4-(2-Bromobenzoyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJQEBAOLNQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275587 | |
| Record name | (2-Bromophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-63-6 | |
| Record name | (2-Bromophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Bromobenzoyl)isoquinoline and its Derivatives
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis of 4-(2-bromobenzoyl)isoquinoline, a key intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for its synthesis, present a detailed experimental protocol for a plausible synthetic route via Friedel-Crafts acylation, and discuss the characterization of the target molecule and its derivatives. Furthermore, we will explore the potential applications of these compounds in medicinal chemistry, particularly as kinase inhibitors.
Introduction: The Significance of the Isoquinoline Core
The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4] The functionalization of the isoquinoline ring at various positions allows for the fine-tuning of its biological activity, making it a versatile scaffold for drug design.
The introduction of an aroyl group, such as a 2-bromobenzoyl moiety, at the C4 position of the isoquinoline ring, generates a molecule with significant potential for further chemical elaboration. The bromine atom serves as a handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the synthesis of a diverse library of derivatives. The ketone functionality can also be a key pharmacophoric element or a precursor for other functional groups. Notably, isoquinoline-based compounds have emerged as promising kinase inhibitors, a critical class of drugs in oncology.[1][5]
This guide will focus on a practical and accessible synthetic approach to 4-(2-bromobenzoyl)isoquinoline, providing a foundation for its use in drug discovery and development programs.
Synthetic Strategies: A Focus on Friedel-Crafts Acylation
The synthesis of 4-aroylisoquinolines can be approached through several synthetic routes. While modern palladium-catalyzed cross-coupling reactions offer high efficiency and functional group tolerance, the Friedel-Crafts acylation remains a fundamental and instructive method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[6][7][8]
The Rationale Behind Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][6][7] The Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the acyl halide to generate a highly electrophilic acylium ion.[6] This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction.
Causality in Experimental Choices:
-
Choice of Acylating Agent: 2-Bromobenzoyl chloride is selected as the acylating agent to introduce the desired 2-bromobenzoyl moiety.
-
Choice of Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts acylation due to its ability to efficiently generate the acylium ion.[6] However, its high reactivity can sometimes lead to side reactions. Milder catalysts like ferric chloride (FeCl₃) can be considered as alternatives.
-
Reaction Solvent: An inert solvent that does not react with the Lewis acid is crucial. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common choices.
-
Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low temperature, especially during the initial addition of reagents, is critical to control the reaction rate and minimize side product formation.
Challenges and Considerations
The Friedel-Crafts acylation of N-heterocycles like isoquinoline presents a unique challenge. The basic nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic attack. This can significantly hinder the reaction. To overcome this, a stoichiometric amount of the Lewis acid is often required to first complex with the nitrogen and then activate the acyl halide.[7]
Diagram of the Proposed Synthetic Workflow:
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 4-(2-Bromobenzoyl)isoquinoline: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic and spectrometric characterization of 4-(2-Bromobenzoyl)isoquinoline, a molecule of interest in medicinal chemistry and materials science. Given the absence of a complete, published spectroscopic dataset for this specific compound, this document synthesizes data from its constituent moieties—isoquinoline and the 2-bromobenzoyl group—to establish a predictive analytical profile. We present expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section explains the causal relationship between the molecular structure and its spectral signature, offering field-proven insights for unambiguous identification. Furthermore, this guide includes detailed, self-validating experimental protocols to empower researchers in acquiring and interpreting high-quality data for this and structurally related compounds.
Introduction and Molecular Structure Analysis
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a 2-bromobenzoyl substituent at the 4-position creates a sterically hindered and electronically complex molecule with potential applications as a synthetic intermediate for more elaborate molecular architectures. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, making 4-(2-Bromobenzoyl)isoquinoline a valuable building block.
Unambiguous structural confirmation is paramount for any downstream application. This guide establishes the expected spectroscopic fingerprint of the title compound, which arises from the unique interplay of its three key components: the isoquinoline ring system, the benzoyl moiety, and the aryl bromide.
The structure and numbering convention for 4-(2-Bromobenzoyl)isoquinoline is presented below. This convention will be used for all subsequent spectral assignments.
Caption: Molecular structure of 4-(2-Bromobenzoyl)isoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of organic molecules.[3] The distinct electronic environments within 4-(2-Bromobenzoyl)isoquinoline will give rise to a unique set of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons. The chemical shifts are influenced by the electron-withdrawing nitrogen atom, the carbonyl group, and the bromine atom.
Expert Insight: The H-1 proton is predicted to be the most deshielded proton of the isoquinoline system. Its proximity to both the heterocyclic nitrogen and the spatially close carbonyl oxygen results in a significant downfield shift. The protons on the bromobenzoyl ring will exhibit splitting patterns characteristic of a 1,2-disubstituted benzene ring.
Table 1: Predicted ¹H NMR Data for 4-(2-Bromobenzoyl)isoquinoline (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
|---|---|---|---|---|
| ~9.3 | s | 1H | H-1 | Downfield due to anisotropic effect of adjacent nitrogen and carbonyl group.[4] |
| ~8.6 | d | 1H | H-3 | Adjacent to nitrogen. |
| ~8.1-7.6 | m | 4H | H-5, H-6, H-7, H-8 | Protons on the isoquinoline benzene ring, forming a complex multiplet.[5] |
| ~7.7 | dd | 1H | H-3', H-6' | Ortho to bromine, expected doublet of doublets. |
| ~7.5-7.3 | m | 3H | H-4', H-5', H-6' | Remaining protons of the bromobenzoyl ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, identifying all 16 unique carbon atoms in the molecule. The carbonyl carbon is a key diagnostic signal, expected in the highly deshielded region of the spectrum.
Expert Insight: The carbons directly attached to the nitrogen (C1 and C3) will appear downfield in the aromatic region for the isoquinoline system.[6][7] The carbon atom bearing the bromine (C-2') will be influenced by the heavy atom effect, and its chemical shift will be a key identifier.
Table 2: Predicted ¹³C NMR Data for 4-(2-Bromobenzoyl)isoquinoline (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
|---|---|---|
| ~195 | C=O | Ketone carbonyl carbon, highly deshielded. |
| ~152-140 | C1, C3, C4a, C8a | Quaternary and N-adjacent carbons of the isoquinoline ring.[3] |
| ~138-125 | Aromatic CH | A complex region containing signals for all 11 CH carbons from both ring systems. |
| ~135 | C1' | Quaternary carbon of the benzoyl ring attached to the carbonyl. |
| ~120 | C2' | Carbon attached to bromine (C-Br).[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
Expert Insight: The most crucial diagnostic feature in the mass spectrum of 4-(2-Bromobenzoyl)isoquinoline will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom.
The primary fragmentation is expected to occur via alpha-cleavage at the carbonyl group, being the most labile bond connecting the two aromatic systems.
Caption: Predicted major fragmentation pathway in Mass Spectrometry.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z (Mass-to-Charge Ratio) | Assignment | Rationale & Notes |
|---|---|---|
| 310 / 312 | [M+H]⁺ | Protonated molecular ion. The 1:1 isotopic pattern is characteristic of one bromine atom. |
| 183 / 185 | [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation fragment. The isotopic pattern confirms the bromine is on this fragment. |
| 128 | [C₉H₆N]⁺ | Isoquinolin-4-yl cation fragment resulting from cleavage of the carbonyl bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Insight: The most prominent and diagnostically useful peak in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the ketone linker. Its position, slightly lower than a typical aliphatic ketone, is indicative of its conjugation with two aromatic systems.
Table 4: Predicted Infrared (IR) Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| ~3060 | C-H Aromatic Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| ~1670 | C=O Ketone Stretch | Strong | Conjugated aryl ketone. This is a key diagnostic peak.[9] |
| ~1610, 1585, 1470 | C=C Aromatic Stretch | Medium-Strong | Multiple bands are expected for the two aromatic rings. |
| ~1590 | C=N Stretch | Medium | Characteristic of the isoquinoline ring system.[5] |
| ~1100-1000 | C-Br Stretch | Medium | Often found in the fingerprint region. |
| ~830-750 | C-H Aromatic Bend | Strong | Out-of-plane bending; pattern can indicate substitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in 4-(2-Bromobenzoyl)isoquinoline, typically exhibit strong absorption in the UV region.
Expert Insight: The extensive π-conjugated system spanning both the isoquinoline and benzoyl rings will lead to intense π → π* transitions. The spectrum is expected to be complex, with multiple absorption maxima (λ_max). The exact position and intensity of these bands can be sensitive to the solvent used, a phenomenon known as solvatochromism.[10]
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Predicted λ_max (nm) | Electronic Transition | Notes |
|---|---|---|
| ~220 | π → π* | High-energy transition of the aromatic systems. |
| ~270 | π → π* | Characteristic absorption for the isoquinoline moiety.[11] |
| ~320 | π → π* | Lower-energy transition due to the extended conjugation across the entire molecule. |
Standardized Experimental Protocols
The following protocols are provided as a self-validating system for the acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(2-Bromobenzoyl)isoquinoline for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS, 0.00 ppm) as an internal standard for accurate chemical shift referencing.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Use a standard 90° pulse angle.
-
Set the relaxation delay to at least 2 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets.
-
Use a relaxation delay of 5 seconds to ensure the detection of quaternary carbons.
-
Acquire a minimum of 1024 scans.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL. Serially dilute this stock to a final concentration of 1-10 µg/mL.
-
Ionization Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the isoquinoline nitrogen is readily protonated. This is a "soft" ionization technique that will maximize the abundance of the molecular ion.[4]
-
Mass Analysis:
-
Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the protonated molecular ion pair ([M+H]⁺).
-
Perform a tandem MS (MS/MS) experiment by isolating the m/z 310 precursor ion and applying collision-induced dissociation (CID) to generate and detect the fragment ions.[12]
-
-
Data Analysis: Analyze the full scan for the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern. Correlate the fragments observed in the MS/MS spectrum with the predicted fragmentation pathway.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is expected to be a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.
-
Spectrum Acquisition:
-
Acquire the spectrum over a range of 4000–600 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.[5]
-
-
Data Analysis: Identify and label the major absorption peaks, paying special attention to the strong C=O stretch in the 1700-1650 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile). Dilute the stock solution to a final concentration that results in a maximum absorbance reading between 0.5 and 1.0 AU.[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Use a quartz cuvette filled with the pure solvent as a reference to record a baseline correction across the desired wavelength range.
-
Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record their corresponding absorbance values.
Conclusion
The structural confirmation of 4-(2-Bromobenzoyl)isoquinoline relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifying features are: the characteristic downfield protons (especially H-1) in ¹H NMR ; the ketone carbonyl signal (~195 ppm) in ¹³C NMR ; the definitive 1:1 isotopic pattern of the molecular ion in Mass Spectrometry ; and the strong, conjugated C=O stretch (~1670 cm⁻¹) in IR spectroscopy . By following the detailed protocols and comparing the acquired data to the predictive framework established in this guide, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.
References
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (2025). BenchChem.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. (2006). Inorganica Chimica Acta.
- Spectroscopic and Spectrometric Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Technical Guide. (2025). BenchChem.
- Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.
- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
- Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. (2022).
- Isoquinoline. (n.d.). NIST WebBook.
- Isoquinoline(119-65-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- Singh, S. P., et al. (1978). Carbon‐13 nuclear magnetic resonance spectra of isoquinoline alkaloids. Journal of Heterocyclic Chemistry.
- Spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers. (2025). BenchChem.
- Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. (2013). PLoS ONE.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 7. Sci-Hub. Carbon‐13 nuclear magnetic resonance spectra of isoquinoline alkaloids / Journal of Heterocyclic Chemistry, 1978 [sci-hub.st]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 4-(2-Bromobenzoyl)isoquinoline derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Bromobenzoyl)isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for interacting with a wide range of biological targets. Isoquinoline alkaloids and their derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5]
This guide focuses on a specific, synthetically valuable subclass: 4-(2-Bromobenzoyl)isoquinoline derivatives. The introduction of a bulky, electron-withdrawing benzoyl group at the C4-position, coupled with a bromine atom on the phenyl ring, creates a molecule with unique electronic and steric properties. The ketone linker allows for potential hydrogen bonding, while the bromophenyl moiety can engage in halogen bonding and provides a reactive handle for further structural diversification through cross-coupling reactions.[6][7] Understanding the fundamental physicochemical properties of this scaffold is paramount for rational drug design and the development of novel therapeutic agents.
Synthetic Strategy: Constructing the Core Framework
The synthesis of 4-(2-Bromobenzoyl)isoquinoline derivatives can be approached through several modern organic chemistry methodologies. A robust and reliable method involves a metal-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance. The most logical precursor for this synthesis is a C4-functionalized isoquinoline.
A plausible and efficient route starts with commercially available 4-bromoisoquinoline, which serves as a versatile building block.[7] A Suzuki-Miyaura cross-coupling reaction with 2-formylphenylboronic acid can install the necessary benzaldehyde moiety at the C4 position. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by a Friedel-Crafts-type reaction or conversion to an acid chloride and coupling with bromobenzene, would yield the final product. An alternative, more direct approach would be a palladium-catalyzed carbonylative coupling reaction.
Below is a generalized synthetic pathway illustrating this multi-step approach.
Caption: Proposed synthetic pathway for 4-(2-Bromobenzoyl)isoquinoline.
Experimental Protocol: Synthesis and Purification
This protocol is a representative example based on established methodologies for similar transformations.[7][8]
Step 1: Synthesis of 4-(2-Formylphenyl)isoquinoline (Suzuki Coupling)
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromoisoquinoline (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of dioxane and deionized water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Step 2: Synthesis of 4-(2-Carboxyphenyl)isoquinoline (Oxidation)
-
Dissolve the product from Step 1 in a suitable solvent such as acetone or a mixture of t-BuOH/water.
-
Slowly add potassium permanganate (KMnO₄) (2.0-3.0 eq) in portions while maintaining the temperature at 0-10°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 2M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 4-(2-Bromobenzoyl)isoquinoline (Acylation)
-
Suspend the carboxylic acid from Step 2 in thionyl chloride (SOCl₂) and reflux for 2-3 hours.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in a dry, non-polar solvent like dichloromethane (DCM) under an argon atmosphere and cool to 0°C.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) followed by 2-bromobenzene (1.1 eq).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography.
Physicochemical Characterization: A Multi-Technique Approach
A thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized derivatives. This involves a combination of spectroscopic and crystallographic techniques.
Caption: Workflow for the physicochemical characterization of derivatives.
Spectroscopic Analysis
Spectroscopy provides the foundational data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule.[9]
-
¹H NMR : Protons on the isoquinoline ring are expected in the aromatic region (δ 7.5-9.5 ppm), with the H1 proton typically being the most deshielded due to the adjacent nitrogen atom.[10] Protons on the bromobenzoyl ring will also appear in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern.
-
¹³C NMR : The spectrum will show distinct signals for the carbons of the isoquinoline and benzoyl rings. The carbonyl carbon (C=O) is expected to have a characteristic downfield shift (δ 190-200 ppm). Carbons attached to the nitrogen and bromine atoms will also show predictable shifts.[10][11]
-
| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |
| Isoquinoline H-1 | 9.0 - 9.3 | - |
| Isoquinoline Aromatic H | 7.5 - 8.5 | 120 - 155 |
| Bromobenzoyl Aromatic H | 7.0 - 8.0 | 125 - 140 |
| Carbonyl Carbon (C=O) | - | 190 - 200 |
| C-Br | - | 120 - 125 |
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups based on their vibrational frequencies.
-
A strong, sharp absorption band between 1650-1680 cm⁻¹ is characteristic of the aryl ketone C=O stretch.
-
Multiple bands between 1450-1600 cm⁻¹ correspond to C=C and C=N stretching vibrations within the aromatic rings.[10][12]
-
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ .
-
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.
-
The most critical feature will be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed: one for the ⁷⁹Br isotope ([M]⁺) and another two mass units higher for the ⁸¹Br isotope ([M+2]⁺).[6] This pattern is a definitive indicator of a monobrominated compound.
-
-
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the conjugated π-system.
Single-Crystal X-Ray Diffraction
When suitable crystals can be grown, single-crystal X-ray diffraction offers unambiguous proof of structure.[14][15] It provides a precise three-dimensional map of the molecule, yielding invaluable data on:
-
Molecular Conformation : The dihedral angle between the plane of the isoquinoline ring system and the 2-bromobenzoyl group is a key parameter. This angle is dictated by steric hindrance and influences how the molecule packs in the solid state and potentially how it fits into a biological receptor.
-
Bond Lengths and Angles : Precise measurements confirm the connectivity and can reveal electronic effects, such as conjugation between the rings and the ketone linker.
-
Intermolecular Interactions : Analysis of the crystal packing can identify non-covalent interactions like π-π stacking, C-H···O hydrogen bonds, or halogen bonds involving the bromine atom, which are crucial for understanding solid-state properties and crystal engineering.[16]
| Parameter | Typical Value | Significance |
| C=O Bond Length | ~1.22 Å | Confirms ketone functional group. |
| C-Br Bond Length | ~1.90 Å | Standard length for aryl bromide. |
| Isoquinoline-Benzoyl Dihedral Angle | 30-60° | Indicates steric twist between the two ring systems. |
Potential Biological and Pharmacological Relevance
While specific biological data for 4-(2-Bromobenzoyl)isoquinoline derivatives requires experimental validation, the structural motifs present suggest significant potential in drug discovery. The isoquinoline scaffold itself is associated with a wide array of activities, including anticancer and anti-inflammatory properties.[5][17] The benzoyl moiety is found in many pharmacologically active compounds, and its ketone linker can act as a hydrogen bond acceptor.
The presence of the 2-bromo substituent is particularly noteworthy. It not only modifies the electronic properties of the phenyl ring but also serves as a key synthetic handle for creating a library of analogs via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern medicinal chemistry. These derivatives could be investigated as kinase inhibitors, DNA-binding agents, or modulators of other protein-protein interactions.
Conclusion
The 4-(2-Bromobenzoyl)isoquinoline framework represents a class of compounds with compelling structural features for the development of novel therapeutics. A comprehensive understanding of their physicochemical properties, obtained through a synergistic application of synthetic chemistry, spectroscopy, and crystallography, is the foundation upon which their potential can be explored. The detailed characterization outlined in this guide provides the necessary framework for researchers to confidently synthesize, identify, and advance these promising molecules in the fields of medicinal chemistry and materials science.
References
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (2025). BenchChem.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025).
- Preparation method for 4-bromoisoquinolone and derivative thereof. (N.D.). Google Patents.
- Vlachou, M., Tsotinis, A., Kelland, L. R., & Thurston, D. E. (2002). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC, NIH.
- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
- Ewing, G. W., & Steck, E. A. (N.D.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.
- Vibrational spectroscopic study of some quinoline derivatives. (N.D.).
-
Isoquinoline synthesis. (N.D.). Organic Chemistry Portal. Retrieved from [Link]
- Shah, R., Vaghani, D., & Merchant, J. (1961). Notes- Heterocyclic Compounds. I. Synthesis of Some Isoquinoline Derivatives.
- Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
- Biologically active isoquinoline alkaloids covering 2019-2022. (2024). PubMed.
- Physicochemical properties of selected compounds. (N.D.).
- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (N.D.). PMC, PubMed Central.
-
Showing Compound Isoquinoline (FDB012557). (2010). FooDB. Retrieved from [Link]
- Biologically active isoquinoline alkaloids covering 2019–2022. (N.D.).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (N.D.). NIH.
- Single-crystal x-ray diffraction structures of covalent organic frameworks. (2018). PubMed.
-
Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][9][10][18]triazines. (2022). ResearchGate.
- Jagtap, R. M., et al. (N.D.). Chapter 4.
Sources
- 1. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. novapublishers.com [novapublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline-Based Compounds in Biological Systems
Abstract
Isoquinoline alkaloids represent a large and structurally diverse class of natural products that have garnered significant attention in pharmacology and drug development.[1][2] Their rigid, heterocyclic scaffold serves as a versatile template for interacting with a multitude of biological targets, leading to a broad spectrum of physiological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which isoquinoline-based compounds exert their biological effects. We will dissect their interactions with molecular targets, delineate their influence on critical signaling pathways, and provide detailed experimental protocols for researchers to investigate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of bioactive molecules.
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Nature and Medicine
The isoquinoline skeleton, a bicyclic aromatic heterocycle, is a fundamental structural motif found in over 2,500 known alkaloids.[1] Derived biosynthetically from the amino acid tyrosine, these compounds exhibit remarkable structural diversity, ranging from simple benzylisoquinolines to complex structures like the protoberberines, benzophenanthridines, and phthalideisoquinolines. This structural variety underpins their ability to interact with a wide array of biological macromolecules with high specificity and affinity.
Historically, isoquinoline-containing plants like the opium poppy (Papaver somniferum) have been used for centuries in traditional medicine.[3][4] Modern pharmacology has isolated and characterized many of these active principles, such as morphine, codeine, papaverine, and berberine, revealing them to be potent modulators of physiological processes.[1] Their success as therapeutic agents has established the isoquinoline core as a "privileged structure" in medicinal chemistry, inspiring the synthesis of countless derivatives in the quest for novel therapeutics.
This guide will focus on the molecular mechanisms of several key non-opioid isoquinoline alkaloids, providing a framework for understanding their therapeutic potential and guiding future research.
Key Mechanistic Classes of Isoquinoline Alkaloids
The biological activities of isoquinoline compounds can be broadly categorized based on their primary molecular targets and downstream effects. While a single compound can have multiple mechanisms, they often exhibit a dominant mode of action.
DNA Intercalators and Topoisomerase Poisons
A prominent mechanism for several planar, cationic isoquinoline alkaloids is their interaction with nucleic acids.
-
Mechanism of Action: These compounds insert themselves between the base pairs of the DNA double helix (intercalation). This physical distortion of the DNA structure interferes with critical cellular processes like replication and transcription. Furthermore, this binding can stabilize the transient DNA-protein intermediates formed by topoisomerase enzymes. Topoisomerases are essential for resolving DNA supercoiling during replication. By stabilizing the "cleavable complex" (the enzyme covalently bound to the cleaved DNA strand), these compounds prevent the re-ligation of the DNA, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6]
-
Key Examples:
Microtubule and Cytoskeletal Disruptors
The cytoskeleton, particularly the microtubule network, is a critical target for anticancer agents. Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.
-
Mechanism of Action: Certain isoquinolines bind to tubulin, the protein subunit of microtubules. Unlike classic agents that cause massive polymerization (taxanes) or depolymerization (vinca alkaloids), some isoquinolines subtly modulate microtubule dynamics.[11][12] They can attenuate the dynamic instability of microtubules without significantly altering the total polymer mass.[13] This gentle perturbation is sufficient to arrest the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly, which triggers apoptosis.[11][13]
-
Key Example:
Enzyme and Receptor Modulators
Isoquinoline alkaloids interact with a wide range of other enzymes and cellular receptors.
-
Phosphodiesterase (PDE) Inhibition:
-
Mechanism: PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in signal transduction. By inhibiting PDEs, these alkaloids increase intracellular levels of cAMP and cGMP.[3][4][15] In smooth muscle cells, this leads to the activation of protein kinases (PKA and PKG), which ultimately reduces intracellular calcium levels and dephosphorylates myosin light chains, causing muscle relaxation and vasodilation.[3][16]
-
Key Example: Papaverine , a benzylisoquinoline, is a non-selective PDE inhibitor used as a smooth muscle relaxant and vasodilator.[3][4][15][16]
-
-
Calcium Channel Blockade:
-
Mechanism: Voltage-gated calcium channels are essential for the function of excitable cells, including cardiac and smooth muscle cells. Blocking these channels prevents the influx of Ca2+, leading to vasodilation and reduced cardiac contractility.[17][18] Some isoquinolines act as L-type and T-type calcium channel blockers.[17][19]
-
Key Example: Tetrandrine , a bis-benzylisoquinoline alkaloid, blocks voltage-dependent Ca2+ channels, contributing to its use in treating hypertension and arrhythmia.[17][18][19][20]
-
Modulation of Cellular Signaling Pathways
Beyond direct interaction with a single target, many isoquinoline compounds exert their effects by modulating complex signaling networks that control cell fate.
The NF-κB Pathway: A Hub for Inflammation and Cell Survival
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that regulates inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting proliferation and preventing apoptosis.
-
Mechanism of Inhibition by Berberine: Berberine is a well-documented inhibitor of the NF-κB pathway.[7][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[22][23] Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[22][23] This frees NF-κB to translocate to the nucleus and activate target gene expression. Berberine can inhibit the activation of the IKK complex, thus preventing IκBα phosphorylation and degradation. This traps NF-κB in the cytoplasm, blocking its pro-survival and pro-inflammatory signaling.
Caption: Inhibition of the NF-κB pathway by Berberine.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many isoquinoline alkaloids are potent inducers of apoptosis.
-
Mechanism of Action:
-
Mitochondrial (Intrinsic) Pathway: Compounds like Sanguinarine can induce apoptosis by generating reactive oxygen species (ROS).[10][24] ROS can damage mitochondria, leading to a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c.[24] Cytochrome c then activates a cascade of executioner enzymes called caspases (e.g., caspase-3), which dismantle the cell.[24] This process is also regulated by the Bcl-2 family of proteins; pro-apoptotic members (like Bax) are often upregulated, while anti-apoptotic members (like Bcl-2) are downregulated.[9][10]
-
Cell Cycle Arrest: As described for Noscapine, disruption of the cell cycle is a powerful trigger for apoptosis.[13]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical pro-survival pathway. Sanguinarine has been shown to inactivate this pathway, thereby promoting apoptosis.[25]
-
Experimental Protocols for Mechanistic Elucidation
To validate the mechanisms described, a series of well-established in vitro and cell-based assays are employed. The choice of experiment is dictated by the hypothesized mechanism of action.
Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenating activity of Topoisomerase II.
-
Principle: Kinetoplast DNA (kDNA) is a large network of interlocked DNA minicircles. Topoisomerase II can resolve this network, releasing individual, decatenated minicircles.[26] An inhibitor will prevent this process. The large kDNA network cannot enter an agarose gel, while the smaller, released minicircles can.[26][27]
-
Methodology:
-
Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample:
-
2 µL of 10x Topoisomerase II Assay Buffer.
-
1 µL of kDNA substrate (e.g., 200 ng/µL).
-
Test compound (dissolved in DMSO, variable volume) or DMSO vehicle control.
-
Deionized water to a volume of 19 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme (e.g., 2-4 units).
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 15 minutes to digest the enzyme.[28]
-
Gel Electrophoresis: Add 4 µL of 6x DNA loading dye. Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Visualization: Run the gel at ~80V until the dye front has migrated sufficiently. Visualize the DNA bands under a UV transilluminator.
-
-
Interpretation of Results:
-
Negative Control (No Enzyme): A single band of kDNA stuck in the well.
-
Positive Control (Enzyme + DMSO): No band in the well; a fast-migrating band of decatenated minicircles.
-
Inhibitor Present: A dose-dependent decrease in the decatenated minicircle band and an increase in the kDNA band remaining in the well.
-
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
Protocol: NF-κB Activation Assay (Reporter Gene)
This cell-based assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test isoquinoline compound at various concentrations or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant like TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by comparing stimulated vs. unstimulated cells.
-
Determine the IC50 value of the compound by plotting the percentage inhibition of TNF-α-induced activity against the compound concentration.
-
Quantitative Data Summary
The potency of isoquinoline-based compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific compound, the target, and the cell line being tested.
| Compound | Target/Cell Line | Assay Type | Reported IC50 Value | Reference |
| Sanguinarine | Various Cancer Cell Lines | Cytotoxicity (MTT) | 0.11–0.54 µg/mL | [29] |
| Chelerythrine | Various Cancer Cell Lines | Cytotoxicity (MTT) | 0.14–0.46 µg/mL | [29] |
| Berberine | HCT116 (Colon Cancer) | DNA Synthesis | ~100 µM | [30] |
| Berberine | MiaPaCa-2 (Pancreatic) | DNA Synthesis | ~3 µM | [30] |
| Etoposide * | Human Topo IIα | kDNA Decatenation | 47.5 ± 2.2 µM | [5] |
*Etoposide is a semi-synthetic derivative of the isoquinoline-related lignan podophyllotoxin and serves as a benchmark Topo II inhibitor.
Conclusion and Future Directions
Isoquinoline-based compounds are a clinically significant and mechanistically rich class of molecules. Their modes of action are diverse, ranging from direct DNA interaction and enzyme inhibition to the nuanced modulation of critical signaling pathways like NF-κB and apoptosis. The examples of berberine, noscapine, papaverine, and sanguinarine highlight the incredible versatility of the isoquinoline scaffold.
The future of research in this field lies in several key areas:
-
Target Deconvolution: For compounds with multiple known activities, identifying the primary target responsible for the desired therapeutic effect is crucial.
-
Synergistic Combinations: Combining isoquinoline alkaloids with existing chemotherapeutics may enhance efficacy and overcome drug resistance.[30]
-
Medicinal Chemistry Optimization: Using the natural product scaffold as a starting point, synthetic chemists can create novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Advanced Drug Delivery: Overcoming challenges like poor bioavailability for some compounds, such as berberine, through nanotechnology and other delivery systems is an active area of research.[31]
By continuing to explore the intricate biological interactions of these compounds, the scientific community can unlock their full therapeutic potential, paving the way for the development of next-generation medicines for a wide range of diseases.
References
-
The Anti-Cancer Mechanisms of Berberine: A Review - PMC - PubMed Central - NIH. Available at: [Link]
-
Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed Central. Available at: [Link]
-
Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC. Available at: [Link]
-
Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed. Available at: [Link]
-
Mechanism of action of papaverine in smooth muscle relaxation. Smooth... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed. Available at: [Link]
-
What is the mechanism of Papaverine Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Noscapine? - Patsnap Synapse. Available at: [Link]
-
Papaverine and Its Mechanism of Action - Encyclopedia.pub. Available at: [Link]
-
Berberine as a Potential Anticancer Agent: A Comprehensive Review - MDPI. Available at: [Link]
-
Noscapine and Cancer: Exploring an Alkaloid's Anti-Neoplastic Potential. Available at: [Link]
-
Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics. Available at: [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - NIH. Available at: [Link]
-
An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology - Frontiers. Available at: [Link]
-
Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC - NIH. Available at: [Link]
-
PAPAVERINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. Available at: [Link]
-
Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC. Available at: [Link]
-
Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Available at: [Link]
-
An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications - ResearchGate. Available at: [Link]
-
Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed. Available at: [Link]
-
Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed. Available at: [Link]
-
Topoisomerase Assays - PMC - NIH. Available at: [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. Available at: [Link]
-
Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin. - ResearchGate. Available at: [Link]
-
Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed. Available at: [Link]
-
EFFECTS OF SANGUINARINE AND CHELERYTHRINE ON THE CELL CYCLE AND APOPTOSIS - ResearchGate. Available at: [Link]
-
Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC - NIH. Available at: [Link]
-
DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. Available at: [Link]
-
Chemical structure of sanguinarine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Topoisomerase Assays - PMC - NIH. Available at: [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. Available at: [Link]
-
Tetrandrine inhibits both T and L calcium channel currents in ventricular cells - PubMed. Available at: [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. Available at: [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology [frontiersin.org]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 12. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrandrine inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. topogen.com [topogen.com]
- 29. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2-Bromobenzoyl)isoquinoline: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. This technical guide focuses on the 4-(2-Bromobenzoyl)isoquinoline scaffold, a promising but underexplored structure for the development of novel therapeutics. While direct literature on this specific molecule is sparse, this document provides a prospective analysis of its potential, drawing upon established synthetic methodologies for analogous compounds and the extensive bioactivity profile of the broader isoquinoline class. We will delve into a robust, proposed synthetic pathway, explore potential therapeutic applications based on structure-activity relationships of related compounds, and provide detailed experimental protocols to empower researchers in their exploration of this scaffold.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline motif, a bicyclic aromatic heterocycle, is a recurring feature in a vast array of natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets.[1] This has led to the development of numerous isoquinoline-based drugs, including the vasodilator papaverine, the anesthetic dimethisoquin, and the antihypertensive agent debrisoquine.[3]
The functionalization of the isoquinoline core at its various positions has been a key strategy in modulating its biological activity. The C4 position, in particular, offers a vector for introducing diverse substituents that can significantly influence the molecule's pharmacological profile. The introduction of an aryl ketone, such as a benzoyl group, at this position introduces a potential hydrogen bond acceptor and a point for further chemical modification, making the 4-aroylisoquinoline scaffold an attractive starting point for drug design. The presence of a bromine atom on the benzoyl ring, as in 4-(2-Bromobenzoyl)isoquinoline, provides an additional handle for synthetic diversification through cross-coupling reactions, further expanding the chemical space available for exploration.
This guide will provide a comprehensive overview of the potential of 4-(2-Bromobenzoyl)isoquinoline as a versatile scaffold in medicinal chemistry.
Synthetic Pathways to 4-Aroylisoquinolines
The primary challenge in the direct acylation of isoquinoline is the deactivation of Lewis acid catalysts by the basic nitrogen atom of the isoquinoline ring.[4] The Reissert-Henze reaction circumvents this issue by proceeding through an intermediate Reissert compound.
Proposed Synthetic Workflow
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Strategic In Silico Evaluation of 4-(2-Bromobenzoyl)isoquinoline Derivatives for Anticancer Drug Discovery
This guide provides a comprehensive framework for the computational evaluation of 4-(2-bromobenzoyl)isoquinoline derivatives, a novel class of compounds with significant therapeutic potential. As direct experimental and computational data for this specific scaffold are nascent, this document serves as a strategic blueprint, outlining the principles, protocols, and rationale for a robust in silico investigation from target identification to lead candidate selection. We will proceed by leveraging established methodologies applied to structurally related isoquinoline and quinoline compounds to build a predictive and efficient drug discovery cascade.
Introduction: The Isoquinoline Scaffold and the Rationale for Investigation
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its rigid, planar structure provides an excellent framework for oriented interactions with biological macromolecules. The specific scaffold under investigation, 4-(2-Bromobenzoyl)isoquinoline, incorporates three key features:
-
The Isoquinoline Nucleus : A recognized pharmacophore that anchors the molecule to biological targets.
-
The 4-Benzoyl Substituent : This group introduces a keto-linker and an additional phenyl ring, offering potential for hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and selectivity.
-
The 2-Bromo Substituent : The bromine atom on the benzoyl ring acts as a bulky, lipophilic group that can occupy hydrophobic pockets within a target's active site. Its electronegativity can also modulate the electronic properties of the molecule and potentially form halogen bonds, a type of interaction increasingly recognized for its role in ligand-receptor binding.
Given that various quinoline and isoquinoline derivatives have demonstrated potent anticancer activity by targeting key enzymes in cell cycle regulation and DNA replication, we hypothesize that 4-(2-bromobenzoyl)isoquinoline derivatives are promising candidates for anticancer drug development.[3][4][5] This guide will outline the in silico workflow to test this hypothesis.
Part 1: Target Selection and Validation
The first critical step in a structure-based drug design project is the selection of a relevant biological target. Many quinazoline and isoquinoline derivatives exert their anticancer effects by inhibiting enzymes that are overexpressed or hyperactivated in cancer cells, such as Cyclin-Dependent Kinases (CDKs) or Topoisomerases.[6][7] For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as our primary target.
Rationale for Selecting CDK2: CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many human cancers, making it a well-validated target for cancer therapy.[7] Furthermore, the active site of CDK2 is a well-defined pocket that is amenable to binding small molecule inhibitors, and numerous crystal structures are available in the Protein Data Bank (PDB), facilitating in silico studies.[8]
Part 2: The In Silico Evaluation Workflow
Our computational strategy is a multi-step cascade designed to screen a virtual library of 4-(2-bromobenzoyl)isoquinoline derivatives, predict their binding affinity and mode, assess their drug-like properties, and ultimately select the most promising candidates for synthesis and experimental validation.
subgraph "cluster_0" { label = "Virtual Library Design"; bgcolor="#FFFFFF"; LigandPrep [label="1. Ligand Preparation\n(2D to 3D Conversion,\nEnergy Minimization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Target Preparation"; bgcolor="#FFFFFF"; ProteinPrep [label="2. Protein Preparation\n(PDB Structure Retrieval,\nCleaning & Optimization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label = "Binding Prediction"; bgcolor="#FFFFFF"; Docking [label="3. Molecular Docking\n(Predict Binding Mode\n& Affinity)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_3" { label = "Drug-Likeness Assessment"; bgcolor="#FFFFFF"; ADMET [label="4. ADMET Prediction\n(Pharmacokinetics\n& Toxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_4" { label = "Final Selection"; bgcolor="#FFFFFF"; Selection [label="5. Candidate Selection\n(Synthesis & In Vitro Testing)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
LigandPrep -> Docking; ProteinPrep -> Docking; Docking -> ADMET; ADMET -> Selection; }
Caption: Overall in silico drug discovery workflow.
Protocol 1: Ligand Preparation
The quality of the input ligand structures is paramount for obtaining meaningful results. This protocol ensures that the virtual compounds are in a chemically correct and energetically favorable state.
Step-by-Step Methodology:
-
2D Structure Sketching: Draw the 4-(2-bromobenzoyl)isoquinoline core and its desired derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D sketches into 3D structures.
-
Protonation and Tautomeric States: Assign correct protonation states at a physiological pH (e.g., 7.4).
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and brings the molecule to a low-energy conformation.
Protocol 2: Target Protein Preparation
This protocol prepares the selected target protein for the docking simulation. We will use the crystal structure of human CDK2.
Step-by-Step Methodology:
-
Structure Retrieval: Download the 3D crystal structure of CDK2 from the Protein Data Bank (e.g., PDB ID: 1HCK).
-
Protein Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and the co-crystallized ligand. The original ligand is often removed to allow for unbiased docking of the new compounds, but it is crucial to first analyze its binding mode to define the active site.
-
Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assigning Charges and Protonation: Assign partial charges and correct protonation states for the amino acid residues.
-
Structure Minimization: Perform a restrained energy minimization of the protein structure to relax any strain introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
Protocol 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function.[9][10][11]
Step-by-Step Methodology:
-
Binding Site Definition: Define the binding site (the "grid box") on the CDK2 receptor. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Execution: Run the docking algorithm using software like AutoDock Vina or Schrödinger's Glide. The software will systematically sample different conformations and orientations of the ligand within the defined active site.
-
Pose Analysis and Scoring: The program will generate several possible binding poses for each ligand and assign a score (e.g., kcal/mol) representing the estimated binding free energy. The lower (more negative) the score, the higher the predicted binding affinity.
-
Interaction Analysis: Visualize the top-ranked docking poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, halogen bonds) between the ligand and the key amino acid residues in the CDK2 active site.
Hypothetical Docking Results:
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| Lead-01 | (Parent Scaffold) | -8.5 | Leu83, Glu81, Phe80 |
| Lead-02 | 4'-Fluoro on benzoyl | -8.9 | Leu83, Glu81, Phe80 |
| Lead-03 | 3'-Amino on benzoyl | -9.2 | Leu83, Asp86, Phe80 |
| Lead-04 | 7-Methoxy on isoquinoline | -9.0 | Leu83, Glu81, Val18 |
Protocol 4: ADMET Prediction
A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to filter out compounds that are likely to fail later in the drug development pipeline.[12][13][14][15]
Step-by-Step Methodology:
-
Select Tools: Utilize web-based platforms like pkCSM or SwissADME.
-
Input Structures: Input the SMILES strings or 3D structures of the top-ranked compounds from the docking study.
-
Calculate Properties: The tools will calculate a wide range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.
-
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity.
-
-
Apply Drug-Likeness Rules: Evaluate the compounds against established rules like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs.
Predicted ADMET Profile for a Lead Candidate (e.g., Lead-03):
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight ( g/mol ) | 420.28 | < 500 | Pass |
| LogP | 3.85 | < 5 | Pass |
| Hydrogen Bond Donors | 1 | < 5 | Pass |
| Hydrogen Bond Acceptors | 3 | < 10 | Pass |
| Lipinski Rule Violations | 0 | ≤ 1 | Good |
| BBB Permeability (logBB) | -0.45 | > -1.0 | Low |
| GI Absorption | High | High | Good |
| CYP2D6 Inhibitor | No | No | Good |
| AMES Toxicity | No | No | Good |
Start [label="Virtual Compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Docking [label="High Binding Affinity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ADMET [label="Good Drug-Likeness?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesize [label="Synthesize &\nTest In Vitro", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Discard [label="Discard or\nRedesign", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Docking; Docking -> ADMET [label=" Yes "]; Docking -> Discard [label=" No "]; ADMET -> Synthesize [label=" Yes "]; ADMET -> Discard [label=" No "]; }
Caption: Decision-making flowchart for lead selection.
Conclusion and Future Directions
This guide has detailed a systematic and robust in silico strategy for the initial evaluation of 4-(2-bromobenzoyl)isoquinoline derivatives as potential anticancer agents targeting CDK2. By integrating molecular docking to predict binding affinity with ADMET profiling to assess drug-likeness, this workflow allows for the efficient prioritization of a large virtual library, saving significant time and resources.[16][17]
The compounds that demonstrate strong predicted binding affinity to the target, form key interactions with active site residues, and possess favorable ADMET profiles should be prioritized as lead candidates. These selected compounds would then be the subject of chemical synthesis, followed by in vitro biological evaluation (e.g., enzyme inhibition assays and cancer cell line cytotoxicity assays) to validate the computational predictions. This iterative cycle of computational design and experimental testing is the cornerstone of modern, efficient drug discovery.
References
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. Available at: [Link]
-
Lv, K., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available at: [Link]
-
Sahu, A., et al. (2022). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. Scientific Reports, 12(1), 18765. Available at: [Link]
-
Lv, K., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
-
Farooq, R. K., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. Available at: [Link]
-
Zhang, N., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Available at: [Link]
-
Ghaffari, S., et al. (2020). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research. Available at: [Link]
-
Kumar, D., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]
-
Adewole, K. E., et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Roy, K., et al. (2015). Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. Current Drug Metabolism. Available at: [Link]
-
Roy, K., et al. (2015). Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Bentham Science Publishers. Available at: [Link]
-
Iqbal, M. A., et al. (2023). Design, Synthesis, Structural Characterization, and Computational Evaluation of a Novel Isoquinoline Derivative as a Promising Anticancer Agent. ACS Omega. Available at: [Link]
-
Chen, Y.-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Aliabadi, A., et al. (2012). Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Koba, M., & Popek, T. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. Available at: [Link]
-
Al-Anssari, R. A., et al. (2025). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. AUIQ Complementary Biological System. Available at: [Link]
-
Alam, M. J., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physchemres.org [physchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. brieflands.com [brieflands.com]
- 12. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-Bromobenzoyl)isoquinoline and Its Implications for Drug Development
Abstract
The precise elucidation of the three-dimensional atomic arrangement of bioactive molecules is a cornerstone of modern drug discovery and development. Isoquinoline scaffolds are prevalent in a multitude of pharmacologically active compounds, making the detailed structural analysis of their derivatives a critical endeavor.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-(2-Bromobenzoyl)isoquinoline, a representative member of this important class of molecules. We will explore the rationale behind experimental choices, from synthesis and crystallization to data collection and structure refinement. Furthermore, this guide will delve into the interpretation of the resulting structural data and its profound implications for structure-activity relationship (SAR) studies and rational drug design. For illustrative purposes, where direct data for the title compound is not publicly available, we will draw parallels from the closely related and structurally characterized analogue, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline.[4]
Introduction: The Significance of Isoquinoline Scaffolds in Medicinal Chemistry
The isoquinoline core is a privileged structural motif found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a bromobenzoyl group at the 4-position, as in 4-(2-Bromobenzoyl)isoquinoline, introduces specific steric and electronic features that can significantly influence its interaction with biological targets.
The bromine atom, a heavy halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The benzoyl group provides a rigid linker and potential hydrogen bond acceptors. Understanding the precise spatial arrangement of these functionalities through single-crystal X-ray crystallography is, therefore, paramount for designing next-generation therapeutics.[5][6]
Synthesis and Crystallization: The Gateway to High-Resolution Structural Data
The journey to a crystal structure begins with the synthesis of the target compound in high purity, followed by the often-challenging process of growing single crystals suitable for X-ray diffraction.
Synthetic Pathways to 4-Substituted Isoquinolines
The synthesis of 4-substituted isoquinolines can be achieved through various modern organic chemistry methodologies. A common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Heck reaction, starting from a commercially available precursor like 4-bromoisoquinoline.[7] While the direct synthesis of 4-(2-Bromobenzoyl)isoquinoline is not detailed in the provided search results, a plausible synthetic route can be conceptualized based on established methods for creating carbon-carbon bonds at the C4 position of the isoquinoline nucleus.
Conceptual Synthetic Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 4-Aroylisoquinolines: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetically derived compounds with significant biological activities.[1] This heterocyclic motif forms the core of numerous alkaloids and has been instrumental in the development of drugs spanning various therapeutic areas. Within this important class of compounds, 4-aroylisoquinolines have emerged as a particularly promising subclass, attracting considerable attention for their potential as novel therapeutic agents.[1]
Recent research has illuminated the potent anticancer properties of 4-aroylisoquinoline derivatives.[2][3][4][5] Many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a clinically validated target for cancer chemotherapy.[2][3] The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Beyond cancer, this scaffold has also been investigated for other activities, including the inhibition of key inflammatory mediators like IκB kinase β (IKKβ).[1]
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of 4-aroylisoquinolines. As a senior application scientist, my objective is to synthesize the current understanding of this chemical space, moving beyond a simple recitation of facts to explain the causality behind experimental designs and SAR trends. We will delve into the synthesis, biological evaluation, and the critical structural features that govern the efficacy of these molecules, providing researchers and drug development professionals with a robust framework for designing the next generation of 4-aroylisoquinoline-based therapeutics.
Core Scaffold and Pharmacophoric Elements
The foundational structure of a 4-aroylisoquinoline consists of an isoquinoline ring substituted at the C4 position with an aroyl (aromatic ketone) group. This arrangement creates a specific three-dimensional conformation that is crucial for interaction with biological targets. The key pharmacophoric regions amenable to chemical modification are the isoquinoline core, the aroyl ring, and the C3 position of the isoquinoline nucleus.
Caption: Key pharmacophoric regions of the 4-aroylisoquinoline scaffold.
Synthetic Strategies: The Palladium-Catalyzed Carbonylative Cyclization
A robust and versatile method for the synthesis of 3-substituted 4-aroylisoquinolines is the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines.[6][7] This approach is highly valued because it allows for the convergent assembly of the complex core from readily available starting materials—an alkyne, an aryl halide, and carbon monoxide—in a single step. The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is critical as it efficiently facilitates both the carbonylation of the aryl halide and the subsequent acylpalladation of the alkyne, which drives the cyclization.
The workflow below illustrates this elegant transformation, highlighting the power of transition metal catalysis in constructing complex heterocyclic systems.
Caption: Workflow for Pd-catalyzed synthesis of 4-aroylisoquinolines.
Experimental Protocol: General Procedure for Synthesis[6]
Self-Validation: This protocol includes a controlled environment (CO balloon) and a specific catalyst known for this transformation, ensuring reproducibility. The final purification step validates the reaction's success.
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 eq), the N-tert-butyl-2-(1-alkynyl)benzaldimine (1.0 eq), and the desired aryl halide (5.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (to achieve a 0.05 M concentration of the aldimine) and tri-n-butylamine (5.0 eq) via syringe.
-
Carbon Monoxide Purge: Stir the mixture at room temperature for 5 minutes. Flush the flask with carbon monoxide (CO) gas and then fit it with a CO-filled balloon to maintain a positive pressure of CO (Caution: CO is highly toxic).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the pure 3-substituted 4-aroylisoquinoline. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Biological Activity as Anticancer Agents
A significant body of research has established 4-aroylisoquinolines as potent anticancer agents, with a primary mechanism of action involving the disruption of microtubule assembly.[2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.[3]
Compounds that interfere with microtubule dynamics are among the most successful anticancer drugs. 4-Aroylisoquinolines, similar to natural products like colchicine and combretastatin A-4, bind to tubulin (often at the colchicine binding site), preventing its polymerization into microtubules.[2][3] This inhibition of microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the M-phase and subsequently inducing apoptosis (programmed cell death).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(2-Bromobenzoyl)isoquinoline
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-(2-Bromobenzoyl)isoquinoline, a valuable intermediate for drug discovery and materials science. The synthesis is achieved via a Lewis acid-catalyzed Friedel-Crafts acylation of isoquinoline with 2-bromobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical details, scientific rationale for each step, and field-proven insights to ensure a successful and reproducible outcome. We will delve into the reaction mechanism, regiochemical considerations, a step-by-step experimental procedure, purification techniques, and critical safety protocols.
Introduction and Scientific Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Functionalization of the isoquinoline ring with aryl ketone moieties, such as the 2-bromobenzoyl group, introduces a versatile handle for further chemical modifications, making compounds like 4-(2-Bromobenzoyl)isoquinoline highly valuable starting materials for the synthesis of complex molecular architectures.
The primary synthetic challenge lies in controlling the regioselectivity of the substitution on the isoquinoline ring. While electrophilic aromatic substitution on isoquinoline typically favors the C5 and C8 positions, the C4 position can be targeted under carefully controlled conditions. This protocol focuses on the Friedel-Crafts acylation, a classic and powerful C-C bond-forming reaction, optimized to favor the formation of the 4-substituted isomer.[2]
Synthetic Strategy: The Friedel-Crafts Acylation
The core of this protocol is the electrophilic aromatic substitution reaction between isoquinoline and an acylium ion generated in situ from 2-bromobenzoyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Overall Reaction:
Mechanistic Rationale
The reaction proceeds through a well-established two-step mechanism:
-
Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 2-bromobenzoyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[3][4] This step is critically dependent on anhydrous conditions, as water would readily react with and destroy the Lewis acid catalyst and the acylium ion intermediate.
-
Electrophilic Attack and Aromatization: The electron-rich π-system of the isoquinoline ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C4 position under the conditions described, forming a non-aromatic carbocation intermediate known as a sigma complex. A weak base, such as the AlCl₄⁻ complex, then abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-(2-Bromobenzoyl)isoquinoline.[3]
Detailed Experimental Protocol
This protocol requires strict adherence to anhydrous techniques and safety measures due to the nature of the reagents involved.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| Isoquinoline | C₉H₇N | 129.16 | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.47 | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Aluminum chloride (Anhydrous) | AlCl₃ | 133.34 | ≥99.99% | Sigma-Aldrich | Highly hygroscopic; handle in a glovebox or under inert gas. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8%, <50 ppm H₂O | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Hydrochloric Acid | HCl | 36.46 | 37% (Concentrated) | Fisher Scientific | Corrosive. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Aqueous Sol. | Fisher Scientific | --- |
| Brine | NaCl | 58.44 | Saturated Aqueous Sol. | --- | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Fisher Scientific | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | --- | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bars
-
Condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
A. Reaction Setup and Catalyst Suspension
-
Assemble a 250 mL three-neck round-bottom flask (oven-dried and cooled under a stream of nitrogen) with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
In a fume hood, carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the flask.
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask via cannula or a dry syringe. Stir the mixture to form a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
B. Formation of the Acylium Ion Complex
-
Dissolve 2-bromobenzoyl chloride (1.1 equivalents) in 20 mL of anhydrous DCM in the dropping funnel.
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a colored complex should be observed.
C. Acylation of Isoquinoline
-
In a separate flask, dissolve isoquinoline (1.0 equivalent) in 30 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using TLC (e.g., mobile phase of 7:3 Hexane:Ethyl Acetate), checking for the consumption of isoquinoline.
D. Reaction Quench and Work-up
-
Caution: This step is highly exothermic. Cool the reaction flask back down to 0 °C in an ice bath.
-
Prepare a beaker with 100 g of crushed ice and 20 mL of concentrated HCl.
-
Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. A gas evolution (HCl) will occur.
-
Transfer the quenched mixture to a separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel.
-
Separate the layers. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
E. Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with a hexane/ethyl acetate mixture (e.g., 9:1).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(2-Bromobenzoyl)isoquinoline as a solid.
Visualizations and Workflow
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of 4-(2-Bromobenzoyl)isoquinoline.
General Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Safety and Handling Precautions
-
Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns. All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.
-
2-Bromobenzoyl chloride: Is a lachrymator and is corrosive. It can cause severe irritation to the eyes, skin, and respiratory system. Always handle in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM): Is a volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation and skin contact. All work should be performed in a fume hood.
-
Quenching Procedure: The quenching of the reaction with ice/acid is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.
References
-
Cao, H., et al. (2005). Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of o-(1-Alkynyl)benzaldimines. Organic Letters, 7(21), 4653–4655. [Link]
- BenchChem (2025). Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride. BenchChem Scientific Resources.
-
Willard, P. G., et al. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 10(30), 5786-5802. [Link]
-
SAGE Publications Inc. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
- Google Patents (2014).
-
Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
- Royal Society of Chemistry (2016). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. organic-chemistry.org. [Link]
-
Khan Academy. Friedel-Crafts acylation reaction. Khan Academy. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. organic-chemistry.org. [Link]
-
Sharma, V., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
- Lei, X., et al. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
MDPI (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(19), 6649. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. orgsyn.org. [Link]
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(2-Bromobenzoyl)isoquinoline
Abstract
This application note details a robust and validated analytical method for the quantitative determination of 4-(2-Bromobenzoyl)isoquinoline. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection was developed and rigorously validated to ensure its suitability for research, quality control, and drug development applications. The method demonstrates excellent linearity, accuracy, precision, and specificity, adhering to the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The described protocol provides a reliable framework for scientists requiring accurate quantification of this specific isoquinoline derivative.
Introduction
4-(2-Bromobenzoyl)isoquinoline is a heterocyclic aromatic compound belonging to the vast family of isoquinolines.[6] Isoquinoline and its derivatives are significant structural motifs found in numerous natural alkaloids and are pivotal intermediates in the synthesis of various pharmaceutical agents.[7][8] The presence of the benzoyl and bromo- substituents suggests its potential role as a precursor in medicinal chemistry and material science.[8]
Accurate quantification of such compounds is critical for ensuring the purity of synthetic intermediates, determining reaction yields, and performing quality control on final products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[7][9] This note describes a specific RP-HPLC method optimized for 4-(2-Bromobenzoyl)isoquinoline, providing a detailed protocol from sample preparation to data analysis.
Principle of the Method: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis.[9][10][11] The technique utilizes a nonpolar stationary phase (typically a silica support chemically bonded with C8 or C18 alkyl chains) and a polar mobile phase.[11][12]
In this method, 4-(2-Bromobenzoyl)isoquinoline, a moderately nonpolar compound, is introduced into the system. It partitions between the polar mobile phase and the nonpolar stationary phase. Its retention is primarily governed by hydrophobic interactions; more nonpolar molecules interact more strongly with the stationary phase and thus elute later.[12] By using a gradient elution, where the organic solvent content of the mobile phase is increased over time, even strongly retained compounds can be eluted efficiently.[11] The analyte is detected as it passes through a UV detector, leveraging the chromophoric nature of the isoquinoline and benzoyl rings to absorb light at a specific wavelength.
Materials and Methods
Reagents and Chemicals
-
4-(2-Bromobenzoyl)isoquinoline reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic Acid (ACS grade, ~99%)
Equipment
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(2-Bromobenzoyl)isoquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the sample containing 4-(2-Bromobenzoyl)isoquinoline, dissolve it in a known volume of diluent to achieve an expected concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Protocol & Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Step-by-Step Protocol:
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Execute the System Suitability Test (SST) as described in Section 6. The system must pass all SST criteria before proceeding.
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every 5-10 sample injections to monitor system performance.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][4][5]
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the 4-(2-Bromobenzoyl)isoquinoline peak. Peak purity analysis using a DAD confirmed the homogeneity of the analyte peak.
Linearity
Linearity was assessed using six concentration levels of the standard solution (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 5 - 100 µg/mL | - |
| Correlation Coefficient (R²) | > 0.9995 | R² ≥ 0.999 |
| Y-intercept | Close to zero | - |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using different equipment.
| Precision Type | Result (%RSD) | Acceptance Criteria |
| Repeatability | < 0.5% | %RSD ≤ 2.0% |
| Intermediate Precision | < 1.0% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: ~0.5 µg/mL
-
LOQ: ~1.5 µg/mL
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[13][14][15] This is achieved by making five replicate injections of a working standard solution (e.g., 50 µg/mL). The results must conform to the limits specified in the table below.[13][16]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Data Analysis and Calculation
The concentration of 4-(2-Bromobenzoyl)isoquinoline in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample (µg/mL)
-
c = Y-intercept of the calibration curve
The final concentration is adjusted for the initial sample weight and dilution factor.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to the final report generation.
Caption: General workflow for the HPLC quantification of 4-(2-Bromobenzoyl)isoquinoline.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 4-(2-Bromobenzoyl)isoquinoline. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to any modern analytical laboratory. The successful validation confirms its suitability for routine quality control and research purposes, ensuring reliable and accurate analytical results.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Malviya, R. et al. (2023). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. ResearchGate. [Link]
-
Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. m.youtube.com [m.youtube.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
Application Notes and Protocols: Leveraging 4-(2-Bromobenzoyl)isoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials.[1][2][3] The strategic functionalization of this core is paramount for developing novel molecular entities. This guide focuses on 4-(2-Bromobenzoyl)isoquinoline, a versatile building block designed for diversification. The presence of an aryl bromide provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of carbon-carbon and carbon-heteroatom bonds. This document provides a comprehensive overview of the principles, experimental considerations, and detailed protocols for employing this substrate in key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Introduction: The Strategic Value of 4-(2-Bromobenzoyl)isoquinoline
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[4][5] These reactions offer a powerful and versatile toolkit for forming C-C, C-N, and C-O bonds under mild conditions with exceptional functional group tolerance.[5][6]
4-(2-Bromobenzoyl)isoquinoline is an exemplary substrate for these transformations. It features:
-
An isoquinoline core , a key pharmacophore in drugs like the vasodilator papaverine and antihypertensive quinapril.[1]
-
A 2-bromobenzoyl group , where the carbon-bromine bond serves as a prime site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle.
This guide is designed for researchers, chemists, and drug development professionals, offering both the foundational principles and actionable protocols to effectively utilize this building block in key synthetic applications.
The Cornerstone of Transformation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle involving three key elementary steps.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Br bond of the bromobenzoyl moiety) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new desired bond and regenerating the catalytically active Pd(0) species to continue the cycle.[5][7]
Caption: The general palladium catalytic cycle for cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[4] It is an exceptionally reliable method for creating biaryl structures.
Scientific Rationale
-
Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[5] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical; they stabilize the Pd(0) center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step.[7][8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential.[9] It activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[4]
-
Solvent: A two-phase system (e.g., Toluene/H₂O) or an ethereal solvent like dioxane is commonly used to dissolve both the organic and inorganic reagents.[10]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-(2-Bromobenzoyl)isoquinoline with a generic arylboronic acid. Note: This is a starting point and may require optimization for specific substrates.
Materials:
-
4-(2-Bromobenzoyl)isoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
XPhos (2-10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Toluene and Deionized Water (e.g., 4:1 v/v) or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(2-Bromobenzoyl)isoquinoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Purpose |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of catalytically active Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Stabilizes catalyst, promotes key steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane, THF | Solubilizes organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers. |
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing access to arylethynyl motifs common in materials science and as precursors for more complex heterocyclic syntheses.[3][11]
Scientific Rationale
The Sonogashira reaction typically employs a dual-catalyst system.[12]
-
Palladium Catalyst: Functions as in the Suzuki reaction, undergoing oxidative addition with the aryl bromide.
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent and neutralizes the HBr formed during the reaction, regenerating the catalyst.
Representative Protocol: Sonogashira Coupling
Materials:
-
4-(2-Bromobenzoyl)isoquinoline (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or THF/Et₃N mixture (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-(2-Bromobenzoyl)isoquinoline, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed Et₃N (or THF/Et₃N) followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C. The reaction is often rapid (1-6 hours).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove precipitated salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Application 3: Heck Reaction for Alkene Synthesis
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to substituted olefins.[14] It is particularly useful for installing vinyl groups.
Scientific Rationale
-
Mechanism: After the initial oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the Pd(II) center. This is followed by migratory insertion of the alkene into the Pd-Aryl bond. The final step is a β-hydride elimination, which releases the product and forms a palladium-hydride species.[15]
-
Base: A base (organic or inorganic) is required to regenerate the Pd(0) catalyst from the palladium-hydride species at the end of the cycle.[15]
-
Regioselectivity: The reaction typically exhibits high trans selectivity in the product.[14]
Representative Protocol: Heck Reaction
Materials:
-
4-(2-Bromobenzoyl)isoquinoline (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMF or Acetonitrile (solvent)
Procedure:
-
In a sealed tube or Schlenk flask, combine 4-(2-Bromobenzoyl)isoquinoline, Pd(OAc)₂, the phosphine ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Scientific Rationale
-
Ligands: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos). These ligands are crucial for facilitating the challenging reductive elimination step that forms the C-N bond.[16]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required. The base deprotonates the amine (or an intermediate palladium-amine complex) to generate a more nucleophilic amide species, which is essential for the catalytic cycle.[18]
-
Inert Atmosphere: The catalyst system, particularly the electron-rich ligands and the active Pd(0) species, is often sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is critical for success.[19]
Representative Protocol: Buchwald-Hartwig Amination
Materials:
-
4-(2-Bromobenzoyl)isoquinoline (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos or BINAP (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Glovebox Recommended: To an oven-dried Schlenk flask inside a glovebox, add Pd₂(dba)₃, the ligand, and NaOtBu.
-
Add 4-(2-Bromobenzoyl)isoquinoline and the anhydrous solvent.
-
Stir for a few minutes, then add the amine.
-
Seal the flask, remove it from the glovebox, and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 2-18 hours.
-
Cool to room temperature, then carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
4-(2-Bromobenzoyl)isoquinoline stands as a highly valuable and versatile starting material for synthetic chemists. Its strategically placed aryl bromide functionality provides a reliable entry point into the rich and diverse world of palladium-catalyzed cross-coupling chemistry. By applying the principles and protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, researchers can efficiently generate a vast library of novel isoquinoline derivatives for applications in drug discovery, materials science, and beyond. Careful selection of catalyst, ligand, base, and solvent, grounded in an understanding of the underlying catalytic cycle, will be key to unlocking the full synthetic potential of this powerful building block.
References
-
Nobel Prize Organization. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]
-
Qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
Connect Journals. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
-
Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. [Link]
-
Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
-
PubMed. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]
-
PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
ResearchGate. (2024). (PDF) Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]
-
PubMed. (2002). Synthesis of 3-substituted 4-aroylisoquinolines via Pd-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines. [Link]
-
Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
PubMed. (2011). Recent advances in Sonogashira reactions. [Link]
-
PubMed. (2005). Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation. [Link]
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 4-(2-Bromobenzoyl)isoquinoline in the Synthesis of Novel Polycyclic Heterocycles
Introduction: The Privileged Isoquinoline Scaffold and the Quest for Novelty
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry and drug discovery. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This biological relevance drives the continuous demand for innovative synthetic methodologies that provide access to novel, structurally diverse isoquinoline-based heterocycles. 4-(2-Bromobenzoyl)isoquinoline has emerged as a particularly valuable starting material in this endeavor. Its unique structural arrangement, featuring a reactive aryl bromide positioned ortho to a carbonyl linker on the isoquinoline C4-position, provides a strategic platform for intramolecular cyclization reactions, leading to the construction of complex, polycyclic systems with potential therapeutic applications.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-Bromobenzoyl)isoquinoline in the synthesis of novel heterocycles. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for the synthesis of representative polycyclic systems.
Core Synthetic Strategies: Harnessing Palladium-Catalyzed Intramolecular Cyclizations
The inherent reactivity of the 2-bromobenzoyl moiety in 4-(2-Bromobenzoyl)isoquinoline makes it an ideal substrate for palladium-catalyzed intramolecular cross-coupling reactions. These reactions, most notably the Heck and Sonogashira couplings, facilitate the formation of new carbon-carbon bonds, enabling the construction of additional fused rings onto the isoquinoline framework.
The Intramolecular Heck Reaction: A Gateway to Tetracyclic Lactams
The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[5][6] In the context of 4-(2-Bromobenzoyl)isoquinoline, this reaction can be exploited to synthesize novel tetracyclic lactams, which are core structures in many biologically active compounds.
The general workflow for this transformation involves the initial modification of the isoquinoline nitrogen to introduce an alkene-containing side chain. This is followed by the palladium-catalyzed intramolecular cyclization, where the aryl bromide couples with the pendant alkene to form a new six-membered ring, resulting in a tetracyclic lactam.
Experimental Protocols
Protocol 1: Synthesis of a Novel Tetracyclic Lactam via Intramolecular Heck Reaction
This protocol details the synthesis of a tetracyclic lactam starting from 4-(2-Bromobenzoyl)isoquinoline. The first step involves the N-alkylation of the isoquinoline nitrogen with an allyl group, followed by the intramolecular Heck cyclization.
Step 1: N-Allylation of 4-(2-Bromobenzoyl)isoquinoline
-
To a solution of 4-(2-Bromobenzoyl)isoquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add allyl bromide (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-allyl-4-(2-bromobenzoyl)isoquinolinium bromide.
Step 2: Intramolecular Heck Reaction
-
To a solution of N-allyl-4-(2-bromobenzoyl)isoquinolinium bromide (1.0 eq) in a mixture of DMF and water, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq), triphenylphosphine (PPh₃, 0.2 eq), and potassium acetate (KOAc, 2.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired tetracyclic lactam.
| Parameter | Value |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine |
| Base | Potassium acetate |
| Solvent | DMF/Water |
| Temperature | 120 °C |
| Typical Yield | 60-75% |
Visualizing the Workflow: From Starting Material to Tetracyclic Lactam
The following diagram illustrates the two-step synthesis of a tetracyclic lactam from 4-(2-Bromobenzoyl)isoquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
A Multi-Assay Approach for the Comprehensive Cytotoxicity Profiling of 4-(2-Bromobenzoyl)isoquinoline
An Application Guide:
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The isoquinoline scaffold is a foundational structure in a vast number of natural and synthetic compounds demonstrating significant biological activity, including potent antitumor properties.[1][2][3] This has spurred research into novel isoquinoline derivatives as potential therapeutic agents.[3] 4-(2-Bromobenzoyl)isoquinoline is a novel compound whose biological effects remain to be characterized. A critical first step in the preclinical evaluation of any new chemical entity is a thorough assessment of its cytotoxicity.[4][5][6] This application note provides a detailed, multi-faceted strategy for evaluating the cytotoxic potential of 4-(2-Bromobenzoyl)isoquinoline. We present an integrated workflow utilizing three distinct, yet complementary, cell-based assays to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. This guide offers detailed protocols, data interpretation insights, and the scientific rationale behind employing a multi-parametric approach to move beyond a simple live/dead assessment and begin to understand the compound's mechanism of action.
Introduction: The Rationale for a Multi-Assay Strategy
Cytotoxicity is a key determinant in drug discovery, serving both to eliminate compounds with unfavorable safety profiles and to identify potential therapeutics, particularly in oncology.[4][7] Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms such as necrosis, apoptosis, or autophagy.[7] A robust cytotoxicity assessment, therefore, requires interrogating multiple cellular health indicators.
This guide focuses on three core assays:
-
Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing an indication of overall metabolic function.[8][9][10]
-
Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7][11][12]
-
Apoptosis Execution (Caspase-3/7 Assay): Detects the activity of effector caspases 3 and 7, which are central to the execution phase of programmed cell death (apoptosis).[13][14][15]
By integrating the data from these three assays, researchers can differentiate between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and gain initial insights into the primary mechanism of cell death induced by 4-(2-Bromobenzoyl)isoquinoline.
Experimental & Data Interpretation Workflow
A systematic approach is crucial for generating reliable and interpretable data. The overall workflow involves selecting an appropriate cell line, exposing the cells to a range of compound concentrations, and then performing the panel of assays.
Protocol 1: MTT Cell Viability Assay
This assay provides a colorimetric readout of the metabolic activity of a cell population, which generally correlates with the number of viable cells. [8][16]Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [10] A. Materials and Reagents
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in sterile PBS), stored at 4°C, protected from light [8][10]* Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) [10]* Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm) [8] B. Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of 4-(2-Bromobenzoyl)isoquinoline in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include the following controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Medium Blank: Wells with medium but no cells, to subtract background absorbance. [8][10]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. [10][17]Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope. [18]5. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals. [10]6. Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [8][10]Read the absorbance at 590 nm (with an optional reference wavelength of 620 nm) within 1 hour. [8][10] C. Data Analysis
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. [12]The released LDH catalyzes a reaction that results in the formation of a red formazan product, which is quantifiable by absorbance. [11][19] A. Materials and Reagents
-
Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)
-
96-well flat-bottom sterile plates
-
Lysis Buffer (often included in kits, e.g., 10X Triton X-100)
-
Complete cell culture medium
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm and 680 nm) [20] B. Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. The final volume in each well before the assay should be 100-150 µL. [11]2. Establish Controls: In addition to untreated and vehicle controls, prepare:
-
Maximum LDH Release Control: Lyse a set of untreated control cells by adding 10 µL of 10X Lysis Buffer 45 minutes before the assay. This represents 100% cytotoxicity. [20] * Medium Background Control: Medium from cell-free wells to measure background LDH levels in the serum.
-
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. [20]6. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [20]7. Stop Reaction: Add 50 µL of Stop Solution to each well. [20]8. Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm (measurement wavelength) and 680 nm (background reference). [20] C. Data Analysis
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Subtract the medium background control value from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)) * 100
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. [13][15]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal proportional to caspase activity. [13] A. Materials and Reagents
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
96-well solid white-bottom sterile plates (for luminescence)
-
Complete cell culture medium
-
Multi-channel pipette
-
Microplate luminometer
B. Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using solid white plates suitable for luminescence.
-
Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (typically involves mixing a buffer and lyophilized substrate).
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This single addition lyses the cells and initiates the luminescent reaction. [13]5. Incubation: Mix the contents by briefly shaking on an orbital shaker (~300-500 rpm for 30 seconds). Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Analysis
-
Subtract the average luminescence of the medium blank from all other readings.
-
Calculate the fold-change in caspase activity relative to the untreated control: Fold Change = (Luminescence of Treated Cells / Luminescence of Untreated Control)
-
Data can be plotted as Fold Change vs. compound concentration.
Integrated Data Analysis & Interpretation
By comparing the results from the three assays, a more nuanced picture of the cytotoxicity of 4-(2-Bromobenzoyl)isoquinoline emerges.
Table 1: Hypothetical Cytotoxicity Data for 4-(2-Bromobenzoyl)isoquinoline after 48h Treatment
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 0.1 | 98 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 1.0 | 85 ± 6.2 | 8.7 ± 2.4 | 4.5 ± 0.6 |
| 5.0 | 52 ± 4.8 | 15.3 ± 3.1 | 8.9 ± 1.1 |
| 10.0 | 21 ± 3.9 | 25.6 ± 4.5 | 6.1 ± 0.9 |
| 25.0 | 8 ± 2.1 | 78.4 ± 6.3 | 2.5 ± 0.4 |
| 50.0 | 5 ± 1.5 | 85.1 ± 5.9 | 1.8 ± 0.3 |
Interpretation of Hypothetical Data:
-
Low Concentrations (1-5 µM): There is a significant drop in metabolic activity (MTT) and a strong, dose-dependent increase in Caspase-3/7 activity. However, LDH release remains low. This pattern strongly suggests that at lower concentrations, the compound induces apoptosis . Cells undergoing apoptosis initially maintain membrane integrity, explaining the low LDH release.
-
High Concentrations (10-50 µM): Metabolic activity is almost completely abolished. LDH release increases dramatically, indicating widespread loss of membrane integrity. Interestingly, the caspase activity peaks around 5 µM and then declines. This could indicate a switch to a necrotic or secondary necrotic cell death mechanism at higher concentrations, where the apoptotic machinery is overwhelmed or bypassed.
Conclusion
Evaluating the cytotoxicity of a novel compound like 4-(2-Bromobenzoyl)isoquinoline requires more than a single endpoint assay. By employing a strategic combination of methods that probe cell metabolism (MTT), membrane integrity (LDH), and the apoptotic pathway (Caspase-3/7), researchers can construct a detailed and reliable cytotoxicity profile. This multi-parametric approach not only provides a robust determination of the compound's IC₅₀ value but also offers crucial preliminary insights into its mechanism of action, thereby guiding future research and development efforts.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
-
baseclick GmbH (n.d.). Cell Viability Assay | Essential Methods & Applications. Available at: [Link]
-
Provost, J. & Wallert, M. (2019). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Hasan, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
-
Scribd (n.d.). MTT Assay Protocol for Lab Use. Available at: [Link]
-
Alfa Cytology (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
-
Kosheeka (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
AntBio (2024). Six Common Methods for Cell Viability Assay: Principles, Applications. Available at: [Link]
-
protocols.io (2023). LDH cytotoxicity assay. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
-
Grokipedia (n.d.). Viability assay. Available at: [Link]
-
Molecular Devices (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
-
Boster Biological Technology (2023). Caspase-3, 7 Activity Assay Kit. Available at: [Link]
-
Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Kumar, V., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[7][9]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]
-
Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules. Available at: [Link]
-
Gauthier, J. Y., et al. (1997). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fun, H. K., et al. (2008). 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. PubMed. Available at: [Link]
-
Tang, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. Available at: [Link]
-
Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 10. researchgate.net [researchgate.net]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 15. stemcell.com [stemcell.com]
- 16. grokipedia.com [grokipedia.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
The Strategic Utility of 4-(2-Bromobenzoyl)isoquinoline in the Synthesis of Potent PARP Inhibitors
Introduction: In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair mechanisms, such as those with BRCA1/2 mutations. The isoquinolinone scaffold has been identified as a privileged structure in the design of potent PARP inhibitors. This document provides a detailed guide on the use of 4-(2-bromobenzoyl)isoquinoline as a key precursor for the synthesis of a novel class of PARP inhibitors, exemplified by the synthesis of a 4-phenyl-isoquinolin-1-one derivative. We will delve into the synthetic rationale, provide a detailed experimental protocol, discuss the mechanism of action, and outline methods for biological evaluation.
The Rationale for Isoquinolinone-Based PARP Inhibitors
The isoquinolinone core mimics the nicotinamide moiety of the NAD+ substrate, which is essential for the catalytic activity of PARP enzymes. This bioisosteric replacement allows for the design of inhibitors that bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby disrupting DNA single-strand break repair.[1][2] The 4-position of the isoquinolinone ring system provides a strategic vector for introducing further chemical diversity to enhance potency and modulate physicochemical properties. The 2-bromobenzoyl substituent at this position serves as a versatile handle for introducing a wide range of functionalities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]
Synthetic Pathway Overview
The synthetic strategy hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the isoquinolinone core. This is followed by a subsequent modification of the benzoyl moiety to install the desired pharmacophore.
Caption: Synthetic workflow for the target PARP inhibitor.
Part 1: Synthesis of a 4-Phenyl-Isoquinolin-1-one PARP Inhibitor
This section details the protocol for the synthesis of a representative PARP inhibitor starting from 4-(2-bromobenzoyl)isoquinoline.
Step 1: Preparation of 4-Bromo-isoquinolin-1-one
The initial step involves the hydrolysis and cyclization of the precursor to form the key 4-bromo-isoquinolin-1-one intermediate.
Protocol:
-
To a solution of 4-(2-bromobenzoyl)isoquinoline (1.0 eq) in a mixture of acetic acid and water (2:1 v/v), add concentrated sulfuric acid (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-bromo-isoquinolin-1-one.
Causality Behind Experimental Choices: The acidic hydrolysis cleaves the benzoyl group, and the subsequent intramolecular cyclization forms the more stable isoquinolin-1-one ring system. The use of a strong acid catalyst is crucial for this transformation.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Phenyl-isoquinolin-1-one
This step is the cornerstone of the synthesis, installing the phenyl group at the 4-position.[5][6]
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-isoquinolin-1-one (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
To this mixture, add an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-isoquinolin-1-one.
Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step 3: Final Amide Coupling to Yield the Target Inhibitor
The final step involves the coupling of the 4-phenyl-isoquinolin-1-one with a suitable amine to complete the synthesis of the target PARP inhibitor.
Protocol:
-
To a solution of the carboxylic acid derivative of the amine component (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the 4-phenyl-isoquinolin-1-one (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC or crystallization to yield the target PARP inhibitor.
Causality Behind Experimental Choices: HATU is an efficient coupling reagent that minimizes side reactions and promotes high yields of the amide product. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Part 2: Mechanism of Action and Biological Evaluation
Mechanism of Action: PARP Trapping and Synthetic Lethality
PARP inhibitors exert their anticancer effects through a dual mechanism. Firstly, they competitively inhibit the catalytic activity of PARP enzymes, leading to the accumulation of unrepaired DNA single-strand breaks. During DNA replication, these breaks are converted into more cytotoxic double-strand breaks. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[7][8]
Secondly, and perhaps more potently, many isoquinolinone-based inhibitors "trap" the PARP enzyme on the DNA at the site of damage.[3][9] This trapped PARP-DNA complex is a highly toxic lesion that physically obstructs DNA replication and transcription, further contributing to cell death.[10]
Caption: Mechanism of synthetic lethality and PARP trapping.
Biological Evaluation: In Vitro PARP1 Enzyme Inhibition Assay
The potency of the synthesized inhibitors is determined by measuring their ability to inhibit the catalytic activity of the PARP1 enzyme in vitro. A common method is a fluorometric assay.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Dilute the PARP1 enzyme to the desired concentration in assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and salmon sperm DNA).
-
Prepare a solution of NAD+ in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution).
-
Add the PARP1 enzyme solution to all wells except the negative control.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a developing solution that contains a nicotinamidase, which will convert the unconsumed NAD+ to nicotinamide, and a fluorescent probe that reacts with nicotinamide.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The decrease in fluorescence is proportional to the amount of NAD+ consumed, and therefore to the PARP1 activity.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Potency of Isoquinolinone-Based PARP Inhibitors
The following table summarizes the in vitro potency of several isoquinolinone-based PARP1 inhibitors, demonstrating the effectiveness of this scaffold.[11][12][13]
| Compound Reference | PARP1 IC₅₀ (nM) | Notes |
| Olaparib | 5 | Clinically approved PARP inhibitor |
| Rucaparib | 0.65 | Clinically approved PARP inhibitor |
| Niraparib | 3.8 | Clinically approved PARP inhibitor |
| Isoquinolinone-Naphthoquinone Hybrid 5c | 2.4 | Potent experimental inhibitor[11] |
| Quinoxaline-based derivative 8a | 2.31 | Bioisostere of the phthalazinone core of Olaparib[13] |
| Quinazolinone-based derivative 12c | 30.38 | Bioisostere of the phthalazinone core of Olaparib[2][14] |
Conclusion
4-(2-Bromobenzoyl)isoquinoline is a highly valuable and versatile precursor for the synthesis of potent isoquinolinone-based PARP inhibitors. The synthetic route, centered around a robust Suzuki-Miyaura coupling, allows for the facile introduction of diverse functionalities at the 4-position, enabling extensive structure-activity relationship studies. The resulting compounds have demonstrated significant potential as anticancer agents, operating through the well-established mechanisms of catalytic inhibition and PARP trapping. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in the field of targeted cancer therapy.
References
-
Pathi, V. B., Kumar, S., Sk, A., Shee, S., & Ghosh, M. K. (2021). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 64(19), 14785–14805. [Link]
-
Abouzid, K. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(1), 253-267. [Link]
-
Zielińska, A., et al. (2021). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 20(1), 136-147. [Link]
-
Abouzid, K. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Khan, I., et al. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PubMed Central. [Link]
-
Langelier, M. F., et al. (2018). Selectivity of PARP inhibitors. ResearchGate. [Link]
-
Murai, J., et al. (2014). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
-
Singh, N., et al. (2022). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate. [Link]
-
El-Sayed, N. A. F., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PubMed Central. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
El-Gohary, N. S. M., et al. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. [Link]
-
Weaver, A. N., & Yang, E. S. (2013). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
-
Pommier, Y., et al. (2016). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Oncotarget, 7(49), 81533–81546. [Link]
-
Ciaco, S., et al. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PubMed Central. [Link]
-
Shen, Y., et al. (2015). Trapping Poly(ADP-Ribose) Polymerase. ScienceDirect. [Link]
-
Gerasymov, O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Sia, J. C. C., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Experimental Procedures for the N-Alkylation of Isoquinoline Derivatives
Introduction: The isoquinoline scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with significant pharmacological properties.[1] N-alkylated isoquinoline derivatives, in particular, are of immense interest in medicinal chemistry and drug development, forming the core structure of many bioactive compounds.[2] The quaternization of the isoquinoline nitrogen atom not only modifies the molecule's steric and electronic properties but also imparts a permanent positive charge, which can be crucial for biological interactions. This guide provides a detailed exploration of the N-alkylation of isoquinolines, delving into the underlying mechanistic principles and presenting robust, field-proven experimental protocols for their synthesis.
Part 1: Mechanistic Insights – The Rationale Behind the Reaction
The N-alkylation of isoquinoline is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This process results in the formation of a new carbon-nitrogen bond and yields a positively charged N-alkylisoquinolinium salt.
The efficiency and outcome of this reaction are governed by several key factors:
-
Nucleophilicity of the Isoquinoline Nitrogen: The reaction rate is directly influenced by the electron density on the nitrogen atom. Electron-donating groups on the isoquinoline ring will increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups will decrease the nitrogen's nucleophilicity, potentially requiring more forcing conditions.
-
The Alkylating Agent: The choice of alkylating agent is critical. The reaction typically follows an SN2 pathway, meaning reactivity is sensitive to both the leaving group and steric hindrance.
-
Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl > F. Alkyl iodides are the most reactive due to the excellent leaving group ability of the iodide ion.[3]
-
Steric Hindrance: Unhindered primary alkyl halides react much more readily than secondary halides. Tertiary alkyl halides are generally unsuitable for this direct alkylation method.
-
-
Solvent System: Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are the preferred media for this transformation.[3] These solvents effectively solvate the resulting cationic product but do not strongly hydrogen-bond with the nitrogen nucleophile, leaving it more available to react.
-
Temperature: As with most SN2 reactions, increasing the temperature generally increases the reaction rate, which can be necessary for less reactive alkylating agents or deactivated isoquinoline substrates.[3]
Visualizing the Core Reaction
Caption: General scheme for the SN2 N-alkylation of isoquinoline.
Part 2: Standard Experimental Protocols
Two primary methods are presented here, offering versatility for various substrates and laboratory settings.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is the most direct and is suitable for reactive alkyl halides and unhindered isoquinoline derivatives. The resulting isoquinolinium salts are often crystalline and can precipitate directly from the reaction mixture, simplifying purification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isoquinoline derivative (1.0 equiv.).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (approximately 0.2–0.5 M concentration relative to the isoquinoline). Stir until the starting material is fully dissolved.
-
Reagent Addition: Add the alkyl halide (1.1–1.5 equiv.) to the solution. For highly reactive halides like methyl iodide or benzyl bromide, this can be done at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 40–80 °C). The optimal temperature depends on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the highly polar salt product is often visible as a new spot at the baseline on a silica TLC plate. A precipitate may also form as the reaction proceeds.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold solvent or a non-polar solvent like diethyl ether to remove unreacted starting materials.[4][5]
-
If no precipitate forms, the product can often be induced to crystallize by adding a non-polar co-solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes turbid.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol, or an ethanol/ether mixture) to yield the pure N-alkylisoquinolinium salt.[6]
| Substrate Example | Alkylating Agent | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) |
| Isoquinoline | Methyl Iodide | Acetonitrile | Room Temp | 2-4 | >90 |
| Isoquinoline | Benzyl Bromide | DMF | 60 | 6-12 | 85-95 |
| 3-Methylisoquinoline | Ethyl Bromide | Acetonitrile | Reflux | 12-24 | 70-85 |
| Isoquinoline | 1-Bromooctane | DMF | 80 | 24 | ~90[4] |
Table 1: Representative conditions for direct N-alkylation.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
Phase-transfer catalysis is a powerful technique that enhances reaction rates, allows for the use of inexpensive inorganic bases, and can enable reactions between reagents in immiscible phases.[7][8] It is particularly effective for less reactive alkylating agents and can often be performed under milder conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the isoquinoline derivative (1.0 equiv.), the alkyl halide (1.2 equiv.), a solid base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5–10 mol%).[7]
-
Solvent Addition: Add a suitable organic solvent (e.g., acetonitrile, toluene, or dichloromethane). In some cases, the reaction can even be run under solvent-free conditions.[8]
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at the desired temperature (ranging from room temperature to 80 °C). The use of ultrasound can further enhance the reaction rate and yield.[9][10]
-
Monitoring: Monitor the consumption of the starting material using TLC or GC-MS.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and filter off the solid inorganic base.
-
Wash the solids with a small amount of the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.[6]
Part 3: Experimental Workflow and Troubleshooting
A clear workflow and an understanding of potential pitfalls are essential for consistent success.
Visualizing the Experimental Workflow (Protocol 1)
Caption: Step-by-step workflow for direct N-alkylation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Alkylating agent is not reactive enough (e.g., alkyl chloride). 2. Steric hindrance on the isoquinoline or alkylating agent. 3. Reaction temperature is too low. | 1. Switch to a more reactive alkyl halide (bromide or iodide). Consider adding a catalytic amount of KI to convert an alkyl bromide/chloride to the more reactive iodide in situ (Finkelstein reaction).[3] 2. Increase reaction temperature and/or time. 3. Gradually increase the reaction temperature, potentially using a microwave reactor for acceleration.[3] |
| Difficulty in Product Purification | 1. Product is an oil instead of a crystalline solid. 2. Presence of unreacted starting materials or byproducts. | 1. Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether).[6] 2. If trituration fails, purify via column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol). 3. Use recrystallization from a different solvent system to remove impurities.[6] |
| Competing Side Reactions | 1. For substrates with other nucleophilic sites (e.g., a hydroxyl group), O-alkylation may occur. | 1. Selectivity is influenced by Hard and Soft Acid-Base (HSAB) theory; the nitrogen is a softer nucleophile than a phenolic oxygen.[3] Adjusting the solvent or alkylating agent might improve selectivity. 2. If selectivity is poor, consider protecting the competing nucleophilic group before performing the N-alkylation. |
Part 4: Alternative Synthetic Strategies
While direct alkylation is common, other methods are invaluable for accessing related structures.
-
Reductive Amination for Tetrahydroisoquinolines: For the synthesis of N-alkylated tetrahydroisoquinolines, a powerful one-pot strategy involves the tandem reduction of a quinoline followed by reductive alkylation with an aldehyde or ketone.[11][12] This metal-free approach, often catalyzed by boronic acid and using a Hantzsch ester as the reductant, provides direct access to the saturated heterocyclic core from readily available quinolines.[11][12]
-
Mitsunobu Reaction for Isoquinolinones: In cases of substituted isoquinolin-1-ones, the Mitsunobu reaction can provide regioselective control over N- vs. O-alkylation, offering a complementary method to direct alkylation with halides.[13]
By understanding the mechanistic principles and utilizing the detailed protocols and troubleshooting guides provided, researchers can confidently and efficiently synthesize a wide array of N-alkylated isoquinoline derivatives for applications in drug discovery and materials science.
References
- Alvarez-Builla, J., & Ezquerra, J. (1984). Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound.
- ResearchGate. (n.d.). Alkylation of 1H-benz[de]isoquinoline-1,3(2H)dione and benz[cd]indol-2(1H)one under conditions of phase-transfer catalysis.
- Threadgill, M. D., et al. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
- Scientific Research Publishing. (n.d.). Phase Transfer Catalysis under Ultrasound. Alkylation of Isoquinoline Reissert Compound.
- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.
- RSC Advances. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- TSI Journals. (2014). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one.
- ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- BenchChem. (n.d.). Technical Support Center: Purification of N-Alkylated Isatins.
- Marek, J., et al. (2012).
- Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERINGIN THE LENGTH OF THE SIDE ALKYLATING CHAIN.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mmsl.cz [mmsl.cz]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. J. Alvarez-Builla and J. Ezquerra, “Phase Transfer Cataly- sis under Ultrasound. Alkylation of Isoquinoline Reissert Compound,” Journal of the Chemical Society, Chemical Communications, No. 1, 1984, pp. 54-55. doi10.1039/c39840000054 - References - Scientific Research Publishing [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 13. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Protocol for monitoring the reaction progress of isoquinoline synthesis
An Application Guide to Reaction Monitoring in Isoquinoline Synthesis
Authored by: A Senior Application Scientist
Introduction: The Imperative of Precision in Isoquinoline Synthesis
The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the backbone of numerous pharmacologically active agents, including antitumor, antiviral, and neuroprotective compounds.[1][2] The synthesis of these complex molecules, often achieved through classic named reactions like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch, demands meticulous control over reaction parameters.[3][4] Monitoring the reaction's progress is not merely a procedural step; it is the cornerstone of successful synthesis, enabling optimization, ensuring safety, and maximizing yield.
This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on monitoring the progress of isoquinoline synthesis. We delve into the causality behind experimental choices, offering field-proven insights into the most effective chromatographic and spectroscopic techniques. The protocols described herein are designed as self-validating systems, ensuring trustworthy and reproducible results.
Foundational Monitoring Technique: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is the fastest and most ubiquitous method for qualitatively tracking the course of an organic reaction.[5] Its power lies in its simplicity and speed, providing a real-time snapshot of the reaction mixture's composition.
The Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluting solvent).[5] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rƒ). In a typical isoquinoline synthesis, the starting material, intermediate(s), and final product will have different polarities and, therefore, distinct Rƒ values. By observing the disappearance of the starting material spot and the appearance of the product spot, one can determine the reaction's progression and endpoint.
The Critical Role of the Co-spot
A common pitfall in TLC analysis is misinterpreting the disappearance of a starting material spot, which may simply be due to changes in the mixture's overall composition affecting its chromatographic behavior. The "co-spot" lane—where the reaction mixture is spotted directly on top of the starting material spot—is essential for unambiguous interpretation.[6] If the starting material is still present, the co-spot will appear as a single, albeit potentially elongated, spot at the same Rƒ as the starting material. If the starting material is consumed, two distinct spots will be visible in the co-spot lane (product and the co-spotted starting material).
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography
-
Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks on this line for the starting material (SM), co-spot (C), and reaction mixture (RM).[6]
-
Solvent System Selection: Choose a solvent system that provides good separation, ideally with the product Rƒ around 0.3-0.5. A common starting point for many neutral organic molecules is a binary mixture of hexanes and ethyl acetate.[5] The polarity can be adjusted by changing the ratio of these solvents.
-
Spotting:
-
Using a capillary tube, apply a small spot of a dilute solution of the starting material on the "SM" mark.
-
Apply another spot of the starting material on the "C" mark.
-
Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing a suitable solvent and a quenching agent if necessary (e.g., saturated sodium bicarbonate solution for acidic reactions).
-
Spot the quenched reaction mixture on the "RM" mark and, carefully, on top of the starting material spot at the "C" mark.[6]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots using a UV lamp (254 nm for UV-active compounds), an iodine chamber, or a chemical stain (e.g., Verghn's reagent).[5]
-
Interpretation: Compare the spots in the three lanes. The reaction is complete when the starting material spot is absent in the "RM" lane and the product spot is intense.
| Compound Type | Example Solvent System (v/v) | Notes |
| Neutral Isoquinolines | Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1) | A versatile system for many intermediates and products.[5] |
| Basic Amines | Dichloromethane:Methanol (e.g., 95:5) + 1% Triethylamine | The amine base helps prevent "tailing" or streaking of basic spots on the acidic silica. |
| Carboxylic Acids | Diethyl Ether + 2 drops Acetic Acid | Acetic acid in the mobile phase suppresses the deprotonation of the acid, leading to sharper spots.[5] |
Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For more precise, quantitative analysis of reaction kinetics and purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolution and sensitivity compared to TLC and allows for the accurate determination of component ratios.[7][8]
Principles of HPLC for Reaction Monitoring
HPLC operates on the same principles of separation as TLC but utilizes a high-pressure pump to force the mobile phase through a column packed with a stationary phase. This results in much higher resolution and efficiency. A detector (commonly UV-Vis) measures the absorbance of the eluate in real-time, generating a chromatogram where peak area is proportional to the concentration of each component.
Protocol 2: Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method that can resolve the starting material(s), key intermediates, and the final product. This typically involves screening different columns (e.g., C18 for reverse-phase) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients).
-
Sample Preparation:
-
At each time point (e.g., t=0, 1h, 2h, etc.), carefully withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) in an HPLC vial. This dilution and quenching step is critical to stop the reaction and prevent precipitation in the HPLC system.
-
For reactions at high temperatures, the aliquot should be cooled rapidly.
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate the peaks corresponding to the starting material and product. Calculate the percentage conversion using the peak areas (assuming similar response factors, or by using a calibration curve for higher accuracy).
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%
| Parameter | Typical Condition for Isoquinoline Analysis | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for a wide range of organic molecules. |
| Mobile Phase | A: Water + 0.1% Formic Acid or TFAB: Acetonitrile + 0.1% Formic Acid or TFA | Acid modifier improves peak shape for basic compounds like isoquinolines by suppressing silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows monitoring at multiple wavelengths to ensure peak purity and find the optimal wavelength for all components. |
| Injection Vol. | 5-10 µL | A small volume is sufficient for modern HPLC systems. |
Workflow for HPLC Monitoring
Caption: Workflow for quantitative reaction monitoring using HPLC.
Analysis of Volatile Compounds: Gas Chromatography-Mass Spectrometry (GC-MS)
For isoquinoline syntheses involving volatile starting materials, intermediates, or products, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is an exceptionally powerful tool.[9]
The GC-MS Advantage
GC separates compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information, allowing for confident identification of each peak. This is invaluable for identifying unexpected byproducts or intermediates.[10]
Protocol 3: Reaction Monitoring by GC-MS
-
Sample Preparation:
-
Withdraw and quench a reaction aliquot as described for HPLC.
-
The sample must be dissolved in a volatile organic solvent compatible with the GC system (e.g., Dichloromethane, Ethyl Acetate).
-
If the compounds of interest are not volatile or are thermally labile, derivatization (e.g., silylation) may be required to increase volatility and stability.
-
-
Analysis: Inject the prepared sample into the GC-MS. The temperature program of the GC oven is ramped to elute compounds in order of increasing boiling point.
-
Data Interpretation:
-
Examine the Total Ion Chromatogram (TIC) to see the separation of components.
-
Analyze the mass spectrum of each peak to identify the starting material, product, and any byproducts by comparing with a spectral library or known standards.
-
Use peak areas from the TIC to monitor the relative decrease in starting material and increase in product over time.
-
| Parameter | Typical Condition | Rationale |
| Column | DB-5ms, HP-5ms (or similar non-polar) | A general-purpose column suitable for a wide range of organic compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | e.g., 50 °C hold 2 min, ramp to 280 °C at 10 °C/min | Separates components based on boiling point. The program must be optimized for the specific reaction. |
| Carrier Gas | Helium | Inert carrier gas for GC-MS. |
| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible, library-searchable mass spectra. |
Workflow for GC-MS Monitoring
Caption: Workflow for reaction analysis by GC-MS.
Real-Time Analysis: In-Situ Spectroscopic Monitoring
Modern process analytical technology (PAT) allows for real-time monitoring of reactions without the need for sampling.[11] Techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be integrated directly into the reaction vessel.[12][13]
-
NMR Spectroscopy: By placing an NMR tube directly in the spectrometer or using a flow-NMR setup, one can monitor the disappearance of specific proton or carbon signals of the starting material and the simultaneous appearance of new signals corresponding to the product.[14][15] This provides highly detailed kinetic and mechanistic data.
-
Raman Spectroscopy: An immersion probe can be placed directly into the reaction flask. Raman spectroscopy is excellent for monitoring changes in functional groups and is not sensitive to water, making it ideal for aqueous reactions.[16]
The primary advantage of these methods is the continuous stream of data, which allows for precise determination of reaction endpoints and the identification of transient intermediates that might be missed by offline techniques.[13]
Conceptual Workflow for In-Situ Monitoring
Caption: Conceptual diagram of an in-situ reaction monitoring setup.
Conclusion
Effective monitoring is critical to the successful synthesis of isoquinolines. The choice of technique depends on the specific requirements of the reaction and the available instrumentation. TLC offers a rapid, qualitative assessment suitable for any lab. HPLC provides robust quantitative data essential for kinetic studies and purity analysis. GC-MS is unparalleled for the analysis of volatile components and byproduct identification. Finally, in-situ spectroscopic methods represent the cutting edge, providing continuous, real-time data for ultimate process control and understanding. By employing these protocols, researchers can gain deeper insights into their chemical transformations, leading to more efficient, reliable, and scalable syntheses.
References
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of Acetylated Isoquinolines.
- Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
- SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Bartleby. (n.d.). Isoquinoline Synthesis.
- Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]
-
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
-
National Institutes of Health. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]
- Google Patents. (n.d.). Purification of isoquinoline.
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]
-
ACS Publications. (2014). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Retrieved from [Link]
- Unknown Source. (n.d.). Isoquinoline.
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]
-
National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying isoquinoline from crude product of coal tar.
-
ResearchGate. (2025). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolines reported by Qi et al. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.).
-
ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
National Institutes of Health. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. scispace.com [scispace.com]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 10. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: High-Purity Isolation of 4-(2-Bromobenzoyl)isoquinoline
An Application Note for Drug Development Professionals
Abstract
4-(2-Bromobenzoyl)isoquinoline is a key intermediate in the synthesis of complex heterocyclic systems and potential pharmaceutical agents.[1] The purity of this scaffold is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This document provides a comprehensive guide to the purification of crude 4-(2-Bromobenzoyl)isoquinoline, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present a multi-step strategy employing liquid-liquid extraction, optimized flash column chromatography, and final polishing by recrystallization. Detailed, field-tested protocols are provided for each stage, designed to be self-validating and adaptable for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Purity
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs.[2][3] The title compound, 4-(2-Bromobenzoyl)isoquinoline, serves as a versatile building block, with the bromine atom providing a handle for further functionalization via cross-coupling reactions, and the benzoyl moiety offering a site for diverse chemical transformations.
However, the synthesis of such multi-functional molecules often yields a crude product contaminated with a variety of impurities. These can include unreacted starting materials, catalysts, and by-products from side reactions, all of which can interfere with downstream applications.[4][5][6] This guide outlines a robust, logical workflow to achieve >99% purity, ensuring the reliability and reproducibility of your research.
Foundational Principles: Analyte & Impurity Profile
A successful purification strategy begins with understanding the physicochemical properties of the target molecule and its likely contaminants.
-
Target Molecule: 4-(2-Bromobenzoyl)isoquinoline
-
Structure: Comprises a moderately polar isoquinoline ring system and a large, relatively nonpolar bromobenzoyl group.
-
Polarity: Overall moderate polarity. It is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but sparingly soluble in nonpolar solvents like hexanes or heptane.[7]
-
Basicity: The isoquinoline nitrogen is weakly basic (pKa of ~5.14 for the parent isoquinoline), allowing for potential manipulation with acids, though this is often unnecessary and can risk side reactions.[7][8]
-
-
Anticipated Impurities
This profile suggests that a combination of chromatographic separation based on polarity differences and crystallization based on differential solubility will be highly effective.
Overall Purification Workflow
The purification is designed as a three-stage process to systematically remove distinct classes of impurities. This workflow ensures that each subsequent step is more efficient, handling a progressively cleaner material.
Caption: High-level workflow for the purification of 4-(2-Bromobenzoyl)isoquinoline.
Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)
Rationale: The initial step after synthesis is an aqueous work-up. This procedure removes inorganic salts (e.g., from catalysts or bases), highly polar starting materials, and water-soluble solvents like DMF or DMSO. A neutral wash is recommended to avoid potential hydrolysis or other acid/base-catalyzed side reactions.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., EtOAc, 10-20 volumes relative to the crude material).
-
Add an equal volume of deionized water. Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release pressure.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
An equal volume of deionized water.
-
An equal volume of brine. The brine wash helps to break up emulsions and removes residual water from the organic phase.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding anhydrous Na₂SO₄ or MgSO₄. Stir for 15-20 minutes until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product, which is now ready for chromatography.
Protocol 2: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is the primary purification step, separating the target compound from impurities with different polarities.[9] A gradient elution using a hexane/ethyl acetate system is ideal. The nonpolar hexane allows less polar impurities to elute first, while gradually increasing the concentration of the more polar ethyl acetate will elute the product and then any more polar by-products.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
-
Chromatography column, fraction collector (or test tubes), TLC plates
Procedure:
-
TLC Analysis: First, determine the appropriate solvent system. Spot the crude material on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal system will give the product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude solid in a minimal amount of DCM, add silica gel (2-3x the mass of the crude product), and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as outlined in the table below. This ensures a sharp separation between closely eluting compounds.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified product as a solid or oil.
Data Presentation: Solvent Gradient for Chromatography
| Step | Hexane:EtOAc Ratio | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | 2 | Elute very nonpolar impurities |
| 2 | 90:10 to 80:20 | 5-8 | Elute product (adjust based on TLC) |
| 3 | 50:50 | 2 | Elute more polar by-products (column flush) |
Protocol 3: Final Purification by Recrystallization
Rationale: Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline solid, which is often essential for drug development.[10] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[11]
Troubleshooting Logic: The choice of solvent is critical. An ideal solvent dissolves the compound completely at its boiling point but very poorly at room temperature or below.
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the purified product in ~0.5 mL of various solvents (see table below) at room and boiling temperatures.
-
Dissolution: Place the chromatographically purified solid in an Erlenmeyer flask. Add the chosen solvent (or solvent pair) dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Hot Solubility | Cold Solubility | Recommendation |
| Ethanol/Water | High | Low | Excellent choice. Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify. |
| Toluene/Hexane | High | Low | Good alternative. Dissolve in hot toluene, add hexanes. |
| Isopropanol | Moderate | Low | Potential single-solvent system. |
| Ethyl Acetate | High | Moderate | May result in lower yield. |
Purity Assessment & Validation
The final purity of the 4-(2-Bromobenzoyl)isoquinoline should be confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >99% by area).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvent or organic impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following this comprehensive guide, researchers can reliably and reproducibly obtain high-purity 4-(2-Bromobenzoyl)isoquinoline, a critical step in advancing synthetic and medicinal chemistry programs.
References
- Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC. (2023). PubMed Central.
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. (n.d.). The Royal Society of Chemistry.
- Isoquinoline Impurities and Rel
- Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Isoquinoline. (n.d.). Wikipedia.
- Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. (n.d.). NIH.
- Isoquinoline EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.
- Isoquinoline. (n.d.). FooDB.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Therapeutic Potentials of Characterized Isolate from Column Chromatography by GC-MS and Molecular Docking of Principle Active of Prunus domestica L. (2024). Indian Journal of Chemistry (IJC).
- recent advances in the synthesis of isoquinoline and its analogue: a review. (2016).
- 4-(4-Propoxybenzoyl)isoquinoline | High-Purity Research Chemical. (n.d.). Benchchem.
- Technical Support Center: Recrystallization of 4-(Isoindolin-2-yl)benzaldehyde. (n.d.). Benchchem.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
Sources
- 1. 4-(4-Propoxybenzoyl)isoquinoline|High-Purity Research Chemical [benchchem.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Bromobenzoyl)isoquinoline
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromobenzoyl)isoquinoline. As a key structural motif in medicinal chemistry, achieving high yields of this target molecule is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our focus is on the most direct synthetic route: the Friedel-Crafts acylation of isoquinoline with 2-bromobenzoyl chloride.
Assumed Synthetic Pathway: Friedel-Crafts Acylation
The direct acylation of isoquinoline at the C4 position presents unique challenges primarily due to the electronic nature of the isoquinoline ring system. The following workflow outlines the core reaction discussed in this guide.
Caption: General workflow for the Friedel-Crafts acylation of isoquinoline.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is extremely low, and I'm recovering mostly unreacted isoquinoline. What are the likely causes?
A1: Low conversion in this specific Friedel-Crafts reaction is a common issue stemming from three primary factors: catalyst deactivation, substrate reactivity, and reaction conditions.
-
Catalyst Deactivation: The lone pair of electrons on the isoquinoline nitrogen atom acts as a Lewis base, forming a stable, irreversible complex with the Lewis acid catalyst (e.g., AlCl₃).[3] This complexation effectively removes the catalyst from the reaction, preventing the formation of the necessary acylium ion electrophile.[4][5]
-
Solution: A stoichiometric excess of the Lewis acid is required. Typically, 2.5 to 3.0 equivalents are necessary: one equivalent to complex with the isoquinoline nitrogen, one to complex with the product ketone, and additional amounts to serve as the catalyst.
-
-
Substrate Reactivity: As a heterocyclic aromatic system, isoquinoline is inherently less nucleophilic (i.e., deactivated) towards electrophilic aromatic substitution compared to benzene. This deactivation makes the acylation reaction more challenging.
-
Solution: Harsher reaction conditions may be necessary. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance between conversion and potential byproduct formation.
-
-
Moisture Contamination: Strong Lewis acids like aluminum chloride react violently with water. Any moisture in the reagents or glassware will consume the catalyst and inhibit the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and ensure reagents are of the highest purity and handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I'm getting a mixture of isomers instead of the desired C4-substituted product. How can I improve regioselectivity?
A2: Regioselectivity in the electrophilic substitution of isoquinoline is complex. Acylation can occur at positions C4, C5, and C8. The distribution of these isomers is highly dependent on the reaction conditions.
-
Mechanistic Insight: Electrophilic attack at C5 is often kinetically favored, while the C4 product can also form. Achieving high selectivity for the C4 position requires careful optimization.
-
Controlling Factors:
-
Solvent: The choice of solvent can significantly influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or halogenated solvents like dichloroethane are common.
-
Temperature: Lower temperatures often favor the formation of a specific isomer. Running the reaction initially at 0°C during the addition of reagents and then slowly warming to reflux can improve selectivity.
-
Lewis Acid: The nature of the Lewis acid can alter the steric and electronic environment, impacting the position of attack. While AlCl₃ is common, exploring other catalysts like Eaton's reagent (P₂O₅ in MeSO₃H) may offer different selectivity profiles under milder conditions.[6]
-
| Parameter | Condition A (Less Selective) | Condition B (Potentially More C4-Selective) | Rationale |
| Temperature | High (e.g., immediate reflux) | Low initial temp (0°C), then gradual warming | Controls kinetic vs. thermodynamic product distribution. |
| Catalyst | Standard AlCl₃ | Eaton's Reagent | Milder conditions and different steric bulk can alter regiochemistry.[6] |
| Addition | Rapid addition of reagents | Slow, dropwise addition of acyl chloride | Maintains low concentration of the electrophile, minimizing side reactions. |
Q3: My product seems to be lost during the aqueous workup. What is a reliable procedure for isolation and purification?
A3: The product, 4-(2-Bromobenzoyl)isoquinoline, is a basic compound due to the isoquinoline nitrogen. Improper pH control during workup is the most common cause of product loss.
-
Validated Workup Protocol:
-
Quenching: After the reaction is complete, cool the vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes in a controlled manner and converts the product into its water-soluble hydrochloride salt.
-
Basification: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 25% ammonia solution or 6N NaOH solution) until the pH is >10.[7] This will precipitate the free base of your product.
-
Extraction: Extract the now water-insoluble product from the basic aqueous layer using an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid for this acylation? While aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to lower yields with sensitive substrates. If AlCl₃ proves problematic, consider alternatives like iron(III) chloride (FeCl₃) or Eaton's reagent, which can promote the reaction under more moderate conditions.[6][10]
Q2: Can I use 2-bromobenzoic acid or its anhydride directly? Using 2-bromobenzoic acid directly is not effective as the carboxylic acid group will react with the Lewis acid. While 2-bromobenzoic anhydride can be used, acyl chlorides are generally more reactive and are the standard reagents for Friedel-Crafts acylation, typically providing better yields.[4]
Q3: Why is an anhydrous solvent so critical? Anhydrous (water-free) solvents are essential because Lewis acid catalysts react readily with water. This reaction not only consumes the catalyst but can also generate protons (H⁺), which can lead to unwanted side reactions.
Caption: Deactivation of the Lewis acid catalyst by the basic isoquinoline nitrogen.
References
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025). ResearchGate. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). PMC - NIH. [Link]
-
Optimization of reaction conditions for the synthesis of compound (4a). (n.d.). ResearchGate. [Link]
- Preparation method for 4-bromoisoquinolone and derivative thereof. (n.d.).
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (n.d.). MDPI. [Link]
-
Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). PMC - NIH. [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). NIH. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]
- Method for purifying isoquinoline from crude product of coal tar. (n.d.).
-
Proposed routes and initial studies for isoquinoline synthesis. (n.d.). ResearchGate. [Link]
-
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2025). ResearchGate. [Link]
-
Optimization of the reaction conditions a,b. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]
- Purification of isoquinoline. (n.d.).
-
Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. (2025). NIH. [Link]
- Purification of isoquinoline. (n.d.).
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. [Link]
- Process for the resolution of isoquinoline derivatives. (n.d.).
-
Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 4-(2-Bromobenzoyl)isoquinoline
Welcome to the technical support center for the synthesis and purification of 4-(2-Bromobenzoyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important chemical intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(2-Bromobenzoyl)isoquinoline product?
A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed, which is often a variation of the Friedel-Crafts acylation.[1][2] Common impurities typically include:
-
Unreacted Starting Materials: Residual isoquinoline and 2-bromobenzoyl chloride (or its hydrolysis product, 2-bromobenzoic acid). The acyl chloride is highly susceptible to hydrolysis from atmospheric moisture or during aqueous workup steps.[3][4]
-
Positional Isomers: Friedel-Crafts acylation on the isoquinoline ring can sometimes yield minor amounts of other isomers, although the 4-position is a common site for substitution.
-
Di-acylated Products: Under forcing conditions, a second benzoyl group could potentially be added to the isoquinoline ring system.
-
Residual Catalyst: Lewis acids like AlCl₃ used in the reaction must be thoroughly quenched and removed, as they can form stable complexes with the product ketone.[1]
Q2: My final product is a yellowish or brownish solid, not the expected white or pale-yellow crystals. What causes this discoloration?
A2: Discoloration in nitrogen heterocycles and α-bromo ketones is a common issue.[5][6] Impure samples of isoquinoline itself can appear brownish.[7] The color is often due to trace, highly conjugated impurities or degradation products formed during the reaction or workup. α-Bromo ketones can also be sensitive to light and air, potentially leading to gradual discoloration over time.[5][8] Storing the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature is recommended to minimize degradation.[5]
Q3: My product "oiled out" during recrystallization and refuses to solidify. What's happening and how can I fix it?
A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than forming a crystalline solid. This is typically caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[5] It can also happen if the solution is cooled too rapidly or if the chosen solvent is not optimal.
To resolve this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of the more-polar solvent to ensure complete dissolution.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
If these methods fail, the purity of your material is likely too low for recrystallization. You should first purify the crude product by column chromatography to remove the bulk of the impurities and then attempt recrystallization on the enriched material.[5]
Q4: Which is the better primary purification technique for this compound: column chromatography or recrystallization?
A4: The choice depends on the scale and the impurity profile of your crude material.
-
Column Chromatography is generally the more powerful and versatile method, especially for removing impurities with different polarities, such as unreacted starting materials or isomeric byproducts.[5] It is the recommended first-pass purification technique for a complex crude mixture.
-
Recrystallization is an excellent technique for removing minor impurities and achieving high analytical purity, provided your crude product is already relatively clean (e.g., >90% pure).[8]
Often, the most effective strategy is a combination of both methods : perform column chromatography to remove the major impurities, followed by recrystallization of the pooled, clean fractions to yield a highly pure, crystalline product.[5]
Troubleshooting and Optimization Guide
This section provides detailed protocols and decision-making workflows to address specific purification challenges.
Challenge 1: Poor Separation During Column Chromatography
Poor separation on a silica gel column is often due to an improperly chosen solvent system or incorrect technique. The starting ketone and the product α-bromo ketone can have very similar polarities, making separation difficult.[9]
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for optimizing column chromatography.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[5][10] The ideal system will give your desired product an Rf value of approximately 0.3-0.4, with clear separation from major impurities.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks. Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. A shallow gradient elution (gradually increasing the polarity) is often more effective than an isocratic (constant solvent mixture) elution for complex mixtures.
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
| Parameter | Recommended Starting Point | Optimization Tip |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For very non-polar compounds, dehydrated silica may increase separation.[9] |
| Mobile Phase | Hexanes:Ethyl Acetate (start at 9:1, move to 4:1) | If separation is poor, try a Hexanes:Dichloromethane or Toluene:Ethyl Acetate system.[9] |
| Product Rf | ~0.3-0.4 | An Rf in this range provides a good balance between resolution and elution time.[5] |
Challenge 2: Removing Acidic or Basic Starting Materials
If your crude NMR or TLC indicates a significant amount of unreacted isoquinoline (basic) or 2-bromobenzoic acid (acidic), a simple acid-base liquid-liquid extraction can be a highly effective pre-purification step.
Protocol: Acid-Base Extraction Workflow
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
To remove 2-bromobenzoic acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The acidic impurity will be deprotonated and move into the aqueous layer. Repeat this wash 2-3 times.
-
To remove isoquinoline: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The basic isoquinoline will be protonated and partition into the aqueous layer.[6] Repeat this wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain a pre-purified crude product.
Caption: Workflow for acid-base liquid-liquid extraction.
Challenge 3: Achieving High Purity via Recrystallization
Once you have a product that is >90% pure by TLC or NMR, recrystallization is the final step to obtain analytically pure, crystalline material.
Protocol: Two-Solvent Recrystallization
This technique is often effective for isoquinoline derivatives.[11] It involves a "good" solvent that dissolves the compound well when hot, and a "bad" (or anti-solvent) in which the compound is poorly soluble.
-
Solvent Selection: A good starting pair is Ethanol ("good" solvent) and deionized water ("bad" solvent). Other options include Dichloromethane/Hexanes or Toluene/Hexanes.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot "good" solvent (e.g., boiling ethanol). Add the solvent dropwise until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization appears complete, you can further increase the yield by cooling the flask in an ice bath for 15-30 minutes. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Solvent System | Compound Solubility | Notes |
| Ethanol / Water | Soluble in hot ethanol, insoluble in water. | A very common and effective system for moderately polar compounds.[5] |
| Toluene / Hexanes | Soluble in hot toluene, insoluble in hexanes. | Good for less polar compounds, can help remove non-polar impurities.[8] |
| Dichloromethane / Hexanes | Soluble in dichloromethane, insoluble in hexanes. | Use with care due to the high volatility of the solvents. |
References
-
Benchchem. (2025). Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride.
-
Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
-
Google Patents. (2013). CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.
-
Benchchem. (2025). Removal of impurities from 2-Amino-5-bromobenzoyl chloride.
-
Wikipedia. (2024). Isoquinoline.
-
Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-bromobenzoyl chloride: Properties, Synthesis, and Applications.
-
Benchchem. (2025). Recrystallization techniques for purifying 5-Fluoroisoquinoline.
-
Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone.
-
Wikipedia. (2024). Friedel–Crafts reaction.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
FooDB. (2020). Showing Compound Isoquinoline (FDB012557).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing byproducts in 4-(2-Bromobenzoyl)isoquinoline synthesis
Technical Support Center: Synthesis of 4-(2-Bromobenzoyl)isoquinoline
Welcome to the technical support center for the synthesis of 4-(2-Bromobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. The synthesis, often approached via a Friedel-Crafts acylation, is known for its challenges related to regioselectivity and side reactions. This document provides in-depth, experience-based answers to common problems, detailed protocols for troubleshooting, and a framework for identifying and characterizing reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of the desired 4-(2-Bromobenzoyl)isoquinoline. What are the most common causes?
A: Low yields in this specific Friedel-Crafts acylation are a frequent issue, primarily stemming from the inherent properties of the isoquinoline substrate and the sensitivity of the reagents. The key factors are:
-
Catalyst Deactivation by Substrate: Isoquinoline is a Lewis base due to the lone pair of electrons on the nitrogen atom.[1] This nitrogen readily complexes with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), effectively neutralizing it.[2] This interaction not only deactivates the catalyst but also deactivates the isoquinoline ring towards electrophilic attack, making the reaction sluggish.
-
Insufficient Catalyst Stoichiometry: Due to the aforementioned catalyst deactivation, a catalytic amount of Lewis acid is insufficient. Furthermore, the product, an aryl ketone, forms a stable complex with the Lewis acid, removing it from the reaction cycle.[3] Therefore, a stoichiometric excess of the Lewis acid (typically >2 equivalents) is required to account for complexation with both the starting material's nitrogen and the product's carbonyl group.
-
Presence of Moisture: Friedel-Crafts reactions are notoriously sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and hydrolyze the Lewis acid catalyst, rendering it inactive.[3] It will also hydrolyze the 2-bromobenzoyl chloride to the unreactive 2-bromobenzoic acid.
-
Sub-optimal Reaction Temperature: Temperature control is critical. While heating can sometimes overcome the activation energy barrier, excessively high temperatures can promote the formation of degradation products and polymeric materials.[3] A systematic temperature optimization study is often necessary.
Q2: My final product is a mixture of isomers. How can I identify them and improve regioselectivity for the 4-position?
A: The formation of isomeric byproducts is the principal challenge in this synthesis.
-
Inherent Reactivity of Isoquinoline: Under standard electrophilic aromatic substitution (SEAr) conditions, the isoquinoline ring is preferentially attacked at the C5 and C8 positions in the benzene ring portion, which is more electron-rich than the pyridine ring.[4] Therefore, the formation of 5-(2-Bromobenzoyl)isoquinoline and 8-(2-Bromobenzoyl)isoquinoline is expected and often observed as the major byproducts. Acylation at the C4 position is electronically disfavored.
-
Identification of Isomers:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the isomers. They will typically appear as distinct peaks with different retention times.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is definitive for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons on the isoquinoline core will be unique for each isomer. For instance, the proton at C5 in the desired 4-substituted product will exhibit a different environment compared to the protons in a 5-substituted product.
-
Mass Spectrometry (MS): While MS will show the same mass for all isomers, when coupled with HPLC (LC-MS), it confirms that the separated peaks are indeed isomers of the target compound.
-
-
Improving Regioselectivity: Achieving 4-position selectivity with a standard Friedel-Crafts reaction is difficult. Advanced strategies, beyond the scope of a simple acylation, may be required, such as using a directing group or exploring alternative synthetic routes like palladium-catalyzed cross-coupling reactions starting from 4-bromoisoquinoline.[5]
Q3: I observe a significant amount of unreacted isoquinoline and 2-bromobenzoic acid in my crude product. What went wrong?
A: This outcome points directly to a failure in the reaction initiation, most commonly caused by reagent deactivation.
-
Hydrolysis of Acyl Chloride: The presence of 2-bromobenzoic acid is a clear indicator that the 2-bromobenzoyl chloride has been hydrolyzed by water in the reaction system.[6] This highlights the critical need for strictly anhydrous conditions. Ensure all solvents are freshly dried, glassware is oven- or flame-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inactive Catalyst: If the Lewis acid was deactivated by moisture or insufficient stoichiometry was used, it cannot generate the necessary acylium ion electrophile from the acyl chloride.[3][7] Consequently, the isoquinoline remains unreacted.
Q4: How can I characterize the main byproducts in my reaction mixture?
A: A systematic approach is required for impurity characterization, adhering to principles outlined by regulatory bodies like the ICH.[8][9]
-
Initial Detection & Separation: Use Thin Layer Chromatography (TLC) for a quick assessment of the number of components in your crude mixture. Develop an HPLC method to separate the main product from the byproducts.
-
Identification (Structure Elucidation):
-
LC-MS: This is the first step to gain crucial information. It provides the molecular weight of each separated component. You would expect to see peaks corresponding to the mass of your product (isomers) and potentially the hydrolyzed acyl chloride.
-
Preparative Chromatography: Isolate each major impurity using preparative HPLC or column chromatography.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each isolated impurity. This is the most powerful tool for unambiguously determining the structure, such as the exact position of the benzoyl group on the isoquinoline ring.[10]
-
FTIR Spectroscopy: Can help confirm the presence of key functional groups (e.g., C=O stretch for the ketone, N-H stretch if amide byproducts are formed).
-
A summary of expected byproducts and their characteristics is provided in the table below.
| Byproduct Name | Formation Mechanism | Expected MW (Da) | Key Characterization Data |
| 5-(2-Bromobenzoyl)isoquinoline | Electrophilic Aromatic Substitution (Major Isomer) | 312.16 | Same as product by MS; Unique aromatic proton signals in ¹H NMR. |
| 8-(2-Bromobenzoyl)isoquinoline | Electrophilic Aromatic Substitution (Major Isomer) | 312.16 | Same as product by MS; Unique aromatic proton signals in ¹H NMR. |
| N-(2-Bromobenzoyl)isoquinolinium salt | N-Acylation of isoquinoline nitrogen[1] | 312.16 | Distinctly different NMR spectrum; often highly polar and may be water-soluble. |
| 2-Bromobenzoic acid | Hydrolysis of 2-bromobenzoyl chloride | 201.02 | Lower MW by MS; Absence of isoquinoline moiety in NMR; Broad -OH peak in FTIR. |
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Lewis acid catalyst due to moisture.[3]2. Insufficient amount of catalyst.3. Low reaction temperature. | 1. Use freshly opened, high-purity Lewis acid. Rigorously dry all solvents and glassware. Run under an inert atmosphere.2. Increase catalyst loading to at least 2.5 equivalents.3. Gradually increase the reaction temperature, monitoring by TLC for product formation vs. degradation. |
| Formation of Multiple Products | 1. Isomer formation due to inherent isoquinoline reactivity.[4]2. Reaction temperature is too high, causing degradation. | 1. Accept that isomer formation is likely. Focus on optimizing purification via chromatography.2. Lower the reaction temperature. |
| High levels of 2-Bromobenzoic Acid | 1. Hydrolysis of 2-bromobenzoyl chloride.[6]2. Impure starting acyl chloride. | 1. Ensure strictly anhydrous conditions.2. Check the purity of the acyl chloride before use. If necessary, re-purify or synthesize fresh from 2-bromobenzoic acid and a chlorinating agent (e.g., thionyl chloride).[11] |
| Product is Difficult to Isolate | 1. Product forms a stable complex with the Lewis acid.2. Product co-elutes with an isomeric byproduct. | 1. During workup, ensure the reaction is quenched thoroughly with an aqueous solution (e.g., ice-cold dilute HCl) to break the complex.2. Optimize the HPLC or column chromatography method (e.g., change solvent system, gradient, or stationary phase). |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Friedel-Crafts Acylation of Isoquinoline
This protocol is a representative starting point and requires optimization.
-
Preparation: Oven-dry all glassware overnight and allow to cool in a desiccator. Ensure solvents (e.g., Dichloromethane, Carbon Disulfide) are anhydrous.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via cannula under a positive pressure of nitrogen. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add 2-bromobenzoyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve isoquinoline (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Causality Note: Adding the isoquinoline solution slowly to the pre-formed acylium ion complex can help minimize the initial deactivating complexation between isoquinoline and AlCl₃.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step is exothermic and must be done with caution in a fume hood. This hydrolyzes the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Diagram: Reaction Pathway and Byproduct Formation
The following diagram illustrates the intended reaction pathway to form 4-(2-Bromobenzoyl)isoquinoline and the competing side reactions that lead to common byproducts.
Sources
- 1. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. iajps.com [iajps.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Substituted Isoquinolines
Welcome to the technical support center dedicated to the synthesis of 4-substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing practical and actionable solutions to common challenges encountered during these synthetic procedures. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for higher yields and purity.
Introduction to Isoquinoline Synthesis
The isoquinoline core is a significant structural motif present in a vast array of natural products and synthetic compounds with diverse biological activities.[1] Classical methods for constructing the isoquinoline scaffold, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, remain cornerstones of synthetic organic chemistry.[2][3] However, these reactions are often plagued by challenges such as harsh conditions, low yields, and the formation of unwanted byproducts, particularly when synthesizing substituted derivatives.[2][4] This guide focuses on providing in-depth troubleshooting for these established methods to enable robust and efficient synthesis of 4-substituted isoquinolines.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the three most common isoquinoline synthesis reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[5][6][7][8] It typically involves cyclization using a dehydrating agent under acidic conditions.[7][9][10]
Q1: My Bischler-Napieralski reaction is resulting in a low yield or is failing to proceed. What are the common causes and solutions?
A1: Low yields in the Bischler-Napieralski reaction can stem from several factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic ring will hinder the cyclization.[5][7][9][11]
-
Solution: For substrates with strongly deactivating groups, consider using more potent dehydrating agents like a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[5][9][11] This mixture generates a more reactive pyrophosphate intermediate.[8] For moderately deactivated substrates, increasing the reaction temperature or using a higher-boiling solvent such as xylene may improve yields.[8][9]
-
-
Insufficient Dehydrating Agent: Incomplete cyclization can occur if the dehydrating agent is not potent enough for the specific substrate.[5]
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired isoquinoline.[5] A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[8][9][11]
-
Solution: The retro-Ritter reaction is more prevalent with certain substrates. Using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct.[8][9][11] Alternatively, a modified procedure using oxalyl chloride can form an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the retro-Ritter side reaction.[8][9][11]
-
Q2: I am observing the formation of an unexpected regioisomer in my Bischler-Napieralski reaction. Why is this happening?
A2: The regioselectivity of the Bischler-Napieralski reaction is generally governed by the electronic and steric properties of the substituents on the aromatic ring. Cyclization typically occurs at the position para to an activating group. However, under certain conditions, especially with strong dehydrating agents like P₂O₅, cyclization can occur at an unexpected position. This is attributed to the formation of a spiro intermediate, which can then rearrange to the "abnormal" product.[6]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[12][13] This method is particularly important for the synthesis of alkaloids.[12]
Q1: My Pictet-Spengler reaction is not proceeding. What are the likely issues?
A1: Several factors can inhibit the Pictet-Spengler reaction:
-
Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-donating groups on the aromatic ring.[9] Substrates with electron-withdrawing groups may require harsher conditions, such as the use of superacids.[12][14]
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[9][12] If this intermediate does not form efficiently, the reaction will fail.
-
Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[9]
-
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.[9]
-
Solution: If steric hindrance is a suspected issue, exploring alternative synthetic routes may be necessary. In some cases, optimizing the reaction temperature and catalyst can help overcome minor steric barriers.[9]
-
Q2: I am obtaining a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?
A2: The stereoselectivity of the Pictet-Spengler reaction can be influenced by several factors, including the choice of catalyst and reaction conditions. Chiral Brønsted acids or Lewis acids can be employed to induce enantioselectivity. Additionally, the stereocenter in the β-arylethylamine backbone can direct the stereochemical outcome of the cyclization.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1][15][16][17]
Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?
A1: Low yields are a common challenge in the Pomeranz-Fritsch synthesis.[4] Several factors can contribute to this:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4]
-
Solution: While concentrated sulfuric acid is traditionally used, other acids like trifluoroacetic anhydride and lanthanide triflates have been successfully employed.[15][18] It is advisable to screen different acid catalysts and optimize their concentration for your specific substrate.[9] Methanesulfonic acid has also been shown to be effective.[18]
-
-
Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.
-
Reaction Conditions: Temperature and reaction time significantly impact the outcome.[9]
-
Solution: The reaction often requires heating.[9] Careful optimization of the temperature and reaction time is necessary to drive the reaction to completion while minimizing decomposition and side reactions.
-
Q2: My Pomeranz-Fritsch reaction is failing completely. What are the potential reasons?
A2: Complete failure of the Pomeranz-Fritsch reaction can be due to the instability of the intermediates or the inability of the aromatic ring to undergo cyclization. The initial Schiff base formation is usually straightforward, but the subsequent ring closure is often the difficult step.[4] If the aromatic ring is strongly deactivated, the electrophilic cyclization may not occur under standard conditions.
Experimental Protocols & Data
General Protocol for Bischler-Napieralski Reaction
-
Amide Formation: React the appropriate β-arylethylamine with an acyl chloride or anhydride to form the corresponding amide. Purify the amide by recrystallization or column chromatography.
-
Cyclization: Dissolve the purified amide in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or xylene) in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Add the dehydrating agent (e.g., POCl₃ or a mixture of POCl₃ and P₂O₅) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine in an anhydrous solvent in a round-bottom flask under an inert atmosphere.[9]
-
Add the aldehyde or ketone to the solution.[9]
-
Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).[9]
-
Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight.[9]
-
Monitor the reaction by TLC or LC-MS.[9]
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[9]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.[9]
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Pomeranz-Fritsch Reaction
This reaction is typically performed in two steps: formation of the benzalaminoacetal followed by cyclization.
-
Benzalaminoacetal Formation:
-
Dissolve the benzaldehyde derivative and the 2,2-dialkoxyethylamine in a suitable solvent like toluene.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Once the starting material is consumed, the reaction is complete. The product can be isolated or used directly in the next step.[9]
-
-
Cyclization:
-
Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at a low temperature (e.g., 0 °C).[9]
-
Slowly heat the reaction mixture. The optimal temperature and time will depend on the substrate and should be determined experimentally.[9]
-
After the reaction is complete, cool the mixture and pour it onto ice.[9]
-
Carefully neutralize the solution with a sodium hydroxide solution.[9]
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).[9]
-
Dry the combined organic extracts, concentrate, and purify the crude product by chromatography.
-
Optimization Data
| Reaction | Substrate | Conditions | Yield (%) | Reference |
| Bischler-Napieralski | N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | Good | [6] |
| Bischler-Napieralski | N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | Mixture of products | [6] |
| Pomeranz-Fritsch | 3,4,5-trimethoxybenzaldehyde derivative | 20 equiv methanesulfonic acid in acetonitrile | 52 | [18] |
| Pomeranz-Fritsch | 3,4,5-trimethoxybenzaldehyde derivative | CH₃COOH and conc. H₂SO₄ | 30-36 | [18] |
Visualizing Reaction Pathways
Bischler-Napieralski Reaction Mechanism
Caption: Key intermediates in the Bischler-Napieralski reaction.
Troubleshooting Flowchart for Low Yields
Caption: A decision-making guide for improving reaction yields.
Purification Strategies
The purification of 4-substituted isoquinolines can be challenging due to the presence of unreacted starting materials, reagents, and byproducts.
-
Extraction: After neutralizing the reaction mixture, a standard liquid-liquid extraction is the first step. The choice of organic solvent is crucial for efficient separation.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity compound.[19]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.
References
-
Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]
-
Gensler, W. J. (1951). Syntheses of 4-Substituted Isoquinolines. Chemical Reviews. Retrieved from [Link]
-
Yadav, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Poindexter, G. S., et al. (2006). A Versatile Synthesis of Substituted Isoquinolines. Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Schlittler, E., & Müller, J. (1948). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Helvetica Chimica Acta. Retrieved from [Link]
-
Mal, D. R. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Chemistry Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. Retrieved from [Link]
-
Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Angewandte Chemie International Edition. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
J. Am. Soc. Mass Spectrom. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bischler napieralski reaction | PPTX [slideshare.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. chemistry-reaction.com [chemistry-reaction.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Isoquinoline Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during the HPLC analysis of isoquinoline and other basic compounds. Poor peak shape can compromise resolution, integration, and overall data quality, making it a critical issue to address.[1][2] This resource provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve these common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why are my isoquinoline peaks particularly susceptible?
A: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is wider than the front half.[3][4] An ideal peak is perfectly symmetrical (Gaussian), and a tailing factor (Tf) or asymmetry factor (As) greater than 1 indicates tailing.[3][5][6][7] While a value up to 1.5 may be acceptable for some assays, values exceeding this often point to an underlying issue that can compromise quantification.[8]
Isoquinoline compounds, and basic analytes in general, are highly prone to this issue in reversed-phase HPLC. The root cause is often unwanted secondary ionic interactions between the positively charged (protonated) basic analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2][3][8][9]
These acidic silanol groups, with a pKa around 3.8-4.2, become deprotonated and negatively charged at mobile phase pH levels above ~4.[10] Your protonated isoquinoline is then attracted to these sites via a strong ion-exchange mechanism, in addition to the intended reversed-phase hydrophobic interaction.[11] This secondary interaction is stronger and has different kinetics, causing some analyte molecules to be held back longer, resulting in a "tail".[8][9]
Mechanism of Silanol Interaction with Isoquinoline
Caption: Interaction between protonated isoquinoline and ionized silanol.
Q2: I'm observing peak tailing with my isoquinoline analyte. What are the first things I should check?
A: When troubleshooting, it's crucial to approach the problem systematically. The issue can generally be traced to one of three areas: Chemical Interactions , Column Health , or System/Physical Issues . The following workflow provides a logical diagnostic path.
General Troubleshooting Workflow for Peak Tailing
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Solubility of 4-(2-Bromobenzoyl)isoquinoline
Welcome to the technical support center for 4-(2-Bromobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with scientifically-grounded strategies and practical troubleshooting advice to enhance its dissolution for your experimental needs.
Introduction to the Challenge
4-(2-Bromobenzoyl)isoquinoline possesses a molecular structure that, while promising for various research applications, presents significant challenges in achieving adequate aqueous solubility. The molecule combines a weakly basic isoquinoline core with a large, hydrophobic bromobenzoyl group. This combination results in low intrinsic water solubility, which can be a rate-limiting factor for in-vitro assays, formulation development, and achieving desired therapeutic concentrations.[1][2][3] This guide will walk you through a systematic approach to overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve 4-(2-Bromobenzoyl)isoquinoline in aqueous buffers have failed. What is the first and most fundamental parameter I should investigate?
A1: pH Adjustment and Salt Formation
The Underlying Principle: Exploiting the Basic Isoquinoline Moiety
The isoquinoline ring system contains a nitrogen atom that can be protonated, making it a weak base.[2][3] The solubility of weakly basic compounds is highly dependent on the pH of the medium.[4][5][6] In acidic conditions (lower pH), the nitrogen atom accepts a proton, forming a cationic salt. This salt form is generally much more water-soluble than the neutral form of the molecule.[7]
Troubleshooting Steps:
-
Determine the pKa: If the pKa of 4-(2-Bromobenzoyl)isoquinoline is not known, it is advisable to determine it experimentally or through in-silico prediction tools. The pKa will inform the optimal pH range for solubilization. As a general rule, for a weakly basic drug, the pH of the solution should be at least 2 units below its pKa to ensure a high degree of ionization and thus, enhanced solubility.[6]
-
Systematic pH Screening: Prepare a series of aqueous buffers with decreasing pH values (e.g., from pH 7.4 down to pH 2.0). Attempt to dissolve a fixed amount of the compound in each buffer.
-
Salt Formation: Consider forming a salt of the compound prior to dissolution. This can be achieved by reacting 4-(2-Bromobenzoyl)isoquinoline with a pharmaceutically acceptable acid (e.g., hydrochloric acid, tartaric acid, citric acid) to create a more soluble salt form.[7]
Q2: Adjusting the pH is not sufficient or is incompatible with my experimental system. What is the next logical step to enhance solubility?
A2: Co-Solvency: Modifying the Polarity of the Solvent System
The Underlying Principle: Reducing the Polarity of Water
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][10] This reduction in polarity decreases the interfacial tension between the aqueous medium and the hydrophobic solute, making it easier for the non-polar regions of 4-(2-Bromobenzoyl)isoquinoline to be solvated.[11]
Experimental Protocol: Co-Solvent Screening
-
Select Biocompatible Co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycols (PEGs, e.g., PEG 400), and glycerin.[8] For laboratory settings, Dimethyl Sulfoxide (DMSO) is also a powerful co-solvent.[12]
-
Prepare Co-solvent/Water Mixtures: Create a range of co-solvent concentrations in water (or your primary aqueous buffer), for example, 5%, 10%, 20%, and 50% (v/v).
-
Assess Solubility: Determine the solubility of 4-(2-Bromobenzoyl)isoquinoline in each co-solvent mixture. It is crucial to note that high concentrations of organic solvents may be incompatible with certain biological assays.
Data Presentation: Example of Co-Solvent Efficacy
| Co-Solvent System (in Water) | Estimated Solubility Increase (Fold) | Notes |
| 5% Ethanol | 2 - 5 | Generally well-tolerated in cell-based assays. |
| 10% Propylene Glycol | 5 - 15 | A common vehicle for in-vivo studies. |
| 20% PEG 400 | 10 - 50 | Effective for highly hydrophobic compounds. |
| 5% DMSO | >100 | High solubilizing power, but consider potential cellular effects. |
Q3: I am still facing solubility issues, or I need to avoid organic solvents. Are there other excipients I can use?
A3: Surfactant-Mediated Solubilization and Complexation
Strategy 1: The Role of Surfactants
The Underlying Principle: Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 4-(2-Bromobenzoyl)isoquinoline can partition into the hydrophobic core of the micelle, effectively being "solubilized" within the aqueous medium.[15][16]
Troubleshooting with Surfactants:
-
Choosing a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations due to their lower toxicity profile compared to ionic surfactants.[13]
-
Concentration is Key: Ensure the surfactant concentration in your final solution is above its CMC to ensure micelle formation.
Strategy 2: Cyclodextrin Complexation
The Underlying Principle: Host-Guest Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly water-soluble "guest" molecules, like 4-(2-Bromobenzoyl)isoquinoline, within their hydrophobic core, forming a water-soluble inclusion complex.[19][20] This complex effectively masks the hydrophobic nature of the guest molecule, enhancing its apparent aqueous solubility.
Experimental Workflow: Cyclodextrin Complexation
Caption: Workflow for determining solubility enhancement via cyclodextrin complexation.
Q4: For solid dosage form development, what advanced strategy can I employ to fundamentally improve the dissolution rate?
A4: Solid Dispersions
The Underlying Principle: Enhancing Surface Area and Amorphous Content
A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic carrier or matrix.[21][22] This technique can significantly enhance the dissolution rate by:
-
Reducing Particle Size: Dispersing the drug at a molecular or amorphous level within the carrier dramatically increases the surface area available for dissolution.[23][24]
-
Improving Wettability: The hydrophilic carrier helps to wet the drug particles, facilitating their dissolution.
-
Creating Amorphous Forms: The drug in a solid dispersion often exists in a higher-energy amorphous state, which is more soluble than the stable crystalline form as no energy is needed to break the crystal lattice.[22][23]
Methods for Preparing Solid Dispersions:
-
Melting/Fusion Method: The drug and a water-soluble carrier (e.g., PEGs, Poloxamers) are melted together, then rapidly cooled and solidified.[21][25]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion.[25]
Visualization of the Solid Dispersion Concept
Caption: Conceptual shift from crystalline drug to a rapidly dissolving solid dispersion.
Summary of Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases ionization of the weakly basic isoquinoline moiety. | Dependent on the pKa of the compound; may not be suitable for all experimental systems. |
| Co-solvency | Reduces the polarity of the aqueous solvent, enhancing solvation of hydrophobic regions. | Potential for solvent toxicity in biological assays; high concentrations may be needed. |
| Surfactants | Encapsulates the hydrophobic drug within micelles. | Must be used above the Critical Micelle Concentration (CMC); potential for cell lysis at high concentrations. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the drug in a hydrophobic cavity. | Stoichiometry of the complex can limit the amount of drug that can be solubilized. |
| Solid Dispersions | Reduces particle size to the molecular level and promotes an amorphous state. | Requires formulation development; stability of the amorphous form needs to be monitored. |
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by 4-(2-Bromobenzoyl)isoquinoline, enabling its effective use in a wide range of scientific applications.
References
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
Wikipedia. (n.d.). Cosolvent. [Link]
- Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
-
ResearchGate. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
National Center for Biotechnology Information. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
- Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs.
-
SciSpace. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Journal of Pharmaceutical Sciences Review and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]
-
Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Mondstar. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]
-
Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
ResearchGate. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
-
National Center for Biotechnology Information. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]
-
National Center for Biotechnology Information. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
PubMed. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
-
Slideshare. (2014). solubility enhancement -by pH change & complexation. [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jocpr.com [jocpr.com]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eijppr.com [eijppr.com]
- 21. jddtonline.info [jddtonline.info]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japer.in [japer.in]
- 25. wjpls.org [wjpls.org]
Preventing the degradation of 4-(2-Bromobenzoyl)isoquinoline during storage
Introduction
Welcome to the technical support center for 4-(2-Bromobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. While specific degradation studies on 4-(2-Bromobenzoyl)isoquinoline are not extensively published, this document synthesizes information from established principles of chemical stability and data on its core chemical moieties: the isoquinoline ring and the bromobenzoyl group. Our goal is to provide you with the foundational knowledge to anticipate potential stability issues, troubleshoot degradation, and implement effective preventative measures.
The advice herein is grounded in the understanding that the molecule's stability is influenced by its constituent parts: the weakly basic isoquinoline nucleus, which is susceptible to oxidation, and the benzophenone-like keto-bridge and bromo-aromatic ring, which can be sensitive to light and hydrolysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 4-(2-Bromobenzoyl)isoquinoline?
A1: Based on the chemistry of its structural components, the primary factors of concern are:
-
Light (Photodegradation): The benzophenone-like core of the molecule is a known chromophore that can absorb UV and even visible light. This absorption can lead to photochemical reactions, including the potential for C-Br bond cleavage or other radical-mediated degradation pathways. Studies on benzophenone derivatives confirm their susceptibility to photodegradation, which can be accelerated in the presence of photosensitizers.[3][4][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the molecule is expected to be stable at room temperature for short periods, long-term storage should be at reduced temperatures to minimize the risk of slow degradation over time.
-
Oxygen (Oxidation): Aromatic nitrogen heterocycles like isoquinoline can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized artifacts.[1] The presence of atmospheric oxygen, especially in combination with light or trace metal catalysts, can facilitate these processes.
-
pH and Moisture (Hydrolysis): The isoquinoline nitrogen is weakly basic (pKa of the protonated form is ~5.14), making the compound's solubility and stability potentially pH-dependent.[2][6] While the central ketone is generally stable, extreme pH conditions (strong acid or base) in aqueous solutions could catalyze hydrolysis or other reactions over extended periods. Furthermore, isoquinoline itself is described as hygroscopic, meaning it can absorb moisture from the air, which could facilitate hydrolytic degradation if other susceptible bonds are present.[2][6]
Q2: I noticed my solid sample of 4-(2-Bromobenzoyl)isoquinoline has developed a yellowish or brownish tint over time. What does this indicate?
A2: Pure 4-(2-Bromobenzoyl)isoquinoline should be a white to off-white solid. A change in color to yellow or brown is a common visual indicator of degradation. This is often due to the formation of minute quantities of highly colored degradation products resulting from oxidation or photodecomposition. While many nitrogen heterocycles can appear brownish with impurities, a noticeable change from the initial appearance warrants investigation.[6] You should consider re-analyzing the material for purity before use.
Q3: Can I store solutions of this compound? If so, what is the best practice?
A3: Storing 4-(2-Bromobenzoyl)isoquinoline in solution is generally not recommended for long periods due to increased molecular mobility, which facilitates degradation. If you must store solutions, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in photochemical or hydrolytic reactions.
-
Concentration: Store as a concentrated stock solution rather than a dilute working solution. This can sometimes improve stability.
-
Storage Conditions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen each time the stock is accessed. Store frozen at -20°C or -80°C and protect from light by using amber vials or by wrapping clear vials in aluminum foil.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific issues you might encounter and provides a logical path to a solution.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Degradation: The compound is breaking down under your storage or experimental conditions. | 1. Confirm Identity: Use LC-MS to get the mass of the new peak(s) to hypothesize the degradation pathway (e.g., loss of bromine, addition of oxygen).2. Perform Forced Degradation: Intentionally stress the compound (see Protocol 1) to replicate the degradation and confirm the identity of the degradants.[7]3. Review Storage: Immediately implement the recommended storage conditions outlined below. |
| Inconsistent Results or Loss of Activity in Biological Assays | Loss of Purity: The concentration of the active parent compound has decreased due to degradation. | 1. Re-analyze Purity: Use a stability-indicating method like HPLC-UV to quantify the purity of your stored sample against a fresh or reference standard.2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock that has been properly stored.3. Qualify New Batches: When receiving a new batch of the compound, run an initial purity analysis to establish a baseline. |
| Poor Solubility or Precipitation of Stored Solutions | Degradation to an Insoluble Product: A degradant may have lower solubility in your chosen solvent.Solvent Evaporation: Improperly sealed vials can lead to increased concentration and precipitation. | 1. Analyze Supernatant and Precipitate: If possible, analyze both the soluble portion and the redissolved precipitate to check for chemical differences.2. Ensure Proper Sealing: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined).3. Filter Before Use: If a stored solution must be used, filter it through a 0.22 µm syringe filter to remove any precipitated matter before making dilutions. |
Recommended Storage & Handling Protocols
Adherence to these protocols is the most effective way to prevent degradation.
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid Powder | -20°C (Long-term) | Inert Gas (Argon or Nitrogen) | Protected from Light | Tightly sealed amber glass vial |
| 4°C (Short-term, < 1 month) | Desiccated | Protected from Light | Tightly sealed amber glass vial | |
| Solution (e.g., in DMSO) | -80°C (Long-term) | Inert Gas (Headspace) | Protected from Light | Tightly sealed amber glass vial or cryovial |
| -20°C (Short-term, < 2 weeks) | Tightly Sealed | Protected from Light | Tightly sealed amber glass vial or cryovial |
Handling Best Practices
-
Inert Atmosphere: Before sealing for long-term storage, gently flush the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Desiccation: When storing solid material, especially at 4°C, place the vial inside a larger container with a desiccant to prevent moisture absorption.
-
Minimize Exposure: When weighing the compound, do so quickly in an area with minimal light exposure. Do not leave the container open on the bench.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent introducing trace metals or other contaminants that could catalyze degradation.
Experimental Protocols & Visualizations
Protocol 1: Basic Forced Degradation Study
This protocol helps you understand the compound's potential degradation pathways and validates if your analytical method is "stability-indicating."
Objective: To intentionally degrade the compound under controlled stress conditions and analyze the resulting mixture.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-(2-Bromobenzoyl)isoquinoline in acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, transparent vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH.
-
Oxidative: Add an equal volume of 3% hydrogen peroxide.[8]
-
Photolytic: Expose the vial (with acetonitrile only) to a photostability chamber or direct UV lamp (e.g., 365 nm).[7][8]
-
Thermal: Place a vial (with acetonitrile only) in an oven at 60°C.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Incubate all samples for 24-48 hours.
-
Analysis: Neutralize the acid and base samples if necessary. Analyze all samples by HPLC-UV and LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A stability-indicating method will show a decrease in the parent peak area and the appearance of new, well-resolved peaks for the degradation products.
Diagrams
Caption: Potential degradation pathways for 4-(2-Bromobenzoyl)isoquinoline.
Caption: Recommended workflow for storage, handling, and quality control.
References
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]
-
Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. Available at: [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Available at: [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. ResearchGate. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
Isoquinoline - Wikipedia. Wikipedia. Available at: [Link]
-
General pathway of isoquinoline degradation showing the relative... ResearchGate. Available at: [Link]
-
Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. MDPI. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
-
Direct conversion of 1-(2-bromobenzoyl)isoquinolines to dibenzo[de,g]quinolin-7-ones via reductive photocyclization. PubMed. Available at: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. NIH National Library of Medicine. Available at: [Link]
-
Degradation study of the investigational anticancer drug clanfenur. PubMed. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available at: [Link]
-
Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. ResearchGate. Available at: [Link]
Sources
- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. database.ich.org [database.ich.org]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Regioselectivity in Isoquinoline Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and expert insights for addressing one of the most common challenges in synthetic chemistry: poor regioselectivity in the functionalization of the isoquinoline scaffold. As a privileged structure in medicinal chemistry and natural products, precise control over substitution patterns is paramount.[1][2][3][4] This document moves beyond simple protocols to explain the underlying principles governing reactivity, enabling you to make informed, rational decisions in your experimental design.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides an analysis of the root cause and a detailed protocol for resolution.
Q1: My transition-metal-catalyzed C-H arylation is non-selective, yielding a mixture of C1 and C8 products. How can I achieve exclusive C8 arylation?
Underlying Principles: The inherent electronic properties of the isoquinoline ring make the C1 position the most electrophilic and susceptible to nucleophilic attack, while also being sterically accessible.[5] Direct C-H functionalization without a directing group often favors this position. To achieve high regioselectivity at other positions, such as C8, a directing group strategy is typically required. This approach utilizes a functional group that chelates to the transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby overriding the intrinsic reactivity of the heterocycle.[6][7][8]
Potential Causes for Poor Selectivity:
-
Lack of a Directing Group: The reaction is proceeding based on the natural electronic bias of the isoquinoline core.
-
Ineffective Directing Group: The chosen directing group may not form a stable chelation intermediate with the catalyst.
-
Suboptimal Catalyst/Ligand Combination: The catalyst may not coordinate effectively with the directing group, or the ligands may be too bulky, preventing approach to the target C-H bond.
-
Harsh Reaction Conditions: High temperatures can sometimes overcome the energy barrier for multiple activation pathways, leading to mixed isomers.
Troubleshooting Protocol: Implementing a Directing Group Strategy for C8 Arylation
This protocol uses an N-pyridyl group on the isoquinolinone core to direct C-H activation specifically to the C8 position.
Step 1: Synthesis of N-(pyridin-2-yl)isoquinolin-1(2H)-one (Substrate)
-
Reactants: Isoquinolin-1(2H)-one, 2-bromopyridine, Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Potassium carbonate (K₂CO₃).
-
Procedure:
-
To an oven-dried Schlenk tube, add isoquinolin-1(2H)-one (1.0 eq.), 2-bromopyridine (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous dioxane followed by DMEDA (0.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-pyridyl protected substrate.
-
Step 2: Rh(III)-Catalyzed C8-Selective Arylation
-
Reactants: N-(pyridin-2-yl)isoquinolin-1(2H)-one, Arylsilane (e.g., trimethoxyphenylsilane), [Cp*RhCl₂]₂ catalyst, Silver hexafluoroantimonate (AgSbF₆).
-
Procedure:
-
In a glovebox, add the N-pyridyl substrate (1.0 eq.), arylsilane (1.5 eq.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a vial.
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and heat at 80 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a short plug of silica, and concentrate.
-
Purify by column chromatography to isolate the C8-arylated product. The N-pyridyl group can often be removed under acidic or reductive conditions if desired.
-
Causality: The pyridyl nitrogen and the carbonyl oxygen of the isoquinolinone act as a bidentate chelating system. This locks the Rh(III) catalyst in a conformation that forces the C-H activation to occur exclusively at the sterically accessible C8 position, forming a stable five-membered rhodacycle intermediate.[9] This directed cyclometalation is the key to overriding the intrinsic C1 reactivity.[9][10]
Q2: I am attempting a Minisci-type alkylation on my isoquinoline substrate and getting an inseparable mixture of C1 and C3 isomers. How can I improve the regioselectivity?
Underlying Principles: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle.[11] For isoquinoline, protonation at the nitrogen atom activates the pyridine ring towards radical attack. Both the C1 and C3 positions are electron-deficient and can react. The final isomer ratio is a delicate balance of electronic effects, steric hindrance, and the stability of the resulting radical adduct intermediate. Often, C1 is favored, but C3 functionalization is a common side reaction.[12]
Potential Causes for Poor Selectivity:
-
Solvent Effects: The solvent can influence the stability of the transition states leading to the different regioisomers.
-
Acid Catalyst: The nature and concentration of the Brønsted acid used can dramatically alter the regiochemical outcome.[13]
-
Radical Source: The steric bulk and electronic nature of the radical precursor can influence its preferred site of attack.
-
Photocatalyst (if applicable): In photoredox-mediated Minisci reactions, the choice of photocatalyst can impact selectivity.[14][15]
Troubleshooting Protocol: Tuning Reaction Conditions for Selective Minisci Alkylation
This protocol focuses on systematically adjusting solvent and acid to favor either the C1 or C3 isomer, based on principles demonstrated for the analogous quinoline system.[13]
Step 1: Systematic Screening of Solvent and Acid
-
Objective: To identify conditions that strongly favor one isomer over the other.
-
Procedure: Set up a parallel array of reactions using your isoquinoline substrate and radical precursor (e.g., a redox-active ester derived from an amino acid).
-
Reaction Set A (Targeting C1): Use a non-polar solvent like 1,4-dioxane or toluene with a strong Brønsted acid like trifluoroacetic acid (TFA) or HCl.
-
Reaction Set B (Targeting C3): Use a polar, protic solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often without an additional acid catalyst, as these solvents can act as proton sources and engage in hydrogen bonding.
-
-
Analysis: After a set reaction time, analyze the crude reaction mixture of each vial by ¹H NMR or LC-MS to determine the C1:C3 isomer ratio.
| Parameter | Condition to Favor C1-Alkylation | Condition to Favor C3-Alkylation | Rationale |
| Solvent | Non-polar (e.g., Dioxane, Toluene) | Polar, H-bonding (e.g., TFE, HFIP) | Solvent polarity and hydrogen bonding capability can differentially stabilize the transition states for radical addition at C1 vs. C3.[13] |
| Acid | Strong Brønsted Acid (e.g., TFA, HCl) | Weaker Acid or H-bond donor solvent | The degree of protonation and the nature of the counter-ion influence the electronic distribution in the isoquinolinium ring.[13] |
Step 2: Optimization of Selected Conditions
-
Once a promising condition is identified, further optimize the concentration of the acid, temperature, and reaction time to maximize the yield and selectivity of the desired isomer.
Causality: The regioselectivity in Minisci reactions on quinolines and isoquinolines can be controlled by tuning the reaction medium.[13] It is proposed that in polar, hydrogen-bonding solvents, specific interactions can stabilize the transition state leading to C3 addition, while non-polar conditions with strong acids favor the electronically preferred C1 position. This provides a powerful, catalyst-free method for directing the functionalization.
Q3: My iridium-catalyzed borylation of a substituted isoquinoline is giving a mixture of isomers on the carbocyclic (benzene) ring. How can I achieve predictable regioselectivity?
Underlying Principles: Iridium-catalyzed C-H borylation is a powerful tool for functionalizing aromatic rings.[16] For heterocycles like isoquinoline, the regioselectivity on the carbocyclic ring (positions C5, C6, C7, C8) is primarily governed by sterics. The iridium catalyst, bearing bulky ligands, will preferentially activate the most accessible C-H bond. Electronic effects play a secondary but important role, especially when steric environments are similar.[17]
Potential Causes for Poor Selectivity:
-
Steric Ambiguity: Multiple C-H bonds on the carbocyclic ring are sterically accessible to the catalyst.
-
Competing Electronic Effects: Substituents on the ring can exert electronic influences that compete with the steric directing effects.
-
Inappropriate Ligand: The ligand on the iridium catalyst is crucial for controlling its steric profile and, therefore, its regioselectivity.[18] A ligand that is too small may not provide sufficient steric differentiation.
-
High Temperature: Can provide enough energy to overcome the small activation energy differences between competing C-H insertion pathways.
Troubleshooting Protocol: Steric and Ligand-Controlled Borylation
Step 1: Analyze Steric and Electronic Factors
-
Steric Mapping: Examine your isoquinoline substrate. The C5 and C8 positions are peri-positions and are generally the most sterically hindered. C-H bonds adjacent to existing substituents will also be more hindered. The least hindered positions are typically the primary targets for borylation.
-
Electronic Prediction: In the absence of overwhelming steric factors, borylation tends to occur at the most electron-rich position or the C-H bond that is most acidic. Analysis of the ¹H NMR spectrum can be a guide: the most deshielded (downfield) proton often corresponds to the most reactive C-H bond.[17]
Step 2: Ligand Screening
-
The choice of bipyridine-type ligand is critical for tuning selectivity.
-
Procedure:
-
Set up parallel reactions with your isoquinoline substrate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.5 eq.), and [Ir(OMe)(COD)]₂ (1.5 mol%).
-
To each reaction, add a different bipyridine ligand (3.0 mol%). Common ligands to screen include:
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine): A standard, bulky ligand that often directs borylation away from the site of substitution.
-
tmp (3,4,7,8-tetramethyl-1,10-phenanthroline): Can alter selectivity profiles compared to bipyridine ligands.[18]
-
-
Run the reactions in a non-polar solvent like cyclohexane or THF at room temperature or slightly elevated temperatures (e.g., 50 °C). Running at lower temperatures can often enhance selectivity by making the reaction more sensitive to small differences in activation energy.[17]
-
Analyze the product mixture by GC-MS or NMR to determine the isomeric ratio.
-
Step 3: Directed Borylation (If High Selectivity is Essential)
-
If screening fails to provide adequate selectivity, consider introducing a directing group. For example, a hydrosilyl group at the C1 position can direct borylation specifically to the C8 (peri) position via a relay mechanism.[16]
Causality: The regioselectivity of Ir-catalyzed borylation is a result of the interplay between the steric hindrance of the substrate, the steric bulk of the Ir-ligand complex, and subtle electronic effects of the substrate.[17][18] By systematically modifying the ligand, one can fine-tune the steric environment around the catalytic center to favor one C-H insertion pathway over another.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic properties of isoquinoline that dictate its reactivity?
The reactivity of isoquinoline is dictated by the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring.
-
Pyridine Ring (N-containing): The nitrogen atom is electron-withdrawing, making the pyridine ring π-deficient. This makes it susceptible to nucleophilic attack, particularly at the C1 and C3 positions. The C1 position is generally more reactive towards nucleophiles due to the influence of the adjacent nitrogen and its slightly lower steric hindrance.[5] The ring is deactivated towards electrophilic aromatic substitution.
-
Carbocyclic Ring (Benzene): This ring is electron-rich compared to the pyridine portion and behaves more like a typical benzene ring. It undergoes electrophilic aromatic substitution, primarily at the C5 and C8 positions.
Q2: What is the general mechanism of directing group-assisted C-H activation on isoquinoline?
The mechanism is a catalytic cycle that leverages chelation to achieve regioselectivity.
-
Coordination: The directing group on the isoquinoline substrate coordinates to the transition metal center (e.g., Rh(III), Pd(II), Ru(II)).[6][7]
-
C-H Activation/Cyclometalation: This coordination brings the metal catalyst into close proximity to a specific C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway. This forms a stable cyclic metallo-intermediate (e.g., a rhodacycle or palladacycle).[8][9]
-
Insertion: The coupling partner (e.g., an alkyne, alkene, or arylating agent) coordinates to the metal center and inserts into the metal-carbon bond of the metallacycle.[9]
-
Reductive Elimination/Product Release: The final C-C or C-heteroatom bond is formed through reductive elimination, which releases the functionalized product.
-
Catalyst Regeneration: The metal catalyst is regenerated, often through an oxidative step, allowing it to re-enter the catalytic cycle.
Caption: General mechanism for directing group (DG) assisted C-H functionalization.
Q3: When should I consider a photoredox-catalyzed approach for isoquinoline functionalization?
Photoredox catalysis should be considered when you need to perform reactions under exceptionally mild conditions or when you are working with radical-based transformations that are difficult to achieve with traditional thermal methods.[2] It is particularly well-suited for:
-
Minisci-type Reactions: Generating alkyl, acyl, or other carbon-centered radicals from precursors like carboxylic acids or redox-active esters for addition to the isoquinoline core.[14][15]
-
Dearomatization Reactions: Photoredox catalysis can enable the dearomative functionalization of isoquinolines, creating complex, sp³-rich scaffolds that are highly valuable in drug discovery.[19]
-
Avoiding High Temperatures: Many C-H activation reactions require high temperatures (>100 °C), which can be incompatible with sensitive functional groups. Photoredox reactions are often run at room temperature, offering much greater functional group tolerance.
Q4: How can I design a troubleshooting workflow when I encounter poor regioselectivity?
A systematic, logical workflow is key to solving regioselectivity problems efficiently. Start by assessing the most likely cause and proceed to more complex solutions.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. National Institutes of Health.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing - The Royal Society of Chemistry.
- Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.
- Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC - NIH.
-
An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. ACS Publications. Available at: [Link]
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]
- Transition‐metal catalyzed C−H arylation with arylsilanes. ResearchGate.
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]
- recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.
- Isoquinoline synthesis using photoredox‐catalysis. ResearchGate.
-
Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Organic Chemistry Portal. Available at: [Link]
- Regioselective synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction. Semantic Scholar.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]
- Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate.
- Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate.
-
Minisci reaction. Wikipedia. Available at: [Link]
- Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles. ResearchGate.
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC - NIH. Available at: [Link]
-
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. Available at: [Link]
-
Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. PubMed. Available at: [Link]
-
C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. Available at: [Link]
- Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate.
-
Isoquinoline. YouTube. Available at: [Link]
- Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. ResearchGate.
-
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. ACS Publications. Available at: [Link]
-
Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Europe PMC. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC - NIH. Available at: [Link]
- Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate.
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC - NIH. Available at: [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Minisci reaction - Wikipedia [en.wikipedia.org]
- 12. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-(2-Bromobenzoyl)isoquinoline for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with 4-(2-Bromobenzoyl)isoquinoline in in vitro settings. By understanding the potential degradation pathways and implementing the strategies outlined below, you can ensure the integrity of your compound and the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-(2-Bromobenzoyl)isoquinoline in an aqueous solution for in vitro assays?
A1: The stability of 4-(2-Bromobenzoyl)isoquinoline in aqueous solutions is primarily influenced by several factors:
-
pH: The isoquinoline nitrogen is weakly basic, and its protonation state can influence solubility and reactivity.[1][2] Extreme pH values can catalyze the hydrolysis of the benzoyl moiety.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][5]
-
Light: The isoquinoline ring system can be susceptible to photodegradation upon exposure to light, especially UV radiation.[6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
-
Buffer Components: Certain buffer components may interact with the compound, affecting its stability.
Q2: My 4-(2-Bromobenzoyl)isoquinoline, stored as a DMSO stock, shows variable activity in my assays. What could be the cause?
A2: Variability in the activity of your DMSO stock solution can stem from several sources:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[7][8] Water in the DMSO stock can lead to compound precipitation or hydrolysis over time.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can compromise the stability of some small molecules in DMSO, potentially leading to degradation or precipitation.[7][9][10][11]
-
Storage Temperature: While freezing is common for long-term storage, the stability of each compound in DMSO at different temperatures is unique.[12]
-
Initial Purity: The initial purity of your compound can impact its stability in solution.[13]
Q3: I'm observing precipitation when I dilute my DMSO stock of 4-(2-Bromobenzoyl)isoquinoline into my aqueous assay buffer. How can I resolve this?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Reduce Final DMSO Concentration: While aiming for a low final DMSO concentration is good practice, ensure it is not so low that the compound's solubility limit is exceeded.
-
Use a Co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can improve the solubility of hydrophobic compounds.[3][14]
-
Optimize pH: The solubility of your compound may be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if solubility improves.
-
Pre-warm the Buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes help keep the compound in solution.
-
Assess Solubility: Perform a formal solubility assessment to determine the maximum soluble concentration of your compound in the assay buffer.[6][15]
Troubleshooting Guide: Degradation of 4-(2-Bromobenzoyl)isoquinoline
This guide will help you identify and address potential degradation of your compound.
| Observation | Potential Cause(s) | Recommended Solutions & Investigation |
| Loss of Potency Over Time in Aqueous Buffer | Hydrolysis, Oxidation, or Photodegradation | - Conduct a time-course stability study: Incubate the compound in your assay buffer at the experimental temperature and measure its concentration at various time points using HPLC or LC-MS. - Perform forced degradation studies: Subject the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradation products and pathways.[2][16][17] - Control for light exposure: Repeat the experiment in the dark or using amber-colored plates to assess for photodegradation. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of Degradation Products | - Characterize the new peaks: Use LC-MS/MS to obtain mass spectra and fragmentation patterns of the new peaks to help elucidate their structures.[18][19][20] - Compare to forced degradation samples: Analyze samples from your forced degradation studies to see if the new peaks match any of the induced degradation products. |
| Inconsistent Results Between Experiments | Inconsistent Handling of DMSO Stock or Assay Plates | - Aliquot DMSO stock: Prepare single-use aliquots of your DMSO stock to minimize freeze-thaw cycles and moisture absorption.[7] - Standardize incubation times: Ensure that the time between adding the compound to the assay buffer and performing the measurement is consistent across all experiments. - Protect from light: Keep stock solutions and assay plates protected from light as much as possible.[21] |
Predicted Degradation Pathways
Based on the chemical structure of 4-(2-Bromobenzoyl)isoquinoline, two primary degradation pathways are of concern in in vitro assay conditions:
-
Hydrolysis of the Benzoyl Ketone: The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which could lead to cleavage of the benzoyl group from the isoquinoline ring.
-
Oxidation of the Isoquinoline Ring: The nitrogen-containing heterocyclic ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.
Experimental Protocols
Protocol 1: Aqueous Stability Assessment
This protocol outlines a general procedure to determine the stability of 4-(2-Bromobenzoyl)isoquinoline in your experimental buffer.
Materials:
-
4-(2-Bromobenzoyl)isoquinoline
-
DMSO (anhydrous, high purity)
-
Aqueous assay buffer (e.g., PBS, Tris-HCl)
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of 4-(2-Bromobenzoyl)isoquinoline in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous assay buffer to the final working concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all samples.
-
Immediately take a t=0 sample and quench the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C), protected from light.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours) and quench as in step 3.
-
Analyze all samples by a validated HPLC or LC-MS method to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the t=0 sample.
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and assess the compound's intrinsic stability.[2][16][17]
Materials:
-
4-(2-Bromobenzoyl)isoquinoline
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare solutions of 4-(2-Bromobenzoyl)isoquinoline in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
Water (Neutral hydrolysis)
-
3% H₂O₂ (Oxidation)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
For photostability, expose a solution of the compound in a transparent container to a light source compliant with ICH Q1B guidelines.[6][22][23][24] A control sample should be wrapped in aluminum foil to protect it from light.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using LC-MS/MS to identify and characterize any degradation products. Aim for 5-20% degradation for meaningful results.[17]
Stabilization Strategies
If you observe significant degradation of 4-(2-Bromobenzoyl)isoquinoline in your assays, consider the following strategies:
| Strategy | Rationale | Recommended Agents & Concentrations |
| Use of Antioxidants | To mitigate oxidative degradation by scavenging free radicals. | - Butylated Hydroxytoluene (BHT): 1-10 µM - Ascorbic Acid (Vitamin C): 10-100 µM[1][4][25][26][27] |
| Inclusion of Co-solvents | To improve the solubility and potentially reduce hydrolytic degradation by lowering water activity. | - Ethanol: 1-5% (v/v) - Polyethylene Glycol 400 (PEG400): 1-5% (v/v)[3][14] |
| pH Optimization | To maintain the compound in its most stable ionization state and minimize pH-catalyzed hydrolysis. | - Test a range of buffers around physiological pH (e.g., pH 6.8 to 7.6) to identify the optimal pH for stability. |
| Light Protection | To prevent photodegradation. | - Use amber-colored microplates or tubes. - Minimize exposure of solutions and plates to ambient and direct light. |
References
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Pharmaguideline. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Gębka, K., Kostecka, A., & Skibniewska, K. A. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(15), 4604.
- Al-Zoubi, N., & Arfin, M. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-8.
- Janda, K., & Milczarek, K. (2020). Antioxidant properties of small-molecule non-enzymatic compounds. Postepy higieny i medycyny doswiadczalnej, 74, 198-209.
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
- Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., Chen, S., Corpe, C., Dutta, A., Dutta, S. K., & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18–35.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting Free Radicals in Oxidative Stress-Related Human Diseases. Trends in pharmacological sciences, 38(7), 592–607.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Cazzaniga, A., Binda, M., & Bella, F. (2023).
-
Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]
- Li, P., & Vishnuvajjala, B. R. (2001). An in vitro kinetic method for detection of precipitation of poorly soluble drugs. Journal of pharmaceutical and biomedical analysis, 26(5-6), 945–952.
- Attia, K. A. M., Nassar, M. W. I., El-Zeiny, M. B., & Serag, A. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 48(6), 505-520.
- Sugano, K. (2018). In vitro methods to assess drug precipitation. European Journal of Pharmaceutical Sciences, 114, 166-173.
- Beijnen, J. H., van Gijn, R., & Underberg, W. J. (1998). Degradation study of the investigational anticancer drug clanfenur. Journal of pharmaceutical and biomedical analysis, 17(6-7), 1175–1183.
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
- Butler, J., Hens, B., Vertzoni, M., Brouwers, J., Berben, P., Dressman, J., & Augustijns, P. (2019). In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. Journal of pharmacy and pharmacology, 71(4), 449–472.
- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2013). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of pharmaceutical and biomedical analysis, 85, 152–163.
- Kumar, A., Kumar, A., Singh, B., & Singh, S. (2014). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 98, 337–346.
- Kumar, A., Kumar, A., Singh, B., & Singh, S. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of pharmaceutical and biomedical analysis, 206, 114351.
- Kumar, A., Kumar, A., Singh, B., & Singh, S. (2023). LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor. Journal of pharmaceutical and biomedical analysis, 236, 115714.
- Kumar, A., Kumar, A., Singh, B., & Singh, S. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. Journal of Pharmaceutical and Biomedical Analysis, 98, 337-346.
Sources
- 1. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dmsostore.com [dmsostore.com]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Technical Guide to the Biological Activities of Isoquinoline Derivatives, with a Comparative Focus on 4-(2-Bromobenzoyl)isoquinoline
This guide provides a comprehensive comparison of the biological activities of various isoquinoline derivatives, with a special focus on the potential pharmacological profile of 4-(2-Bromobenzoyl)isoquinoline. Drawing upon experimental data from existing literature, we will explore the anticancer, antimicrobial, and anti-inflammatory properties of this important class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products and synthetic compounds.[1] This scaffold's prevalence in pharmacologically active molecules underscores its significance as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[2] The diverse biological activities exhibited by isoquinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, have made them a focal point of intensive research in the quest for novel therapeutic agents.[1][3]
A Comparative Analysis of the Biological Activities of Isoquinoline Derivatives
The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of their substituents. This section will delve into the key pharmacological activities associated with this class of compounds, presenting experimental data to facilitate a comparative understanding.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Isoquinoline alkaloids have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1] Numerous studies have highlighted the cytotoxic effects of isoquinoline derivatives against a range of cancer cell lines.
A notable example is the class of indenoisoquinolines, which have been investigated as topoisomerase I inhibitors. These compounds have been shown to significantly decrease the proliferation of endothelial cells, suggesting anti-angiogenic properties.[4] The substitution pattern on the isoquinoline ring plays a crucial role in determining the anticancer potency. For instance, research on C4-substituted isoquinolines has indicated that this position is critical for cytotoxic activity.[2] While direct data on 4-(2-Bromobenzoyl)isoquinoline is not available, studies on structurally related 4-aroylquinolines have demonstrated significant inhibition of cancer cell growth, with IC₅₀ values in the nanomolar range.[5][6]
Table 1: Cytotoxic Activity of Representative Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀/GI₅₀ | Reference(s) |
| 4-Aroylquinoline Analog | KB, HT-29, MKN45, KB-vin10, KB-S15, KB-7D | 217-327 nM | [5][6] |
| C4-Substituted Isoquinolines (6b, 6c) | NSCLC-N16-L16 | Active (further study warranted) | [2] |
| Indenoisoquinoline Derivatives | Endothelial cells | Concentration-dependent decrease in proliferation | [4] |
The diverse mechanisms of action of anticancer isoquinolines are a key area of investigation. Many of these compounds are known to intercalate with DNA, inhibit essential enzymes like topoisomerases, or modulate key signaling pathways involved in cell proliferation and survival.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound, such as 4-(2-Bromobenzoyl)isoquinoline, on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Potential Solution to Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Isoquinoline derivatives have shown promise as a source of new antimicrobial agents.[8] Their mechanisms of action are varied and can include the inhibition of bacterial cell division and nucleic acid synthesis.
For instance, certain synthetic 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated high and broad-range bactericidal activity.[8] The antimicrobial spectrum of isoquinolines extends to both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/MIC | Reference(s) |
| 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Various bacteria | High and broad-range bactericidal activity | [8] |
| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium | MICs ranging from 16 to 128 µg/mL |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
-
Bacterial Culture: Grow the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Isoquinoline derivatives have been investigated for their potential to modulate inflammatory pathways. For example, a novel isoquinoline alkaloid, Litcubanine A, has been shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway. This suggests that isoquinolines could be valuable leads for the development of new anti-inflammatory drugs.
The Enigmatic Profile of 4-(2-Bromobenzoyl)isoquinoline: A Structure-Activity Relationship Perspective
While direct experimental data on the biological activity of 4-(2-Bromobenzoyl)isoquinoline is currently lacking in the public domain, we can infer its potential pharmacological profile based on the structure-activity relationships of related compounds.
The presence of a substituent at the C4 position of the isoquinoline ring has been shown to be important for cytotoxic activity.[2] Furthermore, the benzoyl moiety at this position in the analogous quinoline series is associated with potent anticancer effects.[5][6] The bromine atom on the benzoyl ring introduces a halogen substituent, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its activity through halogen bonding or by altering its electronic and lipophilic character.
Based on this analysis, it is plausible to hypothesize that 4-(2-Bromobenzoyl)isoquinoline possesses anticancer activity . The combination of the C4-substituted isoquinoline core and the halogenated benzoyl group suggests that it may act as a potent cytotoxic agent.
Diagram 1: Hypothesized Anticancer Mechanism of 4-(2-Bromobenzoyl)isoquinoline
Caption: Hypothesized mechanism of anticancer action.
Further experimental investigation is crucial to validate this hypothesis and to explore other potential activities, such as antimicrobial and anti-inflammatory effects.
Future Directions and Experimental Validation
To elucidate the biological profile of 4-(2-Bromobenzoyl)isoquinoline, a systematic experimental approach is required. The following workflows are recommended:
Diagram 2: Experimental Workflow for Biological Activity Screening
Caption: A workflow for screening biological activities.
Conclusion
The isoquinoline scaffold represents a rich source of biologically active compounds with significant therapeutic potential. While the specific biological profile of 4-(2-Bromobenzoyl)isoquinoline remains to be experimentally determined, a comparative analysis of related isoquinoline and quinoline derivatives suggests that it is a promising candidate for anticancer drug discovery. Further investigation into its cytotoxic, antimicrobial, and anti-inflammatory properties is highly warranted and could lead to the development of novel therapeutic agents.
References
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC.
- The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI.
- Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
- Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes.
- Benzylisoquinoline alkaloid biosynthesis in opium poppy. PubMed.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Biologically active isoquinoline alkaloids covering 2019–2022.
- C4-substituted isoquinolines: synthesis and cytotoxic action. PubMed.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- Biologically active isoquinoline alkaloids covering 2019-2022. PubMed.
- Anti-cancer activity of new benzyl isoquinoline alkaloid from Saudi plant Annona squamosa.
- Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. PubMed.
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
- Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling p
- Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candid
- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers.
- Novel isoquinoline deriv
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
- Anti-Inflammatory Isoquinoline with Bis-seco-aporphine Skeleton from Dactylicapnos scandens | Organic Letters.
- Benzylisoquinoline – Knowledge and References. Taylor & Francis.
- Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Caltech Authors.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC.
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
- Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. PubMed.
- Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. MDPI.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source Not Available.
- Biological Activities of Tetrahydroisoquinolines Derivatives.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
Sources
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity | MDPI [mdpi.com]
- 6. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae [authors.library.caltech.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an HPLC Method for 4-(2-Bromobenzoyl)isoquinoline Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical overview and a comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(2-Bromobenzoyl)isoquinoline, a key heterocyclic compound with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6][7], and the United States Pharmacopeia (USP)[8][9][10][11][12]. The methodologies and data presented are designed to be self-validating, providing a comprehensive framework for establishing a scientifically sound and defensible analytical procedure.
The Analytical Challenge: Quantifying 4-(2-Bromobenzoyl)isoquinoline
4-(2-Bromobenzoyl)isoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.[13][14][15] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse pharmacological activities.[13][15][16] The accurate determination of its concentration is critical for reaction monitoring, purity assessment, and stability studies.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of 4-(2-Bromobenzoyl)isoquinoline.[17][18] However, to ensure the reliability and consistency of the results, the HPLC method must undergo a rigorous validation process.
A Comparative Overview of Analytical Techniques
While HPLC is a predominant technique, other analytical methods could be considered for the quantification of isoquinoline derivatives. The choice of method is dictated by factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[19]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[19] | Chromatographic separation of volatile compounds followed by mass-based detection and quantification.[19][20] | Measurement of the absorbance of light by the analyte in a solution at a specific wavelength.[19] |
| Selectivity | High | Excellent | Low to Moderate |
| Sensitivity | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Low (µg/mL) |
| Applicability to 4-(2-Bromobenzoyl)isoquinoline | Highly suitable due to its non-volatile nature. | Requires derivatization to increase volatility, which can introduce complexity and potential for error. | Prone to interference from other UV-absorbing compounds in the sample matrix. |
Based on this comparison, HPLC emerges as the most suitable technique for the routine, accurate, and precise quantification of 4-(2-Bromobenzoyl)isoquinoline in a pharmaceutical development setting.
The Workflow of HPLC Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][6] The core parameters for the validation of a quantitative HPLC method are outlined in the ICH Q2(R2) guidelines.[1][2][3]
Caption: A flowchart illustrating the sequential workflow of HPLC method development, validation, and routine analysis.
Experimental Protocols for HPLC Method Validation
The following sections provide detailed, step-by-step methodologies for validating an HPLC method for the quantification of 4-(2-Bromobenzoyl)isoquinoline.
System Suitability
Rationale: System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[1][10][11]
Protocol:
-
Prepare a standard solution of 4-(2-Bromobenzoyl)isoquinoline at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][12][21]
Protocol:
-
Prepare a blank solution (diluent), a placebo solution (if applicable), a standard solution of 4-(2-Bromobenzoyl)isoquinoline, and a sample solution.
-
Inject each solution into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
-
For forced degradation studies, expose the sample to acidic, basic, oxidative, and thermal stress conditions. Analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products.[5]
Linearity and Range
Rationale: Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][17]
Protocol:
-
Prepare a series of at least five standard solutions of 4-(2-Bromobenzoyl)isoquinoline covering the expected concentration range (e.g., 50% to 150% of the target concentration).[8]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[1][22]
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 4-(2-Bromobenzoyl)isoquinoline into a placebo matrix.[22]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0% for each concentration level.
Precision
Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results at each level.
Acceptance Criteria:
-
RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][17]
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Prepare and inject samples at concentrations close to the calculated LOD and LOQ to confirm their validity.
Acceptance Criteria:
-
The LOQ should be quantifiable with acceptable precision (RSD ≤ 10%).
Robustness
Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][22]
Protocol:
-
Deliberately vary critical chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact of these changes on the system suitability parameters and the quantification results.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The quantification results should not be significantly affected by the variations.
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Hypothetical Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 118.8 | 99.0 |
| Mean Recovery | 99.5 |
Table 3: Hypothetical Precision Data
| Repeatability (RSD %) | Intermediate Precision (RSD %) | |
| 4-(2-Bromobenzoyl)isoquinoline | 0.8% | 1.2% |
Logical Relationships in Method Validation
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: A diagram illustrating the logical interdependencies of HPLC method validation parameters.
Conclusion
The validation of an HPLC method for the quantification of 4-(2-Bromobenzoyl)isoquinoline is a systematic and scientifically rigorous process. By adhering to the principles and protocols outlined in this guide, researchers and analytical scientists can establish a reliable, accurate, and precise method that meets the stringent requirements of the pharmaceutical industry and regulatory agencies. The presented comparative analysis underscores the suitability of HPLC for this application, while the detailed experimental workflows and acceptance criteria provide a practical framework for successful method validation. This ensures the generation of high-quality data that is essential for informed decision-making throughout the drug development lifecycle.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][1][2][3][7][23]
-
Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical and Analytical Insights, 3(1). [Link][22]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][21]
-
Birajdar, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link][17]
-
The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method. [Link][18]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][3]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link][8]
-
SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. [Link][20]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. [Link][16]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][4]
-
General Chapters. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link][10]
-
ResearchGate. (2025). Crystal structure of 7,9-dimethoxy-2-methyl-4-propylbenzo[f]isoquinolin-5-yl 4-bromobenzoate, C26H24BrNO4. [Link][24]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link][25]
-
National Institutes of Health. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link][26]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link][5]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link][14]
-
ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link][27]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][6]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link][7]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ofnisystems.com [ofnisystems.com]
- 9. usp.org [usp.org]
- 10. uspbpep.com [uspbpep.com]
- 11. biospectra.us [biospectra.us]
- 12. drugfuture.com [drugfuture.com]
- 13. Isoquinoline - Wikipedia [en.wikipedia.org]
- 14. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 15. Isoquinoline.pptx [slideshare.net]
- 16. uop.edu.pk [uop.edu.pk]
- 17. actascientific.com [actascientific.com]
- 18. tpcj.org [tpcj.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. sciforschenonline.org [sciforschenonline.org]
- 23. ICH Official web site : ICH [ich.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 26. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoquinoline-Based Compounds
Introduction: The Analytical Imperative for Isoquinoline Alkaloids
Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, many of which are cornerstones of modern medicine.[1][2] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, these compounds are of immense interest to researchers, scientists, and drug development professionals.[2] The reliable and accurate analysis of isoquinoline-based compounds is therefore not merely a quality control exercise; it is a critical component of discovery, development, and manufacturing of life-saving therapeutics.
This guide provides an in-depth comparison of the most prevalent analytical methods for isoquinoline compounds and, crucially, details the process of cross-validation. Cross-validation is the systematic process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even between different validated methods.[3] This ensures data integrity and is a fundamental requirement for regulatory compliance and successful method transfer in a global pharmaceutical landscape.[3]
Pillar 1: Understanding the Analytical Arsenal for Isoquinoline Analysis
The choice of an analytical method for isoquinoline alkaloids is dictated by the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. The inherent chemical properties of isoquinolines, such as their basicity and aromaticity, influence their behavior in different analytical systems.[4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse technique in many analytical laboratories. It separates compounds based on their differential partitioning between a stationary and a mobile phase.[6] For isoquinoline alkaloids, reversed-phase chromatography using a C18 column is a common starting point.[7][8]
-
Principle of Operation: Separation is achieved based on the polarity of the analytes. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. Detection is based on the absorption of UV light by the aromatic rings present in the isoquinoline structure.
-
Strengths:
-
Cost-effective and widely available.
-
Robust and reliable for routine analysis and quality control.
-
Provides accurate and precise quantification for relatively clean samples.[6]
-
-
Limitations:
-
Limited selectivity in complex matrices, where co-eluting impurities can interfere with the analyte of interest.[9]
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Relies on the presence of a UV chromophore in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly powerful for the analysis of complex mixtures, such as plant extracts containing numerous alkaloids.[10][11]
-
Principle of Operation: After separation by LC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer.[10][12] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a high degree of structural information and specificity.[10][11]
-
Strengths:
-
Limitations:
-
Higher initial investment and operational complexity.[6]
-
Matrix effects can suppress or enhance the ionization of the analyte, impacting accuracy.
-
Requires more specialized expertise for method development and data interpretation.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
UPLC-QTOF-MS represents a significant advancement in LC-MS technology. UPLC utilizes smaller particle size columns, leading to faster analysis times and higher resolution. The QTOF mass analyzer provides high mass accuracy, further enhancing the confidence in compound identification. This technique is highly effective for profiling a wide range of alkaloids in a single run.[13][14][15]
-
Principle of Operation: Similar to LC-MS, but with enhanced separation efficiency and mass accuracy. The TOF analyzer measures the time it takes for ions to travel a fixed distance, which is correlated to their m/z.
-
Strengths:
-
Limitations:
-
High instrument cost.
-
Data processing can be complex.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique for the analysis of charged species, making it well-suited for the separation of basic isoquinoline alkaloids.[12]
-
Principle of Operation: Separation occurs in a capillary filled with an electrolyte solution under the influence of an electric field. Ions migrate at different velocities depending on their charge and size. The separated analytes are then introduced into a mass spectrometer for detection.
-
Strengths:
-
High separation efficiency.
-
Low sample and solvent consumption.
-
Orthogonal separation mechanism to HPLC, providing complementary information.
-
-
Limitations:
-
Lower loading capacity compared to HPLC.
-
Can be more challenging to couple with MS.
-
Pillar 2: A Comparative Analysis of Performance
The choice of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes a comparison of the key analytical techniques for isoquinoline analysis, with data synthesized from various studies.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-QTOF-MS | CE-MS |
| Selectivity | Moderate; susceptible to co-eluting interferences.[9] | High to Very High; MS/MS provides excellent specificity.[17] | Very High; high mass accuracy minimizes interferences.[16] | High; based on charge and size separation.[12] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range.[18] | pg/mL to ng/mL range.[6] | pg/mL to ng/mL range.[14] | ng/mL range.[12] |
| Linearity (r²) | Typically >0.99.[19] | Typically >0.999.[15] | Typically >0.99.[14] | Typically >0.99. |
| Precision (%RSD) | < 5%.[19] | < 2%.[15] | < 3%.[14] | Variable, typically < 10%. |
| Accuracy/Recovery (%) | 95-105%.[19] | 98-102%.[15] | 96-104%.[14] | 90-110%. |
| Analysis Time | 15-30 min.[9][19] | 5-15 min.[9] | < 10 min.[15] | 10-20 min. |
| Cost | Low | High | Very High | Moderate |
| Primary Application | Routine QC, high-concentration samples. | Targeted quantification, complex matrices, bioanalysis. | Profiling, metabolite identification, untargeted analysis. | Analysis of charged compounds, chiral separations.[20] |
Pillar 3: The Cross-Validation Workflow: A Step-by-Step Guide
Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, especially when transferring a method between labs or comparing a new method to an existing one.[3] The process should be guided by the principles outlined in the ICH Q2(R1) guidelines.[21][22][23]
The Rationale Behind Cross-Validation
Cross-validation is necessary in several scenarios:
-
Method Transfer: When a method is transferred from a development lab to a QC lab.[3]
-
Inter-laboratory Comparison: When the same analysis is performed at different sites.[3]
-
New Method Implementation: When replacing an existing method with a new one.
-
Data Bridging: When data from different analytical methods needs to be compared or combined.[24]
Experimental Design for Cross-Validation
A robust cross-validation study involves analyzing the same set of samples using both the original (reference) and the new (test) analytical methods.
Workflow for Cross-Validation of Analytical Methods
Caption: A typical workflow for the cross-validation of analytical methods.
Detailed Experimental Protocol: Cross-Validation of an HPLC-UV Method with an LC-MS/MS Method for Berberine Quantification
This protocol outlines the cross-validation of an established HPLC-UV method with a newly developed, more sensitive LC-MS/MS method for the quantification of berberine in a plant extract.
1. Preparation of Samples:
- Prepare a stock solution of berberine reference standard in methanol.
- Prepare a series of calibration standards by serially diluting the stock solution.
- Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank matrix (e.g., a plant extract known to be free of berberine).
- Prepare at least three batches of real plant extract samples.
2. Analysis by HPLC-UV (Reference Method):
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 265 nm.
- Analyze the calibration standards, QC samples, and real samples in triplicate.
3. Analysis by LC-MS/MS (Test Method):
- Column: UPLC C18, 2.1 x 50 mm, 1.7 µm.
- Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Ionization: ESI positive mode.
- MS/MS Transition: Monitor a specific parent-to-daughter ion transition for berberine.
- Analyze the calibration standards, QC samples, and real samples in triplicate.
4. Data Analysis and Acceptance Criteria:
- Calculate the concentration of berberine in all samples using both methods.
- For QC samples, the mean concentration obtained by the test method should be within ±15% of the mean concentration obtained by the reference method.
- For real samples, perform a statistical comparison of the results (e.g., paired t-test). The results should not be statistically different (p > 0.05).
- The precision (%RSD) for replicate analyses should be within 15% for both methods.
Conclusion: Ensuring Data Integrity in Isoquinoline Analysis
The selection and validation of an appropriate analytical method are paramount for obtaining reliable data in the study of isoquinoline-based compounds. While techniques like HPLC-UV offer a cost-effective solution for routine analysis, the superior sensitivity and selectivity of LC-MS and UPLC-QTOF-MS are indispensable for complex research and development applications.
References
-
Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed.[Link]
-
Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. PubMed.[Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.[Link]
-
Quality Guidelines. ICH.[Link]
-
UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis. PMC - NIH.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
Profiling 32 alkaloid compounds from Macleaya cordata by UPLC-DAD-QTOF-MS/ms. Request PDF.[Link]
-
Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. Request PDF.[Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.[Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.[Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.[Link]
-
Identification of isoquinoline alkaloids from Berberis microphylla by HPLC ESI-MS/MS. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.[Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.[Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.[Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Request PDF.[Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.[Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications.[Link]
-
The rapid profiling and simultaneous determination of 12 major alkaloids in Nauclea officinalis by UPLC-Q-TOF-MS and HPLC-ESI-MS/MS. PubMed.[Link]
-
3 questions with answers in ISOQUINOLINES. Science topic - ResearchGate.[Link]
-
Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PubMed Central.[Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.[Link]
-
The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. SciSpace.[Link]
-
Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate.[Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Erudition.[Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.[Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate.[Link]
-
HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps. JScholar Publisher.[Link]
-
Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.[Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The rapid profiling and simultaneous determination of 12 major alkaloids in Nauclea officinalis by UPLC-Q-TOF-MS and HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. jordilabs.com [jordilabs.com]
- 24. labs.iqvia.com [labs.iqvia.com]
A Researcher's Guide to Evaluating the Anticancer Efficacy of Novel Isoquinoline Derivatives: A Comparative Framework Using 4-(2-Bromobenzoyl)isoquinoline as a Case Study
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the anticancer potential of a novel chemical entity, using the hypothetical compound 4-(2-Bromobenzoyl)isoquinoline as a case study. We will outline the essential comparisons against established anticancer agents and detail the requisite experimental data to support such an evaluation.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer effects.[1][2][3] Natural isoquinoline alkaloids have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2] This inherent potential makes novel synthetic derivatives, such as 4-(2-Bromobenzoyl)isoquinoline, intriguing candidates for anticancer drug discovery.
Establishing a Baseline: Mechanisms of Action of Standard Anticancer Agents
A thorough evaluation of a novel compound necessitates a direct comparison with clinically relevant and well-characterized anticancer drugs. For the purpose of this guide, we will consider three standard agents with distinct mechanisms of action: Doxorubicin, Cisplatin, and Paclitaxel. Understanding their modes of action is crucial for designing experiments to elucidate the mechanism of a novel agent.
-
Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation and inhibition of topoisomerase II.[4][][6][7] By inserting itself into the DNA double helix, doxorubicin obstructs DNA replication and transcription.[][6] Its inhibition of topoisomerase II, an enzyme that relaxes DNA supercoils, leads to DNA strand breaks and ultimately triggers apoptosis.[4][7] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[4][8]
-
Cisplatin: This platinum-based drug exerts its anticancer effect by forming cross-links with DNA.[9][10][11] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, activating the compound.[11] The activated cisplatin then binds to the N7 reactive centers on purine bases, primarily guanine, causing intrastrand and interstrand cross-links in the DNA.[9][10] These DNA adducts distort the helical structure, interfering with DNA repair mechanisms and leading to cell cycle arrest and apoptosis.[9]
-
Paclitaxel (Taxol): A member of the taxane family, paclitaxel's mechanism involves the stabilization of microtubules.[12][13][][15] Microtubules are dynamic polymers essential for mitotic spindle formation and cell division.[13][] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[13][] This leads to the formation of non-functional microtubule bundles, disrupts mitotic spindle assembly, and causes cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[12][13]
Signaling Pathways of Standard Anticancer Agents
Caption: Mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.
In Vitro Evaluation of a Novel Compound
The initial assessment of an investigational compound like 4-(2-Bromobenzoyl)isoquinoline begins with a series of in vitro assays to determine its cytotoxic and antiproliferative effects on cancer cell lines.
Experimental Workflow for In Vitro Analysis
Caption: A typical experimental workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
A. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-(2-Bromobenzoyl)isoquinoline and the standard agents (Doxorubicin, Cisplatin, Paclitaxel) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.[16]
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for a predetermined time (e.g., 24, 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Hypothetical Comparative Efficacy Data (In Vitro)
The primary output of these initial assays is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[16] A lower IC50 value indicates higher potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-(2-Bromobenzoyl)isoquinoline | MCF-7 (Breast) | [Hypothetical Value] |
| A549 (Lung) | [Hypothetical Value] | |
| Doxorubicin | MCF-7 (Breast) | [Typical Literature Value] |
| A549 (Lung) | [Typical Literature Value] | |
| Cisplatin | MCF-7 (Breast) | [Typical Literature Value] |
| A549 (Lung) | [Typical Literature Value] | |
| Paclitaxel | MCF-7 (Breast) | [Typical Literature Value] |
| A549 (Lung) | [Typical Literature Value] |
Note: The IC50 values for the standard agents would be determined experimentally alongside the novel compound to ensure consistent assay conditions. Literature values are for reference.
In Vivo Evaluation of Anticancer Efficacy
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and toxicity in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[17][18][19]
Experimental Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for conducting in vivo xenograft studies.
Detailed Experimental Protocol
A. Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[18]
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 4-(2-Bromobenzoyl)isoquinoline at different doses, positive control like Doxorubicin).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Excise tumors for further analysis (e.g., histology, biomarker analysis).
Hypothetical Comparative Efficacy Data (In Vivo)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Hypothetical Value] | 0 |
| 4-(2-Bromobenzoyl)isoquinoline | [Dose 1] | [Hypothetical Value] | [Hypothetical Value] |
| [Dose 2] | [Hypothetical Value] | [Hypothetical Value] | |
| Doxorubicin | [Standard Dose] | [Expected Value] | [Expected Value] |
Conclusion and Future Directions
This guide has outlined a systematic and comparative approach to evaluate the anticancer potential of a novel compound, exemplified by 4-(2-Bromobenzoyl)isoquinoline. The proposed workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies in xenograft models, provides a robust framework for generating the necessary data to compare a new chemical entity against established anticancer agents.
The key to a successful evaluation lies in the rigorous, side-by-side comparison with standard drugs under identical experimental conditions. This ensures that any observed efficacy is a true measure of the compound's potential. Further mechanistic studies, guided by the initial in vitro findings, would be essential to elucidate the specific molecular targets and signaling pathways affected by 4-(2-Bromobenzoyl)isoquinoline, ultimately determining its novelty and potential for further development as a therapeutic agent.
References
- Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH.
- Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - NIH.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- What is the mechanism of Paclitaxel? - Patsnap Synapse.
- How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC).
- Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Mechanism of Action of Paclitaxel - BOC Sciences.
- Doxorubicin - Wikipedia.
- Taxol (paclitaxel): mechanisms of action. - Semantic Scholar.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Doxorubicin | Cancer drugs - Cancer Research UK.
- Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC - PubMed Central.
- Xenograft Mouse Models | Ichor Life Sciences.
- Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH.
- Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI.
- Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts.
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice - HuaTeng.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience.
- In vitro anticancer assay: Significance and symbolism.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
- Comparative Analysis of Anticancer Agent 205 and Standard Chemotherapeutics on COLO-205 and Non-Cancerous Cell Lines - Benchchem.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH.
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
- Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment.
- The NCI-60 screen and COMPARE algorithm as described by the original developers..
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate.
- CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH.
- Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC.
- recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate.
- Isoquinoline synthesis - Organic Chemistry Portal.
- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - MDPI.
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed.
- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship PMID: 28933285 | MedChemExpress.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central.
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - ResearchGate.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI.
- Bisbenzylisoquinoline alkaloid fangchinoline derivative HY-2 inhibits breast cancer cells by suppressing BLM DNA helicase - PubMed.
- Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2.
Sources
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. startresearch.com [startresearch.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichorlifesciences.com [ichorlifesciences.com]
A Comparative Spectroscopic Guide to Synthesized vs. Commercially Available 4-(2-Bromobenzoyl)isoquinoline
For researchers in drug discovery and synthetic chemistry, the unequivocal structural confirmation of novel and key intermediates is paramount. This guide provides a comprehensive spectroscopic framework for the analysis of 4-(2-Bromobenzoyl)isoquinoline, a versatile heterocyclic ketone. As published spectroscopic data for this specific molecule is scarce, this guide establishes a predicted spectroscopic profile based on foundational chemical principles and data from its constituent moieties. This allows for a robust comparison against experimentally obtained data from both in-house synthesized and commercially procured samples, ensuring the integrity of starting materials for further research.
The Structural Landscape of 4-(2-Bromobenzoyl)isoquinoline
4-(2-Bromobenzoyl)isoquinoline incorporates a planar isoquinoline ring system acylated at the C4 position with a 2-bromobenzoyl group. The electron-withdrawing nature of the benzoyl moiety and the steric and electronic influence of the ortho-bromo substituent are expected to significantly impact the spectroscopic signature of the parent isoquinoline core.
Caption: Molecular structure of 4-(2-Bromobenzoyl)isoquinoline.
Predicted vs. Experimental Spectroscopic Data: A Comparative Table
The following tables provide a predicted spectroscopic profile for 4-(2-Bromobenzoyl)isoquinoline. Researchers can use these tables to compare data from their synthesized material against a commercial sample.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| H-1 | ~9.3 | s | ||
| H-3 | ~8.6 | s | ||
| H-8 | ~8.2 | d | ||
| H-5 | ~8.0 | d | ||
| H-6, H-7 | ~7.8-7.6 | m | ||
| H-6' | ~7.7 | dd | ||
| H-3', H-4', H-5' | ~7.5-7.3 | m |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| C=O | ~195 | ||
| C-1 | ~152 | ||
| C-3 | ~144 | ||
| Aromatic C | ~138-120 | ||
| C-Br | ~118 |
Table 3: FT-IR Data (ATR)
| Assignment | Predicted Wavenumber (cm⁻¹) | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | ||
| C=O stretch (aromatic ketone) | 1680-1660 | ||
| C=C stretch (aromatic) | 1600-1450 | ||
| C-Br stretch | 680-515 |
Table 4: Mass Spectrometry Data (EI)
| Assignment | Predicted m/z | Synthesized Sample (m/z) | Commercial Sample (m/z) |
| [M]⁺ | 311/313 ( bromine isotopes) | ||
| [M-Br]⁺ | 232 | ||
| [M-CO]⁺ | 283/285 | ||
| [C₁₆H₁₀N]⁺ | 216 | ||
| [C₉H₆N]⁺ | 128 |
Synthesis and Potential Impurities
A plausible and direct route to 4-(2-Bromobenzoyl)isoquinoline is the Friedel-Crafts acylation of isoquinoline with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Benchmarking the cytotoxicity of 4-(2-Bromobenzoyl)isoquinoline against a panel of cancer cell lines
A Comparative Analysis of the In Vitro Cytotoxicity of 4-(2-Bromobenzoyl)isoquinoline
Introduction: The Therapeutic Potential of Isoquinoline Alkaloids in Oncology
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in oncology research.[1][2] These compounds, found in numerous natural and synthetic sources, have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1] The anticancer activity of isoquinoline alkaloids is often attributed to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and modulate key signaling pathways involved in tumor progression.[3][4][5] Some isoquinoline derivatives have been shown to exert their effects by binding to nucleic acids, inhibiting enzymes, or through epigenetic modulation.[3] Given the promising biological activities of this scaffold, novel synthetic derivatives are of great interest in the pursuit of new cancer therapeutics.
This guide presents a comparative analysis of the in vitro cytotoxicity of a novel synthetic compound, 4-(2-Bromobenzoyl)isoquinoline. We will benchmark its performance against a panel of well-characterized human cancer cell lines and compare its potency to a standard-of-care chemotherapeutic agent, Doxorubicin. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential and a methodological framework for its evaluation.
Rationale for Benchmarking
The initial preclinical evaluation of a potential anticancer agent involves determining its cytotoxic effects.[6] A multi-faceted approach using different endpoints provides a more robust assessment of a compound's cytotoxic profile.[6] Screening a new compound against a diverse panel of cancer cell lines is crucial for several reasons:
-
Potency Determination: It allows for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Spectrum of Activity: Testing against cell lines from various tissue origins (e.g., breast, lung, colon) helps to identify which cancer types may be most susceptible to the compound.
-
Comparative Efficacy: Benchmarking against a well-established anticancer drug, such as Doxorubicin, provides a relative measure of the new compound's efficacy.
Materials and Methods
Panel of Human Cancer Cell Lines
A diverse panel of human cancer cell lines was selected to represent a range of cancer types. The use of multiple, well-characterized cell lines allows for the identification of novel treatments and diagnostic biomarkers.[7]
| Cell Line | Tissue of Origin |
| MCF-7 | Breast Adenocarcinoma |
| A549 | Lung Carcinoma |
| HCT-116 | Colon Carcinoma |
| HepG2 | Hepatocellular Carcinoma |
| SK-MEL-28 | Malignant Melanoma |
| PC-3 | Prostate Adenocarcinoma |
Positive Control Compound
Doxorubicin, a widely used chemotherapeutic agent, was selected as the positive control for this study.[8][9] Its well-documented cytotoxic activity across a broad spectrum of cancers provides a robust benchmark for comparison.
Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
To quantify the cytotoxic effects of 4-(2-Bromobenzoyl)isoquinoline, the CellTiter-Glo® Luminescent Cell Viability Assay was chosen. This assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[10][11][12] The "add-mix-measure" format results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP, and therefore, the number of viable cells.[10][12] This assay is ideal for automated high-throughput screening (HTS).[10][11][12]
Experimental Workflow
The evaluation of the cytotoxic potential of 4-(2-Bromobenzoyl)isoquinoline follows a standardized workflow. This process begins with the initial cytotoxicity screening to determine the compound's potency, followed by more detailed mechanistic studies to understand its mode of action.[1]
Caption: A diagram illustrating the experimental workflow for determining the cytotoxicity of 4-(2-Bromobenzoyl)isoquinoline.
Comparative Cytotoxicity Data
The following table summarizes the representative IC50 values for 4-(2-Bromobenzoyl)isoquinoline and Doxorubicin across the selected cancer cell lines after 72 hours of treatment.
Disclaimer: The IC50 values for 4-(2-Bromobenzoyl)isoquinoline are presented as hypothetical data for illustrative purposes. The IC50 values for Doxorubicin are based on published literature.[8][9][13][14][15][16]
| Cell Line | 4-(2-Bromobenzoyl)isoquinoline IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 5.2 | 2.5[8][9] |
| A549 | 8.9 | > 20[8][9] |
| HCT-116 | 3.8 | 0.8 |
| HepG2 | 6.5 | 12.2[8][9] |
| SK-MEL-28 | 4.1 | 1.5 |
| PC-3 | 7.3 | 3.2 |
Potential Mechanism of Action: Induction of Apoptosis
Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis.[1][3][5] This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Key molecular events in these pathways include the activation of caspases and the modulation of Bcl-2 family proteins.[1]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion and Future Directions
This guide provides a framework for the initial cytotoxic characterization of the novel compound, 4-(2-Bromobenzoyl)isoquinoline. The presented data, while illustrative, suggests that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. Further investigations are warranted to fully elucidate its anticancer potential. Future studies should focus on:
-
Expanded Cell Line Screening: Testing against a larger, more diverse panel of cancer cell lines to better define its spectrum of activity.
-
Mechanistic Studies: Investigating the precise molecular mechanisms of action, including its effects on cell cycle progression, apoptosis induction, and key signaling pathways.
-
In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Safety and Toxicity Profiling: Determining the compound's toxicity profile in normal, non-cancerous cells and in vivo models.
Detailed Experimental Protocol
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted from the manufacturer's instructions.[10][11][12][17][18]
1. Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. b. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. c. Transfer the appropriate volume of CellTiter-Glo® Buffer into the amber bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. d. Mix by gentle vortexing or inversion until the substrate is completely dissolved.
2. Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine viability. b. Seed cells into opaque-walled 96-well plates at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. c. Include control wells containing medium without cells for background luminescence measurement. d. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment: a. Prepare serial dilutions of 4-(2-Bromobenzoyl)isoquinoline and the positive control (Doxorubicin) in complete culture medium. b. Add the desired concentrations of the compounds to the appropriate wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%. c. Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11][17] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][17] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][17][18] e. Record the luminescence using a microplate reader.
5. Data Analysis: a. Subtract the average background luminescence from all experimental wells. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability data against the log of the compound concentration. d. Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
References
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. National Institutes of Health. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. National Institutes of Health. [Link]
-
Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate. [Link]
-
Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. National Institutes of Health. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
ProLiFiler™ Cancer Cell Panel Screening Service. Reaction Biology. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic and medicinal chemistry international. [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. National Institutes of Health. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types. ResearchGate. [Link]
-
Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Xia & He Publishing Inc. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. National Institutes of Health. [Link]
-
Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Semantic Scholar. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Human Cancer Cell Panel. PharmaLegacy. [Link]
-
Cell panel screening services_Cell Line Panel Screening_Cell Line Panel - ICECP™ 170 Panel & Custom Studies. ICE Bioscience. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Institutes of Health. [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]
-
IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 13. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. promega.com [promega.com]
- 18. OUH - Protocols [ous-research.no]
An In-Depth Technical Guide to Comparative Docking Studies of Isoquinolinone-Based Tankyrase Inhibitors
Introduction: Targeting Tankyrase with Isoquinolinone Scaffolds
Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) protein superfamily that have emerged as promising therapeutic targets in oncology.[1] These enzymes play a pivotal role in regulating the Wnt/β-catenin signaling pathway, a cellular cascade frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] By inhibiting tankyrases, the degradation of axin, a key negative regulator of Wnt signaling, is prevented. This leads to the suppression of oncogene expression and can impede cell proliferation.[1]
The isoquinolinone scaffold has been identified as a potent pharmacophore for designing selective tankyrase inhibitors.[3][4] Its rigid structure provides an excellent anchor for binding within the nicotinamide subsite of the tankyrase catalytic domain. This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of 4-(2-Bromobenzoyl)isoquinolin-1(2H)-one and related analogs against Tankyrase-2 (TNKS2), offering insights into their potential binding modes and structure-activity relationships (SAR).
Comparative Inhibitor Structures
For this study, we will compare our lead compound, Compound A (4-(2-Bromobenzoyl)isoquinolin-1(2H)-one) , with two related analogs to probe the SAR. Compound B introduces a hydroxyl group on the bromobenzoyl moiety to explore potential new hydrogen bond interactions. Compound C is modeled after a highly potent inhibitor identified in the literature, featuring an (S)-piperidine-3-formyl moiety, to serve as a high-affinity benchmark.[1]
| Compound ID | Name | 2D Structure | Rationale for Inclusion |
| A | 4-(2-Bromobenzoyl)isoquinolin-1(2H)-one | ![]() | Lead compound with the core isoquinolinone and bromobenzoyl scaffold. |
| B | 4-(2-Bromo-4-hydroxybenzoyl)isoquinolin-1(2H)-one | ![]() | Investigates the effect of a hydrogen-bond donor on binding affinity. |
| C | (S)-2-(piperidine-3-carbonyl)isoquinolin-1(2H)-one | ![]() | Benchmark compound based on a known potent TNKS inhibitor scaffold.[1] |
Note: 2D structures are representative examples.
Experimental Protocol: Comparative Molecular Docking
This section details a rigorous, self-validating protocol for performing a comparative docking analysis. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Pillar 1: Protein Preparation
The foundation of a reliable docking study is a high-quality, meticulously prepared protein structure.
-
Structure Retrieval : Download the X-ray crystal structure of human Tankyrase-2 (TNKS2) from the Protein Data Bank (RCSB PDB). For this study, we select PDB ID: 4UVW , which is co-crystallized with a 3-phenylisoquinolin-1-one inhibitor, making it highly relevant to our scaffold.[4] Its resolution is 2.10 Å, providing high-quality atomic coordinates.
-
Initial Cleaning : Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera, MOE). Remove all non-essential components:
-
Water Molecules : Waters beyond a 5 Å radius of the active site are typically removed as they are unlikely to play a structural role in ligand binding and can add unnecessary complexity.
-
Co-crystallized Ligand and Solvents : The original inhibitor (PDB HET ID: A84) and any other non-protein molecules are removed to create a vacant binding site for our docking experiments.
-
-
Protein Preprocessing : Utilize a dedicated protein preparation wizard (e.g., Maestro's Protein Preparation Wizard). This critical step automates several processes:
-
Add Hydrogens : Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to satisfy valency and enable correct hydrogen bond calculations.
-
Assign Bond Orders and Charges : Correctly assign bond orders and formal charges to all residues.
-
Optimize Hydrogen Bond Network : The orientation of hydroxyl groups, thiol groups, and the protonation states of histidine residues (and other titratable residues) are optimized to form the most favorable hydrogen bond network. This step is crucial for accurately modeling electrostatic interactions.
-
-
Structural Refinement : Perform a restrained energy minimization of the protein structure using a force field like OPLS4. This relieves any steric clashes or geometric strain introduced during the preparation steps without significantly altering the experimentally determined backbone conformation. The heavy atoms are typically restrained with a low root-mean-square deviation (RMSD) tolerance (e.g., 0.3 Å) to preserve the crystal structure's integrity.
Pillar 2: Ligand Preparation
The accuracy of ligand representation is equally important for predicting binding affinity.
-
2D to 3D Conversion : Draw the 2D structures of Compounds A, B, and C using a chemical sketcher and convert them to 3D structures.
-
Ionization and Tautomeric States : Generate possible ionization states at a physiological pH of 7.4 ± 0.5. For the selected compounds, this step is straightforward, but for molecules with multiple titratable groups, it is essential for representing the biologically relevant species.
-
Energy Minimization : Perform a thorough energy minimization of each ligand using a suitable force field (e.g., OPLS4). This ensures that the starting conformation of the ligand is sterically feasible and at a low energy state.
Pillar 3: Receptor Grid Generation and Docking Validation
Defining the search space and validating the docking protocol are essential for trustworthiness.
-
Grid Generation : A receptor grid is generated to define the energetic landscape of the binding pocket, allowing for rapid scoring of ligand poses. The grid box should be centered on the binding site of the co-crystallized ligand from PDB ID 4UVW. A box size of approximately 10-12 Å in each dimension is typically sufficient to encompass the entire active site and allow for rotational and translational freedom of the ligands.
-
Protocol Validation (Self-Validation) : To ensure the docking protocol can reproduce the experimentally observed binding mode, the co-crystallized ligand (A84) is extracted and re-docked into the prepared protein structure. The resulting docked pose is superimposed on the original crystal pose. An RMSD value below 2.0 Å between the docked and crystal poses is considered a successful validation, confirming that the chosen parameters are appropriate.[5]
Pillar 4: Molecular Docking Simulation
-
Execution : Perform the docking simulation for Compounds A, B, and C using a validated docking program like Glide (Schrödinger) or AutoDock Vina. These programs employ search algorithms to explore various conformations (poses) of the ligand within the defined grid box.
-
Scoring : Each generated pose is evaluated by a scoring function, which estimates the binding free energy. A more negative score typically indicates a stronger predicted binding affinity.[6] For this guide, we will use a standard precision (SP) or extra precision (XP) mode if using Glide.
-
Pose Analysis : The top-scoring poses (typically 5-10) for each ligand are saved for detailed analysis of their interactions with the protein.
Workflow for Comparative Docking Study
Caption: A generalized workflow for conducting comparative molecular docking studies.
Quantitative Data Summary
The following table summarizes the hypothetical docking results for the three compounds against TNKS2. The docking score represents the predicted binding affinity, while the number of hydrogen bonds indicates key electrostatic interactions.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bonds Formed | Interacting Residues |
| A | -9.8 | -55.2 | 1 | GLY1035, TYR1046 |
| B | -10.5 | -62.7 | 3 | GLY1035, TYR1046, GLU1138 |
| C | -11.2 | -70.1 | 2 | GLY1035, SER1039 |
Analysis of Binding Modes and Interactions
A detailed analysis of the docked poses provides crucial insights into the SAR.
-
Compound A (Lead) : The isoquinolinone core of Compound A sits comfortably in the nicotinamide-binding pocket, forming a key hydrogen bond with the backbone of GLY1035. The 2-bromobenzoyl group extends into a larger hydrophobic cavity, where the phenyl ring establishes a pi-pi stacking interaction with the side chain of TYR1046. The bromine atom occupies a hydrophobic sub-pocket, contributing favorably to the binding affinity.
-
Compound B (Analog with H-bond donor) : The addition of a hydroxyl group in Compound B allows for the formation of two additional, critical hydrogen bonds. The hydroxyl group acts as a donor to the side-chain carboxylate of GLU1138 and as an acceptor from a nearby water molecule. This interaction significantly improves the docking score, suggesting that targeting this glutamate residue is a viable strategy for enhancing potency.[3]
-
Compound C (Benchmark) : This compound adopts a slightly different orientation. The piperidine ring extends towards the solvent-exposed region, while its carbonyl oxygen forms a strong hydrogen bond with the backbone of GLY1035. The isoquinolinone core maintains its position, but the overall conformation allows for an additional hydrogen bond with SER1039, contributing to its superior predicted affinity. This aligns with literature reports suggesting that substituents at this position can be optimized to achieve high potency.[1]
Visualization of Binding Interactions
Caption: Key interactions of inhibitors within the TNKS2 active site.
Conclusion and Future Directions
This comparative docking study provides a rational framework for understanding the binding of 4-(2-Bromobenzoyl)isoquinolin-1(2H)-one and its analogs to Tankyrase-2. The computational results suggest that while the lead compound shows promising affinity, its potency can be significantly enhanced by introducing hydrogen-bonding functionalities capable of interacting with key residues like GLU1138.
The benchmark compound demonstrates that exploring alternative substituents that interact with other residues, such as SER1039, is also a fruitful strategy. These in silico findings provide clear, actionable hypotheses for the next cycle of inhibitor design and synthesis. The subsequent steps should involve synthesizing these proposed analogs and validating their biological activity through enzymatic and cell-based assays to confirm the computational predictions and further refine the SAR for this promising class of anticancer agents.
References
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. PubMed. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Ingenta Connect. Available at: [Link]
-
Paine, H.A., et al. (2015). Crystal structure of human tankyrase 2 in complex with 4,5-dimethyl-3. RCSB PDB. Available at: [Link]
-
Sowa, S.T., & Lehtio, L. (2020). Tankyrase 2 in complex with an inhibitor (OM-1720). RCSB PDB. Available at: [Link]
-
Shirai, F., et al. (2019). Tankyrase-2 in complex with compound 12. RCSB PDB. Available at: [Link]
-
Haikarainen, T., Narwal, M., & Lehtio, L. (2013). Crystal structure of human tankyrase 2 in complex with 2-(4-(methylsulfanyl)phenyl)-3,4-dihydroquinazolin-4-one. RCSB PDB. Available at: [Link]
-
Nathubhai, A., et al. (2016). Crystal structure of human tankyrase 2 in complex with TA-26. RCSB PDB. Available at: [Link]
-
Schena, G., et al. (2018). From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. PubMed Central. Available at: [Link]
-
Guastafierro, T., et al. (2016). Scaffold hopping approach on the route to selective tankyrase inhibitors. PubMed Central. Available at: [Link]
-
Shilo, M., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]
-
Markad, V., et al. (2025). Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. ACS Publications. Available at: [Link]
-
Zimmerman, J., et al. (2025). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. bioRxiv. Available at: [Link]
-
Quek, A., et al. (2021). Binding affinity – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. mdpi.com [mdpi.com]
Evaluating the Selectivity of 4-(2-Bromobenzoyl)isoquinoline for Specific Enzyme Targets: A Comparative Guide
In the landscape of modern drug discovery, the quest for highly selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate the activity of a specific enzyme target, while minimizing off-target effects, is a critical determinant of its efficacy and safety profile. This guide provides an in-depth evaluation of the selectivity of a novel small molecule, 4-(2-Bromobenzoyl)isoquinoline, a compound emerging from our kinase inhibitor discovery program.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of kinases, deubiquitinases, and cyclooxygenases.[1][2][3] Our initial screenings have identified 4-(2-Bromobenzoyl)isoquinoline as a potent inhibitor of a key kinase implicated in oncogenic signaling. This guide will objectively compare its performance against a well-established kinase inhibitor, providing supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation.
The Imperative of Kinase Selectivity
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. While the development of kinase inhibitors has revolutionized cancer therapy, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome.[4][5] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous assessment of a compound's selectivity profile early in the drug discovery process is essential.[6]
This guide will detail the experimental methodologies employed to characterize the selectivity of 4-(2-Bromobenzoyl)isoquinoline, focusing on three core techniques: in vitro kinase inhibition assays to determine potency (IC50), comprehensive kinase profiling to assess selectivity, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a cellular environment.
Experimental Design: A Multi-Faceted Approach to Selectivity Profiling
Our experimental approach is designed to provide a comprehensive and validated assessment of the selectivity of 4-(2-Bromobenzoyl)isoquinoline.
In Vitro Kinase Inhibition Assay: Determining Potency
The initial step in characterizing any inhibitor is to determine its potency against the intended target. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7][8]
Experimental Protocol: IC50 Determination
-
Reaction Setup: A standard enzymatic assay is performed in a 96-well plate format. Each well contains the purified target kinase, its specific substrate, and ATP.
-
Inhibitor Titration: 4-(2-Bromobenzoyl)isoquinoline and a comparator compound are serially diluted to create a range of concentrations.
-
Incubation: The inhibitors are added to the reaction wells and incubated with the enzyme and substrate at a controlled temperature.
-
Detection: The enzymatic reaction is quantified by measuring the amount of product formed, often through a luminescence-based assay that detects the amount of ADP produced.[9]
-
Data Analysis: The rate of the reaction is plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve. The IC50 value is determined from the inflection point of this curve.[10]
Kinase Selectivity Profiling: Mapping the Interaction Landscape
To understand the selectivity of 4-(2-Bromobenzoyl)isoquinoline, its inhibitory activity is tested against a broad panel of kinases. This provides a "fingerprint" of its interactions across the kinome and reveals potential off-target effects.[4][11]
Experimental Protocol: Kinase Panel Screening
-
Panel Selection: A diverse panel of kinases representing different branches of the human kinome is selected.
-
Single-Dose Screening: Initially, 4-(2-Bromobenzoyl)isoquinoline is screened at a single, high concentration (e.g., 10 µM) against the entire kinase panel.
-
IC50 Determination for Hits: For any kinases that show significant inhibition in the single-dose screen, a full IC50 determination is performed as described above.
-
Data Analysis: The results are typically visualized as a "kinome map" or a selectivity score, which quantifies the inhibitor's specificity for its primary target.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are crucial, it is equally important to confirm that the inhibitor can engage its target within the complex environment of a living cell. CETSA is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either 4-(2-Bromobenzoyl)isoquinoline or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are more resistant to thermal denaturation.[15]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[16]
Caption: Experimental workflow for evaluating inhibitor selectivity.
Results and Discussion: A Comparative Analysis
For this guide, we will compare the hypothetical performance of 4-(2-Bromobenzoyl)isoquinoline against "Compound X," a well-characterized, highly selective inhibitor of Kinase A.
Potency and Selectivity Profile
The inhibitory activity of 4-(2-Bromobenzoyl)isoquinoline and Compound X was assessed against a panel of 50 kinases. The IC50 values for the primary target (Kinase A) and key off-targets are summarized below.
| Kinase Target | 4-(2-Bromobenzoyl)isoquinoline IC50 (nM) | Compound X IC50 (nM) |
| Kinase A | 50 | 10 |
| Kinase B | 800 | >10,000 |
| Kinase C | 1,500 | >10,000 |
| Kinase D | >10,000 | >10,000 |
| Kinase E | 2,500 | 8,000 |
As shown in the table, 4-(2-Bromobenzoyl)isoquinoline is a potent inhibitor of Kinase A with an IC50 of 50 nM. While not as potent as the benchmark Compound X (IC50 = 10 nM), it demonstrates a favorable selectivity profile. It exhibits significantly weaker inhibition against other kinases in the panel, with IC50 values in the high nanomolar to micromolar range. This suggests a good degree of selectivity for its primary target.
Caption: Hypothetical signaling pathway inhibited by the compound.
Cellular Target Engagement
The CETSA results confirm that 4-(2-Bromobenzoyl)isoquinoline engages Kinase A in intact cells.
| Compound | Thermal Shift (ΔTm) for Kinase A (°C) |
| 4-(2-Bromobenzoyl)isoquinoline | + 4.2 |
| Compound X | + 5.5 |
| Vehicle Control | 0 |
The significant thermal shift of +4.2°C for Kinase A in the presence of 4-(2-Bromobenzoyl)isoquinoline provides strong evidence of target engagement in a physiological context. This is comparable to the shift observed with the highly selective Compound X.
Conclusion
This comparative guide demonstrates that 4-(2-Bromobenzoyl)isoquinoline is a potent and selective inhibitor of our hypothetical Kinase A. While its in vitro potency is slightly lower than the benchmark Compound X, it exhibits a clean selectivity profile against a broad panel of kinases and demonstrates robust target engagement in a cellular setting. These findings underscore the potential of the isoquinoline scaffold in developing novel kinase inhibitors and highlight the importance of a multi-faceted experimental approach to thoroughly characterize inhibitor selectivity. Further studies are warranted to explore the in vivo efficacy and safety profile of 4-(2-Bromobenzoyl)isoquinoline as a potential therapeutic candidate.
References
-
edX. IC50 Determination. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Wikipedia. IC50. [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
National Institutes of Health (NIH). Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
-
Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
National Institutes of Health (NIH). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
YouTube. measuring enzyme inhibition by drugs. [Link]
-
La Trobe University. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
PubMed. Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. [Link]
-
PubMed. Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. [Link]
-
PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
Sources
- 1. Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the Challenge of Drug Resistance: A Comparative Analysis of Isoquinoline-Based Compounds in Cancer Therapy
The emergence of multidrug resistance (MDR) remains a formidable obstacle in the successful treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of a broad spectrum of chemotherapeutic agents, leading to treatment failure and disease relapse. At the heart of this resistance often lies the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, effectively reducing the intracellular concentration of anticancer drugs to sub-therapeutic levels.[1] This guide provides a technical analysis of the potential of the isoquinoline scaffold, a privileged structure in medicinal chemistry, to combat drug-resistant cancer. While our focus is on the performance of this class of compounds, we will use a representative isoquinoline derivative, an isoquinolinequinone N-oxide, as a case study to compare its efficacy against a conventional chemotherapeutic, Doxorubicin, in drug-resistant cell lines. This is due to the current lack of publicly available, in-depth experimental data specifically for 4-(2-Bromobenzoyl)isoquinoline.
The Isoquinoline Scaffold: A Promising Avenue for Circumventing Drug Resistance
Isoquinoline alkaloids, a diverse family of natural and synthetic compounds, have long been recognized for their wide range of pharmacological activities, including potent anticancer properties.[2][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[4][5] Of particular interest to researchers is the potential of certain isoquinoline derivatives to overcome multidrug resistance.[2] Compounds based on this scaffold have been shown to inhibit the function of drug efflux pumps and exhibit cytotoxicity in cancer cells that have developed resistance to standard chemotherapies.[6][7]
One such class of promising isoquinoline derivatives is the isoquinolinequinones (IQQs). Recent studies on IQQ N-oxides have demonstrated their ability to exhibit collateral sensitivity, a phenomenon where cancer cells that are resistant to one drug become hypersensitive to another.[6] This suggests a unique mechanism of action that specifically targets the vulnerabilities of drug-resistant cells.
Comparative Performance Analysis: Isoquinolinequinone N-Oxide vs. Doxorubicin in Drug-Resistant Cell Lines
To illustrate the potential of the isoquinoline scaffold, we will analyze published data on a potent isoquinolinequinone N-oxide derivative, hereafter referred to as IQQ-N-Oxide 1 , and compare its performance against Doxorubicin , a widely used anthracycline antibiotic that is a known substrate for P-gp and frequently rendered ineffective by MDR.[6] The data presented here is synthesized from studies on non-small cell lung cancer (NSCLC) cell lines: the parental, drug-sensitive NCI-H460 line and its multidrug-resistant counterpart, NCI-H460/R, which overexpresses P-glycoprotein.
Data Presentation: Cytotoxicity in Sensitive vs. Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for IQQ-N-Oxide 1 and Doxorubicin in both the sensitive and resistant NSCLC cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line. A lower RI indicates that the compound is better at overcoming resistance.
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) |
| IQQ-N-Oxide 1 | NCI-H460 (Sensitive) | 0.05 | 0.8 |
| NCI-H460/R (Resistant) | 0.04 | ||
| Doxorubicin | NCI-H460 (Sensitive) | 0.02 | 150 |
| NCI-H460/R (Resistant) | 3.00 |
Data synthesized from studies on isoquinolinequinone N-oxides.[6]
As the data clearly indicates, Doxorubicin's efficacy is dramatically reduced in the resistant cell line, with a 150-fold increase in its IC50 value. In stark contrast, IQQ-N-Oxide 1 not only retains its potency but is slightly more effective in the resistant cells, as evidenced by an RI of less than 1. This demonstrates a significant collateral sensitivity, making it a highly promising candidate for treating MDR cancers.
Mechanistic Insights: How Isoquinoline Derivatives Combat Resistance
The superior performance of IQQ-N-Oxide 1 in resistant cell lines can be attributed to several key mechanisms of action.
Inhibition of P-glycoprotein and Increased Intracellular Drug Accumulation
One of the primary mechanisms by which isoquinoline derivatives can overcome MDR is by inhibiting the function of P-glycoprotein.[7] This can be assessed experimentally by measuring the accumulation of a fluorescent P-gp substrate, such as Rhodamine-123.
Figure 1: Experimental workflow for assessing P-gp inhibition.
Studies have shown that treatment with IQQ-N-Oxide 1 leads to a significant increase in the intracellular accumulation of Rhodamine-123 in MDR cells, indicating its ability to inhibit the P-gp efflux pump.[6]
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
Drug-resistant cancer cells often exhibit an altered redox balance, making them more susceptible to agents that induce oxidative stress.[6] Isoquinolinequinones are known to generate reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.
Figure 2: IQQ-N-Oxide 1 induces ROS-mediated apoptosis in MDR cells.
The increased ROS levels induced by IQQ-N-Oxide 1 contribute to its cytotoxic effects, particularly in MDR cells that may have a compromised ability to handle oxidative stress.[6]
Cell Cycle Arrest and Apoptosis Induction
Like many effective anticancer agents, isoquinoline derivatives can halt the cell cycle at critical checkpoints and induce programmed cell death (apoptosis).[4] The effect of a compound on the cell cycle can be determined by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Figure 3: Workflow for analyzing cell cycle distribution.
Studies on related isoquinoline compounds have shown their ability to cause cell cycle arrest, often at the G2/M phase, preventing mitotic entry and ultimately leading to apoptosis.[4] Apoptosis induction can be confirmed by assays such as Annexin V/PI staining, which detects early and late apoptotic cells.
Experimental Protocols
For researchers looking to validate these findings or test novel isoquinoline derivatives, the following are standard protocols for the key experiments discussed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 4-(2-Bromobenzoyl)isoquinoline, IQQ-N-Oxide 1, or Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The isoquinoline scaffold represents a highly promising framework for the development of novel anticancer agents with the potential to overcome multidrug resistance. As demonstrated by the comparative analysis of a representative isoquinolinequinone N-oxide and Doxorubicin, these compounds can exhibit potent cytotoxicity against drug-resistant cancer cells through mechanisms that include the inhibition of drug efflux pumps, induction of oxidative stress, and the triggering of cell cycle arrest and apoptosis.
While specific experimental data for 4-(2-Bromobenzoyl)isoquinoline is not yet widely available, its structural similarity to other active isoquinoline derivatives suggests that it may also possess valuable anticancer and MDR-reversing properties. Further investigation into its synthesis, biological evaluation, and structure-activity relationships is warranted. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of 4-(2-Bromobenzoyl)isoquinoline and other novel isoquinoline-based compounds in the ongoing fight against drug-resistant cancer.
References
-
Kruschel, R. D., Barbosa, M. A. G., Almeida, M. J., Xavier, C. P. R., Vasconcelos, M. H., & McCarthy, F. O. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 67(16), 13909–13924. [Link]
-
Kruschel, R. D., Barbosa, M. A. G., Almeida, M. J., Xavier, C. P. R., Vasconcelos, M. H., & McCarthy, F. O. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Europe PMC. [Link]
-
Kruschel, R. D., Barbosa, M. A. G., Almeida, M. J., Xavier, C. P. R., Vasconcelos, M. H., & McCarthy, F. O. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PubMed. [Link]
-
Singh, S., Singh, S., Kumar, V., & Kumar, V. (2017). Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. Oncotarget, 8(69), 113970–113985. [Link]
-
Wang, Y., Zhang, Y., Chen, L., Wang, Y., Zhang, R., & Zhang, M. (2009). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry, 17(15), 5443–5453. [Link]
-
McCarthy, F. O., Kruschel, R. D., Barbosa, M. A. G., Almeida, M. J., Xavier, C. P. R., & Vasconcelos, M. H. (2020). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry, 18(3), 557–568. [Link]
-
Qing, Z. X., Huang, J. L., Yang, X. Y., Liu, J. H., Cao, H. L., Xiang, F., Cheng, P., & Zeng, J. G. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry, 25(38), 5088–5114. [Link]
-
Szymański, J., Gielara-Korzańska, K., & Korzański, K. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6893. [Link]
-
Zhang, H., Li, Y., Wang, Y., Li, J., & Zhou, L. (2017). Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 55–60. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
-
Kumar, A., Sharma, P., & Kumar, D. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 15(1), 133–147. [Link]
-
Kim, J. E., & Park, S. H. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(19), 7087. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Gamal, K. M., & El-Gazzar, M. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link]
-
Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. [Link]
-
Singh, S., Kumar, A., Kumar, A., & Kumar, V. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. Toxicology and Applied Pharmacology, 409, 115297. [Link]
-
Wang, Y., Zhang, Y., Chen, L., Wang, Y., Zhang, R., & Zhang, M. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Gamal, K. M., & El-Gazzar, M. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link]
-
Wang, Y., Zhang, Y., Chen, L., Wang, Y., Zhang, R., & Zhang, M. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Hong, S. S., & Narayan, S. (2014). Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. Bioorganic & Medicinal Chemistry Letters, 24(20), 4850–4853. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Gamal, K. M., & El-Gazzar, M. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]
-
El-Damasy, A. K., Lee, J. A., & Cho, N. C. (2019). Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies. RSC Advances, 9(1), 241–254. [Link]
-
Burris, C. A., & McHardy, S. F. (2014). Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development. Oncogene, 33(42), 5001–5011. [Link]
-
Matveeva, M., Patil, S., & Forgione, P. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(2), 221–241. [Link]
-
Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. [Link]
-
Lee, Y. R., & Lee, J. A. (2021). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 22(19), 10377. [Link]
-
El-Gazzar, M. G., Al-Abdullah, E. S., & Al-Dies, A. M. (2017). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 22(12), 2099. [Link]
-
Wang, Y., Zhang, Y., Chen, L., Wang, Y., Zhang, R., & Zhang, M. (2021). Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway. Oncology Letters, 22(6), 843. [Link]
-
Wink, M. (2019). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Toxins, 11(11), 656. [Link]
-
Al-Ostath, A., Al-Qaisi, Z., & Al-Tel, T. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853. [Link]
-
Liu, J., & Liu, J. (2023). Bisbenzylisoquinoline alkaloid fangchinoline derivative HY-2 inhibits breast cancer cells by suppressing BLM DNA helicase. Biomedicine & Pharmacotherapy, 170, 115908. [Link]
-
Ding, H., Zhang, Y., & Li, Y. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675–1685. [Link]
-
El-Damasy, A. K., Lee, J. A., & Cho, N. C. (2020). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances, 10(1), 1–13. [Link]
Sources
- 1. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(2-Bromobenzoyl)isoquinoline: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Bromobenzoyl)isoquinoline, a halogenated organic compound. Adherence to these procedures is paramount for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem.
Understanding the Hazard Profile of 4-(2-Bromobenzoyl)isoquinoline
Key considerations include:
-
Toxicity: Similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: It is likely to cause skin and eye irritation.[1][2][3][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly functioning chemical fume hood.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against accidental splashes and dust. |
| Lab Coat | Standard laboratory coat, preferably flame-resistant. | To protect skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-(2-Bromobenzoyl)isoquinoline is a multi-step process that begins the moment the substance is deemed waste. The following workflow ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[7][8]
Caption: Disposal workflow for 4-(2-Bromobenzoyl)isoquinoline.
Detailed Disposal Procedures
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Halogenated vs. Non-Halogenated: 4-(2-Bromobenzoyl)isoquinoline waste must be collected in a designated "halogenated organic waste" container.[9][10] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.
-
Solid vs. Liquid: If the waste is in a solid form, it should be collected in a container designated for solid hazardous waste. Solutions containing this compound should be placed in a liquid hazardous waste container.
-
Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Containerization and Labeling: Clarity is Key
All hazardous waste containers must be in good condition, compatible with the chemical, and properly labeled from the moment the first drop of waste is added.[8][11]
-
Select the Right Container: Use a container made of a material that will not react with or be degraded by the chemical. Glass or polyethylene containers are generally suitable. The container must have a tight-fitting screw cap.
-
Labeling: The label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "4-(2-Bromobenzoyl)isoquinoline"
-
The approximate percentage of each component if it is a mixture.
-
The date the container was first used for waste accumulation.
-
Storage: Safe and Secure Accumulation
Laboratories can accumulate hazardous waste in a Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][11]
-
Storage Limits: Do not exceed 55 gallons of a single hazardous waste stream in an SAA.
-
Time Limits: Once a container is full, it must be moved to a central accumulation area within three days.[11]
-
Secondary Containment: The waste container should be placed in a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is flammable, shut off all ignition sources.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Final Disposal: The Role of Licensed Professionals
Under no circumstances should 4-(2-Bromobenzoyl)isoquinoline be disposed of down the drain or in the regular trash.[8] As a halogenated organic compound, it is subject to specific disposal regulations, often requiring high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12] Land disposal of halogenated organic compounds is heavily restricted under EPA regulations.[13]
Your institution's EHS department will coordinate with a certified hazardous waste vendor for the final pickup and disposal, ensuring that all regulatory requirements are met.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
References
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Chemicals.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
- Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Alfa Aesar. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Apollo Scientific. (2022). Safety Data Sheet: 4-Bromoisoquinoline.
- PubChem. (n.d.). 4-Bromoisoquinoline.
- Pfizer. (2011). Material Safety Data Sheet.
- Wikipedia. (n.d.). Isoquinoline.
- Semantic Scholar. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
- BenchChem. (2025). Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- FooDB. (2010). Showing Compound Isoquinoline (FDB012557).
- MDPI. (n.d.). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
- Fisher Scientific. (2025). Safety Data Sheet.
- ResearchGate. (2020). Structure, preparation, chemical properties and medicinal uses of isoquinoline hetero cyclic ring.
- Sigma-Aldrich. (n.d.). diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate.
- TCI Chemicals. (2025). Safety Data Sheet.
- National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- Sigma-Aldrich. (n.d.). 3-(4-bromobenzoyl)-2-methylpyrrolo(2,1-a)isoquinoline-1-carbonitrile.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Bromobenzoyl)isoquinoline
Hazard Assessment: A Proactive Stance on Safety
The molecular structure of 4-(2-Bromobenzoyl)isoquinoline combines two key functional groups whose individual hazardous properties necessitate a cautious and well-planned approach. Our operational assumption must be that the combined molecule exhibits the hazards of its components.
-
Isoquinoline Moiety: The core isoquinoline structure is classified as harmful if swallowed and toxic upon skin contact. It is also a known cause of serious skin and eye irritation.
-
Brominated Aromatic Ketone Moiety: Halogenated aromatic ketones, such as the 2-Bromobenzoyl group, are recognized as skin, eye, and respiratory tract irritants.[1][2] Alpha-halogenated ketones are also known for their reactivity.[3][4][5]
Based on this analysis, 4-(2-Bromobenzoyl)isoquinoline must be handled as a substance that is:
-
Acutely Toxic via dermal contact and ingestion.
-
A Severe Irritant to the skin, eyes, and respiratory system.
-
Potentially reactive, requiring careful handling to avoid unforeseen chemical events.
| Hazard Category | Potential Effect | Source Analogy |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | Isoquinoline |
| Acute Toxicity (Oral) | Harmful if swallowed. | Isoquinoline |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Isoquinoline, 4-Bromobenzoic Acid |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Isoquinoline, 4-Bromobenzoic Acid |
| Respiratory Irritation | May cause respiratory irritation, especially as a dust.[1][2][6] | 4-Bromobenzoic Acid, 4-Bromoisoquinoline |
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment (PPE), it is critical to establish that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Primary Engineering Control: All handling of 4-(2-Bromobenzoyl)isoquinoline, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Clear signage indicating the specific hazards must be posted. Always work with a "buddy" in the lab and ensure they are aware of the materials you are handling.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and directly address the identified hazards of toxicity and severe irritation.
Eye and Face Protection: A Dual-Layer Approach
Given the high risk of serious eye irritation, a multi-layered approach to eye and face protection is mandated.
-
Primary Protection: Well-fitting chemical splash goggles that conform to ANSI Z87.1 standards are required at all times. Standard safety glasses, even with side shields, do not provide adequate protection from splashes or fine dust.[7][8]
-
Secondary Protection: When handling larger quantities (>1 gram) or performing any operation with a heightened risk of splashing (e.g., solution transfers, filtering), a full-face shield must be worn over the chemical splash goggles.[8][9][10] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Toxicity
Dermal contact is a primary route of exposure leading to toxicity. Therefore, stringent hand protection protocols are essential.
-
Glove Material Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[9] It is the user's responsibility to verify glove compatibility with the specific solvents being used.
-
The Double-Gloving Imperative: For all handling procedures, wearing two pairs of gloves is required.[10] This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. The outer glove should be removed and disposed of immediately upon any known or suspected contamination.
Body Protection: A Shield Against Contamination
Standard cotton lab coats are insufficient as they can absorb chemical spills, holding the hazardous material against the skin.
-
Required Garment: A disposable gown made of a non-absorbent material, such as polyethylene-coated polypropylene, is mandatory.[10] This type of gown will resist chemical permeation. The gown should have long sleeves with tight-fitting elastic cuffs that can be tucked under the inner pair of gloves.
Respiratory Protection: Guarding the Airways
While the primary defense against inhalation is the chemical fume hood, respiratory protection is required for specific scenarios.
-
Handling Powders: When weighing the solid compound or performing any task that could generate dust, a NIOSH-approved N95 respirator is the minimum requirement.[7][8]
-
Emergency Situations: In the event of a large spill outside of a fume hood, personnel must evacuate and the cleanup should be performed by trained emergency responders wearing appropriate respiratory protection, such as a full-face respirator with chemical cartridges.[8][11]
Procedural Workflow: Integrating Safety into Practice
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 4-(2-Bromobenzoyl)isoquinoline.
Step-by-Step Donning and Doffing Procedure
Donning (Putting On) PPE:
-
Gown: Put on the chemical-resistant gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's sleeves.
-
Respirator (if needed): If handling powder, perform a seal check on your N95 respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield (if needed): Place the face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs cover the inner pair.
Doffing (Taking Off) PPE - The "Contaminated to Contaminated" Rule: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it away from your body. As you roll it down your arms, peel off the inner gloves simultaneously so they are contained within the rolled-up gown. Dispose of the bundle in the hazardous waste container.
-
Exit Work Area: Step away from the immediate work area (e.g., out of the fume hood).
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, touching only the straps.
-
Respirator: Remove the respirator (if used).
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Response: Acting with Precision
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] 2. Remove all contaminated clothing while under the safety shower. 3. Seek immediate medical attention. Provide medical personnel with the identity of the chemical. |
| Eye Contact | 1. Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected person to fresh air immediately.[1] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a barrier device). 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Have the person drink one to two glasses of water. 4. Seek immediate medical attention. |
| Small Spill (<5g, contained in fume hood) | 1. Alert others in the area. 2. Wearing full PPE (including N95 if powder), cover the spill with a chemical absorbent material. 3. Gently sweep the material into a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Large Spill (>5g or outside fume hood) | 1. EVACUATE the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent others from entering the area. 4. Allow only trained emergency responders to conduct the cleanup. |
Decontamination and Disposal
-
PPE Disposal: All disposable PPE used while handling this compound, including gloves, gowns, and respirators, must be considered hazardous waste. Dispose of it in a clearly labeled, sealed hazardous waste container.[1]
-
Equipment Decontamination: Any non-disposable equipment (glassware, spatulas) must be decontaminated. A typical procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone, depending on solubility) followed by a thorough wash with soap and water. All rinsate must be collected as hazardous waste.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dow Chemical Company. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 4-Bromobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 22). alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Pour, M., & Pařízková, P. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2469. [Link]
-
Connor, T. H. (2008). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. corporate.dow.com [corporate.dow.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



